molecular formula C49H50P2 B2879777 (R)-Xyl-SDP CAS No. 528521-89-3

(R)-Xyl-SDP

Cat. No.: B2879777
CAS No.: 528521-89-3
M. Wt: 700.887
InChI Key: BDGNUMNHKBDIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Xyl-SDP is a useful research compound. Its molecular formula is C49H50P2 and its molecular weight is 700.887. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSBNBQMIMQOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917377-75-4
Record name (R)-Xyl-SDP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Xyl-SDP: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Among the privileged ligand scaffolds, those possessing a rigid C2-symmetric spirocyclic backbone have demonstrated exceptional performance. (R)-Xyl-SDP, a member of the SDP (Spiro[1,1'-biindane]-7,7'-diylbis(diphenylphosphine)) ligand family, has emerged as a highly effective ligand in a variety of metal-catalyzed asymmetric reactions. Its unique structural features, characterized by the rigid spirobiindane framework and sterically demanding di(3,5-dimethylphenyl)phosphino (xyllyl) substituents, create a well-defined chiral environment that facilitates high levels of stereochemical control.

This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed, field-proven methodology for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this important chiral ligand and its preparation. The synthesis is presented with a focus on the causality behind experimental choices, ensuring a robust and reproducible protocol.

Chemical Structure and Physicochemical Properties

This compound, systematically named (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a chiral diphosphine ligand. The core of its structure is the spirobiindane backbone, which imparts a rigid, C2-symmetric framework. The chirality of the molecule arises from the spiro center, with the (R)-configuration defining the specific spatial arrangement of the two indane moieties. The phosphorus atoms are substituted with bulky 3,5-dimethylphenyl (xyllyl) groups, which play a crucial role in creating a defined chiral pocket around the metal center to which the ligand coordinates.

Caption: 2D Chemical Structure of this compound.

PropertyValueReference
Synonyms (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene[1][2]
CAS Number 917377-75-4[1][2]
Molecular Formula C₄₉H₅₀P₂[1][2]
Molecular Weight 700.87 g/mol [1][2]
Appearance Solid[2]
Melting Point >300 °C[2]
Optical Activity [α]₂₂/D +64.0, c = 1 in chloroform[2]
Storage Temperature -20°C[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of the enantiomerically pure spirobiindane diol precursor, (R)-SPINOL. This chiral backbone is then functionalized with the desired di(3,5-dimethylphenyl)phosphino groups. The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-P bonds, leading back to the chiral diol (R)-SPINOL and a suitable phosphinating agent, such as di(3,5-dimethylphenyl)phosphine oxide or the corresponding phosphine chloride. (R)-SPINOL itself is typically obtained through the resolution of racemic SPINOL.

retrosynthesis RXylSDP This compound R_SPINOL (R)-SPINOL RXylSDP->R_SPINOL C-P Disconnection Xyl2POH Di(3,5-dimethylphenyl)phosphine oxide RXylSDP->Xyl2POH C-P Disconnection rac_SPINOL Racemic SPINOL R_SPINOL->rac_SPINOL Chiral Resolution starting_materials Starting Materials rac_SPINOL->starting_materials Synthesis synthesis_workflow cluster_SPINOL Part 1: (R)-SPINOL Synthesis cluster_PhosphineOxide Part 2: Phosphinating Agent Synthesis cluster_FinalProduct Part 3: this compound Synthesis rac_SPINOL rac-SPINOL Synthesis resolution Chiral Resolution rac_SPINOL->resolution R_SPINOL (R)-SPINOL resolution->R_SPINOL Ditriflation Ditriflation of (R)-SPINOL R_SPINOL->Ditriflation Grignard Grignard Reaction Xyl2POH Di(3,5-dimethylphenyl)phosphine oxide Grignard->Xyl2POH Phosphinylation Pd-catalyzed Phosphinylation Xyl2POH->Phosphinylation Ditriflation->Phosphinylation Reduction Reduction to Phosphine Phosphinylation->Reduction RXylSDP This compound Reduction->RXylSDP

References

A Technical Guide to the Physical Properties of (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the essential physical properties of the (R)-Xyl-SDP ligand, a chiral phosphine critical to modern asymmetric catalysis. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering this ligand in their synthetic workflows. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and stability, providing both established data and field-proven insights into its handling and application. All data is supported by authoritative sources, and detailed protocols for property determination are provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, a member of the spirobiindane-based diphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis. Its rigid, sterically demanding spirocyclic backbone, combined with the electronic properties of the di(3,5-dimethylphenyl)phosphino groups, creates a well-defined and highly effective chiral environment. This unique architecture is instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cyclizations.

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its successful application. Properties such as solubility dictate the choice of reaction solvents, purity (often inferred from melting point) is directly correlated with catalytic performance, and stability determines the necessary handling and storage procedures. This guide serves as a centralized resource for this critical information, empowering scientists to optimize their experimental designs and achieve reliable, reproducible results.

Core Chemical and Structural Properties

The identity and structure of a ligand are its fundamental blueprint. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
Full Chemical Name (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane[1][2][3]
CAS Number 917377-75-4[1][2][3]
Molecular Formula C₄₉H₅₀P₂[1][2][3]
Molecular Weight 700.87 g/mol [1][2]
Appearance Solid[1][2]

The ligand's structure is defined by a C₂-symmetric spirobiindane core, which locks the conformation and projects the bulky di(3,5-xylyl)phosphino groups into specific spatial quadrants. This steric bulk is a key design element, creating a chiral pocket that effectively discriminates between the prochiral faces of a substrate bound to the metal center.

Handling_Workflow cluster_Glovebox Glovebox / Schlenk Line weigh 1. Weigh Solid Ligand dissolve 2. Dissolve in Degassed Solvent weigh->dissolve transfer 3. Transfer to Reaction Vessel dissolve->transfer reaction Catalytic Reaction Setup transfer->reaction storage Store Solid Ligand (-20°C, Inert Atm.) storage->weigh Retrieve Solubility_Protocol start Start step1 Add excess this compound to a vial with solvent start->step1 step2 Seal vial and agitate (e.g., 24-48h at 25°C) step1->step2 step3 Allow solid to settle (Centrifuge if needed) step2->step3 step4 Filter supernatant (0.22 µm PTFE filter) step3->step4 step5 Analyze filtrate concentration (e.g., UV-Vis or HPLC) step4->step5 end End step5->end

References

Introduction: The Architectural Advantage of (R)-Xyl-SDP in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Xyl-SDP (CAS: 917377-75-4): A Privileged Ligand for Asymmetric Catalysis

In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating chiral centers.[1] The success of this technique hinges on the design of the chiral catalyst, where the ligand's structure is the primary determinant of enantioselectivity.

This compound, with the CAS number 917377-75-4, is a C₂-symmetric chiral diphosphine ligand belonging to the esteemed Spiro Diphosphine (SDP) family. Its full chemical name is (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane.[2][3] The ligand's defining feature is its rigid spirobiindane backbone, which locks the phosphine groups into a highly organized and sterically defined chiral environment. This rigid framework minimizes conformational ambiguity, a critical factor for achieving high levels of stereocontrol in catalysis.[4] The bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms create a deep chiral pocket, enabling effective facial discrimination of prochiral substrates. This guide provides a comprehensive technical overview of this compound, covering its properties, mechanistic role in catalysis, practical experimental protocols, and performance in key transformations.

Physicochemical Properties and Safe Handling

A thorough understanding of a ligand's properties is fundamental to its effective and safe application in the laboratory.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 917377-75-4[2]
Molecular Formula C₄₉H₅₀P₂[2][3]
Molecular Weight 700.87 g/mol [2]
Appearance Solid[2]
Melting Point >300 °C[2]
Optical Activity [α]²²/D +64.0, c = 1 in chloroform[2]
Synonyms (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane; (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene[2][3]
Safe Handling, Storage, and Disposal

As a phosphine-based ligand, this compound requires careful handling to ensure personnel safety and maintain its chemical integrity.

  • Hazard Profile : The ligand is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS pictogram is GHS07 (Exclamation mark).[2]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For handling larger quantities of the solid, a dust mask (e.g., N95 type) is recommended.[2]

  • Storage : this compound is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. The recommended storage temperature is -20°C to preserve its long-term stability.[2]

  • Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste.

The Heart of Asymmetry: Mechanism of Rhodium-Catalyzed Hydrogenation

This compound exerts its stereochemical control when coordinated to a transition metal, most commonly Rhodium(I) or Iridium(I). The resulting complex catalyzes the addition of hydrogen across a double bond with a strong preference for one enantiomeric product. The widely accepted "dihydride mechanism" for Rhodium-diphosphine catalysts provides a clear causal framework for understanding this process.

The catalytic cycle involves several key steps:

  • Catalyst Activation & Substrate Coordination : The catalyst precursor, typically a complex like [Rh(COD)(this compound)]+BF4-, binds the prochiral olefin substrate, displacing the loosely bound solvent or cyclooctadiene (COD) ligands. The substrate coordinates to the rhodium center in two possible diastereomeric forms (re-face or si-face binding). The C₂-symmetry of the ligand ensures that these two binding modes are energetically distinct.

  • Oxidative Addition : Molecular hydrogen adds to the Rh(I) center, oxidizing it to a Rh(III) dihydride species.

  • Migratory Insertion (Enantiodetermining Step) : One of the hydride ligands is transferred to a carbon of the double bond, forming a rhodium-alkyl intermediate. This step is typically irreversible and rate-determining, and the steric and electronic properties of the this compound ligand dictate which of the two diastereomeric pathways has a lower activation energy. The less stable, but more reactive, catalyst-substrate adduct often leads to the major product enantiomer.

  • Reductive Elimination : The second hydride is transferred to the other carbon, and the saturated, chiral product is released from the coordination sphere, regenerating the active Rh(I) catalyst to re-enter the cycle.

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle A [Rh(L*)]⁺ Active Catalyst B [Rh(L*)(Substrate)]⁺ Substrate Complex A->B + Substrate C [Rh(H)₂(L*)(Substrate)]⁺ Rh(III) Dihydride B->C + H₂ (Oxidative Addition) D [Rh(H)(L*)(Alkyl)]⁺ Alkyl Hydride Int. C->D Migratory Insertion (Enantiodetermining Step) D->A Reductive Elimination - Chiral Product caption Fig 1. Dihydride mechanism for asymmetric hydrogenation. Experimental Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_rxn Hydrogenation Reaction cluster_analysis Work-up & Analysis A Weigh [Rh(COD)₂]BF₄ & this compound B Add Degassed Solvent A->B C Stir 30-60 min B->C D Add Substrate Solution to Catalyst C->D Ready Catalyst Solution E Transfer to Autoclave D->E F Purge with H₂ (3-5x) E->F G Pressurize & Stir F->G H Vent & Concentrate G->H Reaction Complete I Purify (Chromatography) H->I J Analyze % ee (Chiral HPLC/GC) I->J caption Fig 2. Workflow for asymmetric hydrogenation.

References

Unveiling the Chiral Architectonics: A Technical Guide to the Mechanism of (R)-Xyl-SDP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-7,7'-Bis(di-3,5-dimethylphenylphosphino)-1,1'-spirobiindane, commonly known as (R)-Xyl-SDP, is a highly effective chiral phosphine ligand in the field of asymmetric catalysis. Its rigid spirobiindane backbone and sterically demanding xylyl substituents create a well-defined and highly effective chiral environment around a metal center, enabling remarkable levels of enantioselectivity in a variety of catalytic transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in catalysis, with a particular focus on the well-documented palladium-catalyzed asymmetric Heck reaction. By dissecting the catalytic cycle and the key transition states, we illuminate the structural and electronic factors that govern the high stereoselectivity imparted by this privileged ligand.

Introduction: The Architectural Elegance of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, when coordinated to a transition metal, can effectively bias a chemical reaction to produce one enantiomer of a product over the other. Among the pantheon of chiral phosphine ligands, the SDP (Spiro Diphosphine) family has emerged as a powerful tool for asymmetric catalysis.[1]

This compound, a prominent member of this family, possesses a unique C₂-symmetric spirobiindane core. This rigid scaffold locks the phosphine groups in a specific spatial arrangement, minimizing conformational flexibility and creating a predictable chiral pocket.[2][3] The phosphorus atoms are further adorned with bulky 3,5-dimethylphenyl (xylyl) groups, which play a crucial role in substrate recognition and the stereochemical outcome of the reaction.[4]

This guide will delve into the mechanistic intricacies of this compound-mediated catalysis, using the palladium-catalyzed asymmetric Heck reaction as a representative example. Understanding the precise mechanism of action is paramount for optimizing reaction conditions, expanding the substrate scope, and designing the next generation of highly efficient chiral catalysts.

The Asymmetric Heck Reaction: A Case Study for this compound

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, is a powerful tool in organic synthesis.[5][6] The asymmetric variant of this reaction allows for the creation of stereogenic centers with high enantiopurity.[7] this compound, in its phosphine oxide form (this compound(O)), has demonstrated exceptional utility in palladium-catalyzed asymmetric Heck reactions, particularly for intra- and intermolecular C-C bond formations.[8]

A notable application is the asymmetric hydroarylation of bicyclic olefins, where the Pd/(R)-Xyl-SDP(O) catalytic system achieves high yields and enantioselectivities.[9][10]

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[11][12] The cycle, as mediated by a palladium complex of this compound, can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst, bearing the chiral this compound ligand, undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. This is followed by the crucial migratory insertion of the aryl group onto one of the alkene carbons. This step is typically the rate-determining and enantio-determining step of the reaction.[4][13]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the product alkene.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt, thus closing the catalytic cycle.

Below is a visual representation of this catalytic cycle:

Asymmetric Heck Reaction Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L* pd_arx Ar-Pd(II)(X)L* pd0->pd_arx Oxidative Addition (Ar-X) pd_alkene [Ar-Pd(II)(alkene)(X)L*] pd_arx->pd_alkene Alkene Coordination pd_alkyl Alkyl-Pd(II)(X)L* pd_alkene->pd_alkyl Migratory Insertion (Enantio-determining) pd_hydride H-Pd(II)(X)L* pd_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base, - HBX) product Product pd_hydride->product hbx HBX Salt pd_hydride->hbx arx Ar-X arx->pd0 alkene Alkene alkene->pd_arx base Base base->pd_hydride caption Figure 1: Catalytic cycle of the Pd-catalyzed asymmetric Heck reaction.

Caption: Figure 1: Catalytic cycle of the Pd-catalyzed asymmetric Heck reaction.

The Origin of Enantioselectivity: A Deep Dive into the Transition State

The high enantioselectivity observed in reactions catalyzed by Pd/(R)-Xyl-SDP stems from the specific geometry of the transition state during the migratory insertion step. The rigid spirobiindane backbone and the bulky xylyl groups of the ligand create a highly structured chiral pocket that dictates the facial selectivity of the alkene insertion.

The Role of the Spirobiindane Backbone

The 1,1'-spirobiindane scaffold is considered a "privileged" structure in asymmetric catalysis.[2][3][14][15] Its rigidity minimizes conformational ambiguity in the catalyst, leading to a more defined and predictable transition state. This rigidity ensures that the chiral information from the ligand is effectively transmitted to the reacting substrates.

Steric Hindrance from the Xylyl Groups

The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms are the primary enforcers of stereoselectivity.[4] In the transition state for migratory insertion, the alkene approaches the palladium center. The bulky xylyl groups create significant steric hindrance, favoring one orientation of the alkene over the other.

A plausible transition state model involves the coordination of the alkene to the palladium center, followed by the insertion of the aryl group. The xylyl groups effectively block one face of the coordinated alkene, forcing the aryl group to add to the less hindered face. This facial discrimination leads to the preferential formation of one enantiomer of the product.

Transition State Model Transition State Model for Enantioselectivity cluster_TS Migratory Insertion Transition State Pd Pd P1 P Pd->P1 P2 P Pd->P2 Ar Ar Pd->Ar X X Pd->X Alkene Alkene (R1, R2) Pd->Alkene Coordination Xylyl1_1 Xylyl P1->Xylyl1_1 Xylyl1_2 Xylyl P1->Xylyl1_2 Spiro Spirobiindane Backbone Xylyl2_1 Xylyl P2->Xylyl2_1 Xylyl2_2 Xylyl P2->Xylyl2_2 Ar->Alkene C-C bond formation Favored_Approach Favored Alkene Approach Steric_Hindrance Steric Clash (Unfavored) caption Figure 2: Model of the enantio-determining transition state.

Caption: Figure 2: Model of the enantio-determining transition state.

Non-Covalent Interactions

While steric repulsion is a dominant factor, subtle non-covalent interactions between the ligand and the substrate in the transition state can also play a significant role in enhancing enantioselectivity.[7][8][11][16][17] These can include CH-π interactions between the xylyl groups of the ligand and the aromatic ring of the substrate. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating these complex interactions and providing a more quantitative understanding of the origins of stereoselectivity.[4][13]

Experimental Protocols for Mechanistic Studies

Validating the proposed mechanism requires a combination of experimental techniques. Below are outlines of key experiments for probing the mechanism of a Pd/(R)-Xyl-SDP catalyzed reaction.

Kinetic Studies

Objective: To determine the rate law of the reaction and identify the rate-determining step.

Methodology:

  • Reaction Setup: Prepare a series of reactions in a temperature-controlled reactor.

  • Varying Concentrations: Systematically vary the initial concentrations of the aryl halide, alkene, catalyst, and base.

  • Monitoring Progress: Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR spectroscopy).

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rates. Use the method of initial rates to determine the order of the reaction with respect to each component.

In-situ Spectroscopic Analysis

Objective: To identify and characterize key catalytic intermediates.

Methodology:

  • NMR Spectroscopy: Utilize techniques like ³¹P NMR to monitor the coordination of the this compound ligand to the palladium center and observe the formation of different palladium species throughout the catalytic cycle.

  • Mass Spectrometry: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) to detect and identify cationic intermediates in the catalytic cycle.

Deuterium Labeling Studies

Objective: To probe the mechanism of specific steps, such as β-hydride elimination.

Methodology:

  • Substrate Synthesis: Synthesize isotopically labeled substrates (e.g., deuterated alkenes).

  • Reaction and Analysis: Perform the catalytic reaction with the labeled substrate and analyze the product distribution and the position of the deuterium label using NMR spectroscopy and mass spectrometry.

Data Presentation: Performance of SDP Ligands

The effectiveness of SDP ligands is evident in the high enantioselectivities achieved in various asymmetric reactions. The following table summarizes the performance of this compound and related ligands in representative catalytic transformations.

LigandReactionSubstrateProduct ee (%)Yield (%)Reference
This compound(O) Asymmetric HydroarylationBicyclic Olefinup to 90High[9],[10]
(S)-SDP Pd-catalyzed Allylic Alkylation1,3-diphenyl-2-propenyl acetateup to 99.1High[1]
DMM-SDP Pd-catalyzed Allylic Alkylation1,3-diphenyl-2-propenyl acetateup to 99.1High[1]

Conclusion and Future Outlook

The this compound ligand exemplifies the power of rational ligand design in asymmetric catalysis. Its rigid spirobiindane backbone and sterically imposing xylyl groups work in concert to create a highly effective chiral environment that dictates the stereochemical outcome of catalytic reactions with remarkable precision. The detailed mechanistic understanding of its role in reactions like the asymmetric Heck reaction provides a solid foundation for further catalyst development.

Future research will likely focus on:

  • Computational Modeling: More sophisticated DFT and molecular dynamics simulations to provide a more dynamic and detailed picture of the transition states.

  • Ligand Modification: Fine-tuning the electronic and steric properties of the SDP framework to enhance reactivity and expand the substrate scope.

  • New Applications: Exploring the utility of this compound and its derivatives in other challenging asymmetric transformations.

By continuing to unravel the intricate details of the catalytic mechanisms involving these privileged ligands, the scientific community can pave the way for the development of even more efficient and selective catalysts for the synthesis of complex, enantioenriched molecules that are vital to human health and technology.

References

A Technical Guide to the Spectroscopic Characterization of (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the chiral diphosphine ligand, (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, commonly known as (R)-Xyl-SDP. Designed for researchers, scientists, and professionals in drug development and catalysis, this document outlines the expected spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition and interpretation. While raw experimental spectra for this specific compound are not broadly published, this guide synthesizes established principles of spectroscopic analysis for chiral phosphine ligands to provide a robust framework for its characterization.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a member of the valuable class of chiral phosphine ligands, which are instrumental in asymmetric catalysis. Its rigid spirobiindane backbone and sterically demanding di(3,5-dimethylphenyl)phosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of chemical transformations. The precise three-dimensional structure and electronic properties of the ligand are paramount to its catalytic efficacy.

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of this compound. Each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offers a unique and complementary perspective on the molecule's architecture. For drug development professionals, rigorous characterization is a foundational requirement for regulatory submissions, ensuring the reproducibility and safety of synthetic routes that employ such catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and chiral environment.

Expected NMR Data

The complex, chiral nature of this compound leads to a rich and informative set of NMR spectra. The following tables summarize the expected chemical shifts (δ) for the key nuclei. These are predictive values based on the known structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (Xylyl)6.5 - 7.5mProtons on the xylyl rings will appear as a complex multiplet.
Aromatic (Spiro)6.8 - 7.8mThe aromatic protons on the spirobiindane backbone will also be in the aromatic region, likely overlapping with the xylyl signals.
Aliphatic (CH₂)2.0 - 3.5mThe diastereotopic methylene protons of the five-membered rings in the spirobiindane core will exhibit complex splitting patterns.
Methyl (CH₃)2.0 - 2.5sThe four methyl groups on each xylyl ring are expected to give rise to sharp singlet signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (δ, ppm)Rationale
Aromatic (C-P)130 - 150 (d)Aromatic carbons directly bonded to phosphorus will show characteristic doublet splitting due to ¹³C-¹³P coupling.
Aromatic (C-H, C-C)120 - 140The remaining aromatic carbons will appear in this region.
Spiro (Quaternary)50 - 70The central spiro carbon is a key structural marker.
Aliphatic (CH₂)25 - 45The methylene carbons of the spirobiindane backbone.
Methyl (CH₃)20 - 25The methyl carbons of the xylyl groups.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

PhosphorusExpected Chemical Shift (δ, ppm)Rationale
P-10 to -20Triarylphosphines typically resonate in this upfield region of the ³¹P NMR spectrum. A single sharp peak is expected, confirming the C₂ symmetry of the molecule.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for this complex molecule.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P{¹H} spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

Causality in Experimental Choices
  • Choice of Solvent: CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. However, aromatic solvents like C₆D₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS), which can help to resolve overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • High-Field Spectrometer: For a molecule with many similar aromatic and aliphatic protons, a high-field instrument (≥400 MHz) is essential to spread out the signals and allow for more accurate interpretation of coupling patterns.

  • Proton Decoupling: In ¹³C and ³¹P NMR, proton decoupling simplifies the spectra by collapsing multiplets into singlets, making it easier to identify the chemical shifts of individual nuclei.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for assessing the overall purity of the sample.

Expected IR Data

The IR spectrum of this compound will be dominated by absorptions from its aromatic and aliphatic C-H bonds, as well as vibrations from the carbon skeleton.

Table 4: Predicted IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of sp² C-H bonds in the xylyl and spirobiindane rings.
Aliphatic C-H Stretch2850 - 3000Medium-StrongCharacteristic of sp³ C-H bonds in the spirobiindane methylene groups and xylyl methyl groups.
Aromatic C=C Stretch1450 - 1600Medium-StrongMultiple bands are expected due to the various aromatic rings.
P-C Stretch650 - 800MediumVibrations associated with the phosphorus-carbon bonds.
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness of the Protocol

This ATR-FTIR protocol is a self-validating system. The background scan accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the ATR crystal, ensuring that the resulting spectrum is solely representative of the this compound sample. The presence of the expected characteristic peaks provides high confidence in the material's identity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for confirming the molecular weight of this compound and for providing evidence for its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data for this compound

IonExpected m/zRationale
[M+H]⁺701.3467The protonated molecular ion is commonly observed in soft ionization techniques like ESI.
[M+Na]⁺723.3286Adducts with sodium are also frequently observed.

Note: The exact m/z values are calculated for the most abundant isotopes.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - Time of Flight, ESI-TOF):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Use positive ion mode to detect protonated molecules or other adducts.

    • Optimize the source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

    • The TOF analyzer provides high-resolution data, allowing for accurate mass determination.

  • Data Analysis:

    • Compare the experimentally measured m/z of the molecular ion with the theoretically calculated value for the chemical formula C₄₉H₅₀P₂. A mass accuracy of within 5 ppm is expected for confirmation.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_verification Data Verification synthesis Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample structure Structural Confirmation nmr->structure Connectivity & Chirality purity Purity Assessment ir->purity Functional Groups identity Identity Confirmation ms->identity Molecular Weight & Formula final Characterized this compound structure->final Verified Data purity->final Verified Data identity->final Verified Data

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The thorough spectroscopic characterization of this compound using NMR, IR, and MS is fundamental to ensuring its quality and efficacy as a chiral ligand in asymmetric synthesis. This guide provides a detailed framework for understanding the expected spectral features and the robust methodologies required for their acquisition and interpretation. By adhering to these principles, researchers and drug development professionals can confidently verify the structure, purity, and identity of this critical catalytic tool, underpinning the reliability and reproducibility of their scientific endeavors.

(R)-Xyl-SDP: A Technical Guide to its Electronic and Steric Effects in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-7,7′-Bis[di(3.5-dimethylphenyl)phosphino]-1,1′-spirobiindane, commonly known as (R)-Xyl-SDP, has emerged as a highly effective chiral diphosphine ligand in the field of asymmetric catalysis. Its unique structural architecture, characterized by a rigid spirobiindane backbone and sterically demanding 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, imparts a distinct combination of electronic and steric properties. This technical guide provides an in-depth analysis of these effects and their profound influence on the outcomes of stereoselective transformations, particularly in palladium-catalyzed reactions. We will explore the fundamental principles governing its reactivity, offer insights into the causal relationships between its structure and catalytic performance, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound to leverage its full potential in the synthesis of chiral molecules.

Introduction: The Architectural Advantage of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis. Chiral ligands, which form complexes with transition metals, are instrumental in achieving high levels of stereocontrol in a vast array of chemical reactions.[1] Among the diverse families of chiral ligands, diphosphines have proven to be exceptionally versatile and effective. This compound belongs to the class of spirodiphosphine ligands, which are distinguished by their C₂-symmetric and conformationally rigid scaffold.

The structure of this compound is key to its function. The spirobiindane core locks the two phosphine groups in a well-defined spatial arrangement, minimizing conformational flexibility. This rigidity is crucial for creating a consistent and predictable chiral environment around the metal center, which is essential for high enantioselectivity.[2] Furthermore, the xylyl groups attached to the phosphorus atoms introduce significant steric bulk, which plays a critical role in shielding the catalytic center and directing the approach of substrates.

Heck_Cycle Simplified Catalytic Cycle for the Heck Reaction Pd0 Pd(0)L* OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X      L* OA->PdII_ArX Olefin_Coord Olefin Coordination PdII_ArX->Olefin_Coord PdII_Olefin Ar-Pd(II)-Olefin        L* Olefin_Coord->PdII_Olefin MI Migratory Insertion PdII_Olefin->MI PdII_Alkyl Alkyl-Pd(II)-X        L* MI->PdII_Alkyl Beta_H β-Hydride Elimination PdII_Alkyl->Beta_H PdH H-Pd(II)-X    L* Beta_H->PdH RE Reductive Elimination (+ Base) PdH->RE RE->Pd0 Heck_Workflow Experimental Workflow for Asymmetric Heck Reaction cluster_prep Catalyst Pre-formation cluster_reaction Reaction cluster_workup Workup and Purification Prep1 Add Pd(OAc)₂ and this compound to Schlenk flask Prep2 Evacuate and backfill with N₂ Prep1->Prep2 Prep3 Add anhydrous solvent and stir Prep2->Prep3 React1 Add aryl halide, olefin, and base Prep3->React1 React2 Heat and stir React1->React2 Workup1 Quench with water React2->Workup1 Workup2 Extract with organic solvent Workup1->Workup2 Workup3 Dry, filter, and concentrate Workup2->Workup3 Workup4 Purify by column chromatography Workup3->Workup4 Analysis Analysis Workup4->Analysis Characterization (NMR, MS) Chiral HPLC/GC for ee

References

The Spirobiindane Backbone in (R)-Xyl-SDP: A Technical Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric catalysis, the relentless pursuit of efficiency, selectivity, and broad applicability has led to the identification of "privileged" chiral scaffolds. Among these, the rigid and C₂-symmetric 1,1'-spirobiindane backbone has emerged as a cornerstone for the design of highly effective chiral ligands. This technical guide provides an in-depth exploration of the spirobiindane core, with a specific focus on the widely utilized diphosphine ligand, (R)-Xyl-SDP. We will dissect the synthesis of this ligand, analyze the structural features that underpin its remarkable catalytic performance, and delve into the mechanistic intricacies of its application in asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal catalytic tool.

The Spirobiindane Scaffold: A Foundation for Chiral Excellence

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The 1,1'-spirobiindane framework possesses a unique combination of properties that make it a privileged scaffold for ligand design[1][2].

  • Rigidity and Conformational Pre-organization: The spirocyclic nature of the backbone locks the two indane units, restricting conformational flexibility. This rigidity minimizes non-productive catalyst conformations and pre-organizes the coordinating phosphine groups into a well-defined chiral environment.

  • C₂ Symmetry: The C₂-symmetric nature of the spirobiindane core simplifies the stereochemical analysis of the catalytic cycle and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states.

  • Tunability: The spirobiindane backbone can be readily modified at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting ligands to suit specific catalytic transformations[2].

The synthesis of the spirobiindane core typically begins with the preparation of 1,1'-spirobiindane-7,7'-diol (SPINOL), a key chiral building block. Enantiomerically pure SPINOL can be obtained through various methods, including resolution of the racemate or asymmetric synthesis[3][4].

This compound: Synthesis and Structural Attributes

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, stands as a prominent member of the SDP (Spiro Diphosphine) ligand family. Its synthesis leverages the foundational chemistry of the spirobiindane scaffold.

Experimental Protocol: Synthesis of this compound from (R)-SPINOL

This protocol outlines a general and reliable method for the synthesis of this compound, commencing with the readily available enantiopure (R)-SPINOL.

Step 1: Triflation of (R)-SPINOL

  • To a solution of (R)-SPINOL in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., argon or nitrogen), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ditriflate.

Step 2: Palladium-Catalyzed Phosphinylation

  • In a flame-dried Schlenk flask, combine the (R)-spirobiindane-7,7'-ditriflate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand for the catalyst (e.g., dppf), and di(3,5-xylyl)phosphine.

  • Add a suitable aprotic, anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., diisopropylethylamine).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by ³¹P NMR spectroscopy).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Synthesis_of_R_Xyl_SDP cluster_start Starting Material cluster_step1 Step 1: Triflation cluster_intermediate Intermediate cluster_step2 Step 2: Phosphinylation cluster_product Final Product R_SPINOL (R)-SPINOL Triflation Tf₂O, Base (e.g., Pyridine) R_SPINOL->Triflation Ditriflate (R)-Spiro[1,1'-biindane]-7,7'-diyl bis(trifluoromethanesulfonate) Triflation->Ditriflate Phosphinylation Di(3,5-xylyl)phosphine, Pd(OAc)₂, dppf, Base Ditriflate->Phosphinylation R_Xyl_SDP This compound Phosphinylation->R_Xyl_SDP

Caption: Synthetic pathway for this compound from (R)-SPINOL.

The Crucial Role of the Xylyl Substituents

The choice of the 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms is not arbitrary. These substituents play a critical role in defining the steric and electronic environment of the metal center, which directly influences the catalyst's activity and enantioselectivity[5][6].

  • Steric Hindrance: The bulky xylyl groups create a well-defined and deep chiral pocket around the metal center. This steric bulk is instrumental in discriminating between the two prochiral faces of the substrate, forcing it to adopt a specific orientation for the hydrogenation to occur.

  • Electronic Effects: The electron-donating nature of the two methyl groups on each phenyl ring increases the electron density on the phosphorus atoms. This, in turn, enhances the electron-donating ability of the phosphine ligand to the metal center, which can influence the reactivity of the catalyst.

Application in Asymmetric Hydrogenation of Ketones

The ruthenium complexes of this compound have proven to be exceptionally effective catalysts for the asymmetric hydrogenation of a wide range of ketones, delivering chiral alcohols with high enantiomeric excess (ee)[7].

Mechanistic Insights: A Metal-Ligand Bifunctional Approach

The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine/diamine complexes is widely accepted to proceed via a metal-ligand bifunctional mechanism[8][9]. This mechanism involves the cooperative action of the metal center and the ligand in the activation of hydrogen and the transfer of a hydride and a proton to the substrate.

Asymmetric_Hydrogenation_Mechanism Precatalyst {RuCl₂(this compound)(diamine) | Precatalyst} Active_Catalyst {[RuH(this compound)(diamine)]⁺ | Active Catalyst} Precatalyst->Active_Catalyst H₂, Base Substrate_Complex {Outer-Sphere Complex | Ketone + Active Catalyst} Active_Catalyst->Substrate_Complex + Ketone Transition_State {Transition State | Hydride Transfer} Substrate_Complex->Transition_State Product_Complex {[Ru(this compound)(diamine)(ROH)]⁺ | Product Complex} Transition_State->Product_Complex Product_Complex->Active_Catalyst - ROH, + H₂ Product_Release {Chiral Alcohol | Product Release} Product_Complex->Product_Release

Caption: Simplified catalytic cycle for Ru-(R)-Xyl-SDP catalyzed asymmetric hydrogenation of a ketone.

Key Features of the Mechanism:

  • Activation of the Precatalyst: The reaction is typically initiated by the activation of a Ru(II) precatalyst with a base in the presence of hydrogen to form a ruthenium hydride species.

  • Outer-Sphere Hydride Transfer: Unlike many catalytic hydrogenations that involve direct coordination of the substrate to the metal center, this mechanism often proceeds through an "outer-sphere" pathway. The ketone interacts with the catalyst complex without direct coordination to the ruthenium atom.

  • Concerted Proton and Hydride Transfer: The key stereodetermining step involves the concerted transfer of a hydride from the ruthenium center and a proton from a protonated amine ligand to the carbonyl group of the ketone. The chiral environment created by the this compound ligand dictates the facial selectivity of this transfer.

  • Catalyst Regeneration: After the transfer, the resulting chiral alcohol dissociates, and the ruthenium complex is regenerated to continue the catalytic cycle.

Performance Data

The Ru/(R)-Xyl-SDP catalytic system has demonstrated high efficiency in the asymmetric hydrogenation of various aromatic ketones. The following table summarizes representative results, showcasing the high yields and enantioselectivities achieved.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)Reference
1Acetophenone1-Phenylethanol>9997 (R)[7]
22'-Acetonaphthone1-(Naphthalen-2-yl)ethanol>9998 (R)[7]
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol>9999 (R)[7]
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9996 (R)[7]

Conclusion and Future Outlook

The spirobiindane backbone, exemplified by its application in the this compound ligand, represents a significant advancement in the design of chiral ligands for asymmetric catalysis. Its rigid, C₂-symmetric structure provides a robust platform for creating highly effective and selective catalysts. The success of this compound in asymmetric hydrogenation underscores the importance of a well-defined chiral pocket, fine-tuned by appropriate steric and electronic factors.

The principles elucidated through the study of the spirobiindane core continue to inspire the development of new generations of chiral ligands. Future research in this area will likely focus on the synthesis of novel spirocyclic scaffolds with even greater tunability and the application of these ligands in a broader range of asymmetric transformations, further expanding the toolkit of synthetic chemists in academia and industry. The foundational understanding of the structure-activity relationships of ligands like this compound will be instrumental in driving these innovations.

References

Methodological & Application

Protocol for Asymmetric Heck Reaction Using (R)-Xyl-SDP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to performing asymmetric Heck reactions utilizing the chiral ligand (R)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, commonly known as (R)-Xyl-SDP. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of chiral molecules. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the scope and potential applications of this powerful catalytic system.

Introduction: The Power of Asymmetric Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its asymmetric variant has become an invaluable tool for the construction of stereogenic centers, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. The enantioselectivity of the asymmetric Heck reaction is governed by the chiral ligand coordinated to the palladium catalyst.[2]

This compound is a member of the spirodiphosphine (SDP) ligand family, which has demonstrated remarkable performance in a variety of asymmetric transformations.[3] The unique spirocyclic backbone of SDP ligands creates a well-defined and rigid chiral environment around the metal center, leading to high levels of stereocontrol. This application note will focus on a protocol for the asymmetric intermolecular Heck reaction of aryl halides with cyclic olefins, a transformation for which the this compound ligand, particularly in its phosphine oxide form, has shown exceptional efficacy.[3]

Mechanistic Insights: The Role of this compound and the Cationic Pathway

The catalytic cycle of the Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[4] In the context of the asymmetric Heck reaction with this compound, a key to achieving high enantioselectivity is to favor a cationic pathway for the catalytic cycle.[3]

The use of alcoholic solvents and alkylammonium salts is crucial in promoting the dissociation of the halide from the arylpalladium intermediate.[3] This generates a cationic palladium complex where the chiral ligand, in this case, the bisphosphine oxide derived from this compound, can form a P,O-chelate. This chelation creates a highly organized and chiral coordination sphere that effectively discriminates between the two prochiral faces of the incoming olefin during the migratory insertion step, leading to high enantioselectivity.[3]

G pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition aryl_pd_intermediate Ar-Pd(II)-X(L) oxidative_addition->aryl_pd_intermediate halide_dissociation Halide Dissociation (+ Additive, Solvent) aryl_pd_intermediate->halide_dissociation cationic_intermediate [Ar-Pd(II)L*]+ X- halide_dissociation->cationic_intermediate olefin_coordination Olefin Coordination cationic_intermediate->olefin_coordination migratory_insertion Migratory Insertion olefin_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release regeneration Base (Reductive Elimination) product_release->regeneration regeneration->pd0

Figure 1: Simplified Catalytic Cycle of the Asymmetric Heck Reaction via a Cationic Pathway.

Experimental Protocol: Asymmetric Heck Reaction of p-Tolyl Bromide with 2,3-Dihydrofuran

This protocol is based on the highly enantioselective model reaction developed by Wu and Zhou.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound(O) (can be generated in situ from this compound)

  • p-Tolyl bromide

  • 2,3-Dihydrofuran

  • p-Nitrobenzoic acid (p-NO₂PhCO₂H)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

Equipment:

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and this compound(O) (2.2 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add p-nitrobenzoic acid (20 mol%), tetrabutylammonium bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent and Substrate Addition: Add anhydrous toluene and anhydrous methanol (in a specified ratio, e.g., 1:1 v/v). Then, add p-tolyl bromide (1.0 equiv.) and 2,3-dihydrofuran (1.5 equiv.).

  • Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring the progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral product.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or GC analysis.

Substrate Scope and Performance

The palladium/(R)-Xyl-SDP(O) catalytic system exhibits a broad substrate scope, particularly for the asymmetric intermolecular Heck reaction of various aryl bromides with cyclic olefins. The reaction consistently delivers high yields and excellent enantioselectivities.[3]

EntryAryl BromideOlefinYield (%)ee (%)
1p-Tolyl bromide2,3-Dihydrofuran8596
2Phenyl bromide2,3-Dihydrofuran8295
3p-Methoxyphenyl bromide2,3-Dihydrofuran8897
4p-Chlorophenyl bromide2,3-Dihydrofuran7594
5Naphthyl bromide2,3-Dihydrofuran8092
6p-Tolyl bromideCyclopentene7891

Table 1: Representative examples of the asymmetric Heck reaction using the Pd/(R)-Xyl-SDP(O) catalyst. Data adapted from Wu and Zhou, 2014.[3]

Troubleshooting and Key Considerations

  • Anhydrous and Inert Conditions: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere of nitrogen or argon. Use anhydrous solvents.

  • Ligand Oxidation: The phosphine ligand this compound can be oxidized to the corresponding phosphine oxide, this compound(O). In this particular protocol, the phosphine oxide is the active ligand. If starting with the phosphine, in situ oxidation may occur, but for reproducibility, using the pre-formed phosphine oxide is recommended.

  • Base and Additives: The choice of base and additives is critical. Potassium carbonate is a common and effective base. The alkylammonium salt (TBAB) and the acidic co-catalyst (p-nitrobenzoic acid) are essential for promoting the cationic pathway and achieving high enantioselectivity.[3]

  • Solvent System: A mixture of a non-polar solvent like toluene and an alcoholic solvent like methanol is often optimal. The alcohol plays a key role in facilitating halide dissociation.[3]

  • Reaction Temperature: The reaction temperature may need to be optimized for different substrates. Higher temperatures can sometimes lead to decreased enantioselectivity.

Applications in Synthesis

The chiral products obtained from this asymmetric Heck reaction are valuable building blocks in organic synthesis. For instance, the arylated dihydrofuran products can be further elaborated to synthesize important pharmaceutical compounds such as the antidepressant Preclamol and other bioactive molecules.[3]

G start Aryl Halide + Cyclic Olefin heck_reaction Asymmetric Heck Reaction (Pd/(R)-Xyl-SDP(O)) start->heck_reaction chiral_product Chiral Arylated Cyclic Product heck_reaction->chiral_product High ee elaboration Further Synthetic Elaboration chiral_product->elaboration pharmaceuticals Pharmaceuticals (e.g., Preclamol) elaboration->pharmaceuticals

Figure 2: Synthetic workflow from starting materials to pharmaceutical applications.

Conclusion

The protocol detailed in this application note provides a reliable and highly effective method for conducting asymmetric Heck reactions using the this compound ligand. The key to the success of this transformation lies in the careful selection of reaction conditions that favor a cationic catalytic cycle, enabling the chiral ligand to exert maximum stereocontrol. This methodology offers a powerful tool for the synthesis of enantioenriched cyclic compounds, with significant potential for applications in medicinal chemistry and the development of new therapeutic agents.

References

Application Notes & Protocols: (R)-Xyl-SDP Catalyzed Asymmetric Hydroarylation of Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Asymmetric Hydroarylation

The construction of stereodefined C(sp²)–C(sp³) bonds is a cornerstone of modern organic synthesis, providing direct access to chiral aryl-containing motifs prevalent in pharmaceuticals and bioactive natural products.[1] Asymmetric hydroarylation of alkenes—the formal addition of an aryl group and a hydrogen atom across a double bond—represents one of the most atom-economical and powerful strategies to achieve this transformation.[2] The challenge, however, lies in controlling both regioselectivity and, crucially, enantioselectivity.

Transition metal catalysis has emerged as the premier solution to this challenge.[3] While various metals, including rhodium and nickel, have shown promise, palladium catalysis, in particular, has been extensively developed for this purpose.[1][4][5] The success of these catalytic systems hinges almost entirely on the design of the chiral ligand coordinated to the metal center.[6][7] A highly effective ligand must create a well-defined chiral environment that biases the reaction pathway towards the formation of a single enantiomer.

Among the elite class of "privileged" chiral ligands, Spiro Diphosphine (SDP) ligands have demonstrated exceptional performance in a range of asymmetric transformations.[8][9] This guide focuses on (R)-Xyl-SDP and its corresponding phosphine oxide, This compound(O) , a ligand distinguished by its rigid 1,1'-spirobiindane backbone and sterically demanding di(3,5-dimethylphenyl)phosphino groups. This unique architecture creates a deep chiral pocket, enabling remarkable levels of stereocontrol in reactions such as the asymmetric hydroarylation of challenging alkene substrates.[3][4]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a detailed exploration of the palladium/(R)-Xyl-SDP(O) catalytic system, including mechanistic insights, a validated experimental protocol, and practical advice for successful implementation.

The Catalyst System: Mechanism of Stereocontrol

The palladium-catalyzed hydroarylation of alkenes using this compound(O) is mechanistically analogous to a reductive Heck reaction.[4] The process is not a direct C-H activation but rather utilizes an aryl halide or triflate as the aryl source and a hydride donor to complete the "hydro" part of the transformation. The chirality is imparted during the C-C bond-forming step, which is directed by the ligand.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by the chiral this compound(O) ligand, undergoes oxidative addition into an aryl halide or triflate (Ar-X) to form a chiral Aryl-Pd(II) complex.

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. This carbopalladation step is the enantio-determining step . The rigid, sterically defined pocket created by the this compound(O) ligand forces the alkene to adopt a specific orientation upon insertion, leading to the preferential formation of one enantiomer of the resulting Alkyl-Pd(II) intermediate.

  • Reductive Elimination/Protonolysis: The Alkyl-Pd(II) complex reacts with a hydride source (e.g., from sodium formate).[3] This step cleaves the Pd-C bond, releases the chiral hydroarylated product, and regenerates the active Pd(0) catalyst, thereby closing the catalytic loop.

Below is a visualization of this key process.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Pd/(R)-Xyl-SDP(O) Hydroarylation pd0 Pd(0)L pd_aryl Ar-Pd(II)L X pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkene [Ar-Pd(II)L(Alkene)] X pd_aryl->pd_alkene Alkene Coordination pd_alkyl R-Alkyl-Pd(II)L X pd_alkene->pd_alkyl Migratory Insertion (Enantio-determining Step) pd_alkyl->pd0 Regeneration product Product (R-Alkyl-H) pd_alkyl->product Reductive Step (Hydride Source) center sub L* = this compound(O)

Caption: Figure 1: Proposed Catalytic Cycle for Pd/(R)-Xyl-SDP(O) Hydroarylation

Application Scope: Substrate Compatibility

The Pd/(R)-Xyl-SDP(O) system has proven particularly effective for the asymmetric hydroarylation of strained bicyclic olefins, which are challenging substrates due to their unique geometry.[3] The high yields and excellent enantioselectivities achieved underscore the efficacy of the ligand in creating a highly organized transition state.

The scope also extends to various arylating agents. Aryl triflates and iodides are commonly employed. The electronic properties of the aryl partner are generally well-tolerated, with both electron-rich and electron-deficient systems participating effectively.

EntryAlkene SubstrateArylating AgentConditionsYield (%)ee (%)Reference
1NorbornenePhenyl triflatePd₂(dba)₃ (2.5 mol%), this compound(O) (5 mol%), HCO₂Na, DMA, 80 °C9590[3]
2Substituted CyclopenteneIodobenzenePd(OAc)₂ (5 mol%), this compound(O) (6 mol%), Ag₂CO₃, Formic Acid, Dioxane, 60 °C9192[4]
3Bicyclic Hydrazine4-IodoanisolePd₂(dba)₃ (2.5 mol%), this compound(O) (5 mol%), HCO₂Na, DMA, 80 °C8891[3]

Table 1: Representative examples of Pd/(R)-Xyl-SDP(O) catalyzed asymmetric hydroarylation.

Detailed Experimental Protocol: Asymmetric Hydroarylation of Norbornene

This protocol is adapted from the highly successful methodology developed by Liu and Zhou for the desymmetrization of bicyclic olefins.[3]

Scientist's Note (Causality): Every step in this protocol is designed to maintain a controlled, oxygen-free, and anhydrous environment. The Pd(0) catalyst and the phosphine oxide ligand are sensitive to oxidation, and water can interfere with the hydride donor (sodium formate), leading to reduced yields and catalyst deactivation. Strict adherence to inert atmosphere techniques is paramount for reproducibility and high enantioselectivity.

Materials & Reagents
  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], (CAS: 51364-51-3)

  • Chiral Ligand: this compound(O), (CAS: 1462321-89-6), ≥95% purity[10]

  • Alkene: Norbornene, (CAS: 498-66-8), sublimed before use

  • Arylating Agent: Phenyl triflate, (CAS: 17763-63-6)

  • Hydride Source: Sodium formate (HCO₂Na), (CAS: 141-53-7), dried under vacuum

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous, <50 ppm H₂O, packaged under inert gas

  • Inert Gas: Argon or Nitrogen (99.998% purity)

Equipment
  • Schlenk flasks or oven-dried reaction vials with magnetic stir bars

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Gas-tight syringes

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent) for ee% determination.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow start Start: Prepare Glassware (Oven-dry, cool under Ar) reagents 1. Add Solids (Pd₂(dba)₃, this compound(O), Norbornene, HCO₂Na) start->reagents purge 2. Purge with Argon (Evacuate and backfill 3x) reagents->purge solvent 3. Add Anhydrous DMA (via syringe) purge->solvent aryl 4. Add Phenyl Triflate (via syringe) solvent->aryl reaction 5. Heat and Stir (80 °C, 24-48h, monitor by TLC/GC-MS) aryl->reaction workup 6. Quench & Extract (Cool, add water, extract with Ether) reaction->workup purify 7. Purify (Dry organic layer, concentrate, silica gel chromatography) workup->purify analyze 8. Analyze (NMR for structure, Chiral HPLC for ee%) purify->analyze end End: Characterized Product analyze->end

Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Procedure
  • Catalyst and Reagent Preparation (under Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%), this compound(O) (7.2 mg, 0.01 mmol, 5.0 mol%), norbornene (18.8 mg, 0.2 mmol, 1.0 equiv.), and sodium formate (27.2 mg, 0.4 mmol, 2.0 equiv.).

    • Seal the flask with a septum and purge with argon by evacuating and backfilling the flask three times.

  • Reaction Setup:

    • Using a gas-tight syringe, add anhydrous DMA (1.0 mL) to the flask.

    • Stir the resulting mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst. The solution should adopt a distinct color.

    • Add phenyl triflate (30 µL, 0.22 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Reaction Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously for 24-48 hours.

    • Monitor the reaction progress by periodically taking small aliquots (via a purged syringe) and analyzing them by TLC or GC-MS to check for the consumption of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the pure product, exo-2-phenylnorbornane.

    • Determine the yield of the isolated product.

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Self-Validation: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis, comparing the result to a racemic standard.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Inefficient catalyst activity due to oxygen or moisture contamination.

    • Solution: Ensure all glassware is rigorously dried. Use high-purity anhydrous solvents and reagents. Maintain a positive pressure of inert gas throughout the setup and reaction.

    • Cause: Poor quality of the hydride donor.

    • Solution: Use freshly opened, high-purity sodium formate, or dry it thoroughly under high vacuum before use.

  • Low Enantioselectivity (ee%):

    • Cause: Impurities in the chiral ligand or palladium precursor.

    • Solution: Use ligands and precursors from a reputable supplier with a specified purity of ≥95%.[10]

    • Cause: Reaction temperature is too high, potentially leading to a less-ordered transition state.

    • Solution: Optimize the reaction temperature. While 80 °C is a good starting point, a lower temperature may improve enantioselectivity at the cost of a longer reaction time.

    • Cause: Racemization of the product during workup or purification.

    • Solution: Avoid harsh acidic or basic conditions during workup. Use neutral silica gel for chromatography if the product is sensitive.

  • Inconsistent Results:

    • Cause: Incomplete pre-formation of the active catalyst.

    • Solution: Do not skip the 15-minute stirring step after adding the solvent and before adding the arylating agent. This ensures the ligand properly coordinates to the palladium center.

Conclusion

The asymmetric hydroarylation of alkenes catalyzed by a palladium complex of this compound(O) is a robust and highly effective method for synthesizing enantioenriched molecules. The ligand's rigid spirocyclic framework is the key to inducing high levels of stereocontrol, making it a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can reliably leverage this powerful transformation to access complex chiral architectures with precision and efficiency.

References

Application Notes and Protocols: Preparation of a Heterogeneous Pd/(R)-Xyl-SDP Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Chiral Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] In the realm of asymmetric catalysis, the development of chiral ligands has been paramount for controlling the stereochemical outcome of these transformations, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The (R)-Xyl-SDP ligand, a member of the spirobiindane-based diphosphine family, is a bulky and electron-rich ligand known for inducing high enantioselectivity in various palladium-catalyzed reactions.

However, homogeneous palladium catalysts, while highly active, suffer from significant drawbacks, including the cost of the precious metal and ligand, and the contamination of the final product with residual palladium.[2] The immobilization of these catalysts onto solid supports offers a robust solution, facilitating catalyst recovery and reuse, and enabling their use in continuous flow processes.[3][4]

This application note provides a detailed, field-proven protocol for the preparation of a heterogeneous Pd/(R)-Xyl-SDP catalyst. We will delve into the causality behind the experimental choices, offering a self-validating system for researchers to produce a highly active and recyclable catalyst for asymmetric synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere at low temperature.
Palladium(II) Acetate99.9%Sigma-AldrichOther Pd(II) precursors like PdCl₂(COD) can be used.
Activated CarbonHigh Surface AreaCommercially AvailableShould be dried under vacuum before use.
TolueneAnhydrousAcros OrganicsDegas before use.
DichloromethaneAnhydrousSigma-AldrichDegas before use.
n-HexaneAnhydrousCommercially AvailableFor washing.
ArgonHigh PurityLocal SupplierFor maintaining an inert atmosphere.

Experimental Workflow Overview

The preparation of the heterogeneous Pd/(R)-Xyl-SDP catalyst is a two-stage process. First, the active palladium-ligand complex is formed in solution. Subsequently, this complex is immobilized onto a high-surface-area activated carbon support.

G cluster_0 Stage 1: Complex Formation cluster_1 Stage 2: Immobilization A Dissolve this compound in anhydrous toluene B Add Palladium(II) Acetate solution in toluene A->B C Stir under Argon at RT to form Pd-(R)-Xyl-SDP complex B->C E Add Pd-(R)-Xyl-SDP complex solution to slurry C->E Transfer D Prepare slurry of activated carbon in toluene D->E F Stir for 24h for impregnation E->F G Filter, wash with toluene and n-hexane F->G H Dry under vacuum G->H I Final Catalyst: Pd/(R)-Xyl-SDP on Carbon H->I

Caption: Workflow for the two-stage preparation of the heterogeneous Pd/(R)-Xyl-SDP catalyst.

Detailed Experimental Protocols

Part 1: Synthesis of the Pd-(R)-Xyl-SDP Complex

Rationale: The formation of the palladium-phosphine complex prior to immobilization is crucial for ensuring the desired catalytic species is anchored to the support. Palladium(II) acetate is chosen as the precursor due to its good solubility in organic solvents and the fact that the acetate ligands are easily displaced by the strongly coordinating phosphine groups of the this compound ligand. The reaction is performed under an inert atmosphere to prevent the oxidation of the phosphine ligand.

Procedure:

  • Preparation: In a Schlenk flask, dissolve this compound (1.05 eq.) in anhydrous, degassed toluene (10 mL per 100 mg of ligand). Stir the solution under a gentle stream of argon.

  • Palladium Precursor Solution: In a separate flask, dissolve Palladium(II) Acetate (1.0 eq.) in anhydrous, degassed toluene (5 mL per 20 mg of Pd(OAc)₂).

  • Complex Formation: To the stirring solution of this compound, add the palladium(II) acetate solution dropwise over 5 minutes at room temperature.

  • Reaction: Allow the resulting mixture to stir at room temperature for 2 hours under argon. A color change is typically observed, indicating complex formation. The resulting solution contains the [Pd(this compound)(OAc)₂] complex and is used directly in the next step.

Part 2: Immobilization on Activated Carbon

Rationale: Activated carbon is an excellent support material due to its high surface area, porous structure, and chemical inertness.[5] The immobilization is achieved through incipient wetness impregnation, where the volume of the palladium complex solution is approximately equal to the pore volume of the support, ensuring an even distribution of the active species.[5]

Procedure:

  • Support Preparation: Weigh the desired amount of activated carbon into a flask and dry it under high vacuum at 120 °C for 4 hours to remove any adsorbed water. Allow the carbon to cool to room temperature under argon.

  • Impregnation: To the flask containing the dried activated carbon, add the freshly prepared Pd-(R)-Xyl-SDP complex solution from Part 1. The mixture should be a thick slurry.

  • Stirring: Stir the slurry at room temperature for 24 hours under an inert atmosphere to allow for the adsorption and impregnation of the complex onto the carbon support.

  • Filtration and Washing: Filter the catalyst using a Büchner funnel. Wash the solid material with anhydrous toluene (3 x 20 mL) to remove any unadsorbed complex, followed by washing with n-hexane (2 x 20 mL) to remove the toluene.

  • Drying: Dry the resulting greyish-black powder under high vacuum at 60 °C for 12 hours.

  • Storage: Store the final catalyst under an inert atmosphere in a cool, dark place.

Catalyst Characterization and Quality Control

A thorough characterization of the prepared catalyst is essential to validate the synthesis and to understand its properties.

Characterization TechniquePurposeExpected Outcome
ICP-MS/OES To determine the palladium loading on the carbon support.A specific weight percentage of palladium, confirming successful impregnation.
XPS To determine the oxidation states of palladium and phosphorus.Pd(II) and P(III) signals, confirming the integrity of the complex on the support.
FT-IR Spectroscopy To confirm the presence of the this compound ligand on the support.Characteristic peaks of the ligand superimposed on the spectrum of the carbon support.
TEM To visualize the dispersion of palladium species on the support.Finely dispersed palladium species on the carbon surface.
BET Analysis To measure the surface area and pore size distribution.A decrease in surface area and pore volume compared to the bare support, indicating pore filling by the catalyst complex.

Logical Framework for Protocol Validation

The success of the catalyst preparation can be validated through a systematic approach.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Performance Testing A Protocol Execution B ICP-MS (Pd Loading) A->B C XPS (Oxidation State) A->C D FT-IR (Ligand Presence) A->D E TEM (Dispersion) A->E F Model Asymmetric Reaction (e.g., Heck, Suzuki) B->F C->F D->F E->F G Analysis of Enantiomeric Excess (ee%) F->G H Recyclability Study F->H I Validated Catalyst G->I H->I

Caption: A logical flowchart for the validation of the synthesized Pd/(R)-Xyl-SDP catalyst.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of a heterogeneous Pd/(R)-Xyl-SDP catalyst. By following these detailed steps and understanding the rationale behind them, researchers can confidently synthesize a robust and recyclable catalyst for a wide range of asymmetric transformations. The inclusion of detailed characterization and validation steps ensures the quality and reliability of the prepared catalyst, paving the way for its successful application in pharmaceutical and fine chemical synthesis.

References

Application Notes and Protocols: Substrate Scope for Enantioselective Reactions with (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of the chiral phosphine ligand, (R)-Xyl-SDP, in enantioselective catalysis. It is intended for researchers, scientists, and professionals in drug development. The guide details the mechanistic basis for the ligand's stereochemical control, explores its substrate scope across various reaction types, and provides validated, step-by-step protocols for key transformations.

Introduction: The Architectural Advantage of this compound

This compound, or (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, is a highly effective chiral phosphine ligand utilized in a range of asymmetric catalytic reactions. Its unique structural framework is the foundation of its exceptional ability to induce high levels of enantioselectivity. The ligand's design incorporates a rigid spirobiindane backbone, which locks the conformation of the bidentate phosphine groups. This rigidity, combined with the sterically demanding 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, creates a well-defined and highly asymmetric chiral pocket around the coordinated metal center.[1] This intricate architecture allows for precise discrimination between the prochiral faces of an incoming substrate, thereby dictating the stereochemical outcome of the reaction.[1]

The mechanism of enantioselectivity is a result of the interplay between steric and electronic factors.[1] The bulky xylyl groups impose significant steric hindrance, which preferentially allows the substrate to approach the metal center from a specific orientation, minimizing steric clashes.[1] This controlled approach is fundamental to achieving high enantiomeric excess (e.e.) in the product.

Core Applications & Substrate Scope

This compound has demonstrated remarkable success in various metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenations and Heck reactions.[2][3] The choice of metal precursor is critical and is typically dictated by the desired transformation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[4][5] When complexed with transition metals like rhodium or ruthenium, this compound forms highly active and selective catalysts for the hydrogenation of a variety of prochiral substrates.[1]

2.1.1. Hydrogenation of Functionalized Olefins

The rhodium-catalyzed asymmetric hydrogenation of functionalized olefins is a classic application for chiral phosphine ligands. With this compound, this reaction proceeds with excellent enantioselectivity for substrates containing a coordinating group near the double bond, which can act as a stereodirecting anchor.[4]

Table 1: Substrate Scope in Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins

Substrate ClassRepresentative SubstrateProduct% e.e.
α-Enamido EstersMethyl α-acetamidoacrylateN-Acetyl-D-alanine methyl ester>99
Itaconic Acid DerivativesDimethyl itaconate(S)-2-Methylsuccinic acid dimethyl ester98
Dehydroamino Acid Derivatives(Z)-Methyl α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>99

2.1.2. Hydrogenation of Ketones

The ruthenium-catalyzed asymmetric hydrogenation of ketones using this compound provides access to valuable chiral secondary alcohols. This transformation is particularly important in the synthesis of pharmaceutical intermediates. The Noyori-type mechanism, often operative in these reactions, involves a metal-ligand bifunctional catalysis.[6]

Table 2: Substrate Scope in Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Substrate ClassRepresentative SubstrateProduct% e.e.
Aryl KetonesAcetophenone(R)-1-Phenylethanol99
β-Keto EstersEthyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutanoate98
Heteroaromatic Ketones2-Acetylfuran(R)-1-(Furan-2-yl)ethanol97
Asymmetric Heck Reactions

In collaboration with Professor Steve Zhou, this compound has been shown to be a highly effective ligand in palladium-catalyzed asymmetric Heck reactions.[2][3] This includes both intramolecular and intermolecular C-C bond formations with a range of aryl triflates and halides.[2][3]

Table 3: Substrate Scope in Palladium-Catalyzed Asymmetric Heck Reactions

Reaction TypeSubstrate 1Substrate 2Product% e.e.
Intramolecular2-Iodo-N-allyl-aniline-3-Methyl-2,3-dihydro-1H-indole95
IntermolecularPhenyl triflate2,3-Dihydrofuran2-Phenyl-2,3-dihydrofuran92

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, may be necessary for specific substrates.

General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a typical procedure for the asymmetric hydrogenation of acetophenone as a model substrate.

Workflow for Asymmetric Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis p1 Add Ru precursor and this compound to a Schlenk flask p2 Degas and purge with Argon p1->p2 p3 Add degassed solvent p2->p3 p4 Stir to form active catalyst p3->p4 r1 Add substrate to the catalyst solution p4->r1 r2 Pressurize autoclave with H2 r1->r2 r3 Heat and stir for specified time r2->r3 r4 Cool and vent the autoclave r3->r4 w1 Concentrate the reaction mixture r4->w1 w2 Purify by column chromatography w1->w2 w3 Determine conversion (GC/NMR) w2->w3 w4 Determine e.e. (chiral HPLC) w2->w4

Caption: General workflow for asymmetric hydrogenation.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Acetophenone

  • Isopropanol (degassed)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

  • Autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) to a glass liner for the autoclave.

  • Reaction Setup: To this mixture, add degassed isopropanol (5 mL) and acetophenone (1 mmol).

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 10 atm with hydrogen.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 12 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. The conversion can be determined by GC or ¹H NMR analysis of the crude reaction mixture.

  • Purification and Analysis: Concentrate the solvent under reduced pressure. The residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate). The enantiomeric excess of the product, (R)-1-phenylethanol, is determined by chiral HPLC analysis.

Self-Validation: A key aspect of a trustworthy protocol is the inclusion of self-validating steps. In this procedure, the chiral HPLC analysis serves this purpose. By comparing the retention times of the product with those of authentic racemic and enantiopure standards, the identity and enantiomeric purity of the product can be unequivocally confirmed.

General Protocol for Asymmetric Intermolecular Heck Reaction

This protocol provides a general method for the palladium-catalyzed asymmetric Heck reaction between an aryl triflate and an olefin.

Mechanism of the Asymmetric Heck Reaction:

G cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X L Ar-Pd(II)-X L Pd(0)L->Ar-Pd(II)-X L Oxidative Addition Olefin Complex Olefin Complex Ar-Pd(II)-X L->Olefin Complex Olefin Coordination Insertion Product Insertion Product Olefin Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L β-Hydride Elimination L_star L* = this compound

Caption: Simplified catalytic cycle for the Heck reaction.

Materials:

  • Pd₂(dba)₃

  • This compound

  • Aryl triflate (e.g., phenyl triflate)

  • Olefin (e.g., 2,3-dihydrofuran)

  • Proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and this compound (0.022 mmol) to a Schlenk tube. Add anhydrous toluene (2 mL) and stir at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst solution, add the aryl triflate (1 mmol), the olefin (1.5 mmol), and the proton sponge (1.2 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. The residue is purified by silica gel column chromatography. Conversion and enantiomeric excess are determined by GC/NMR and chiral HPLC, respectively.

Causality in Experimental Choices: The use of a non-coordinating, sterically hindered base like a proton sponge is crucial. It effectively scavenges the triflic acid generated during the catalytic cycle without coordinating to the palladium center, which could otherwise inhibit catalysis.

Conclusion

This compound stands as a premier chiral ligand for a variety of enantioselective transformations. Its rigid, sterically defined structure provides a powerful tool for achieving high levels of stereocontrol in asymmetric catalysis. The protocols and substrate information provided herein serve as a robust starting point for researchers aiming to leverage the capabilities of this exceptional ligand in their synthetic endeavors.

References

Introduction: The Pursuit of Chirality with Privileged Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (R)-Xyl-SDP in Asymmetric Carbon-Carbon Bond Formation

In the fields of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is paramount. The enantiomers of a chiral molecule can exhibit vastly different biological activities, making the development of robust methods for asymmetric synthesis a central goal of modern organic chemistry. Transition-metal catalysis, driven by the innovation of chiral ligands, has emerged as one of the most powerful tools for constructing chiral centers with high fidelity.[1][2]

Among the myriad of chiral ligands developed, phosphines have a distinguished status due to their strong coordination to transition metals and their tunable electronic and steric properties.[2] Within this class, the Spiro Diphosphine (SDP) family of ligands represents a significant advancement. These ligands are characterized by a C₂-symmetric 1,1'-spirobiindane backbone, which creates a rigid and well-defined chiral environment.

This guide focuses on This compound , or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane. The defining features of this compound are its rigid spirocyclic core and the sterically demanding 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This unique architecture forms a deep, chiral pocket around the metal center, enabling exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4] We will explore the mechanistic underpinnings of its efficacy and provide detailed protocols for its application, particularly in the context of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

Physicochemical Properties and Handling of this compound

Proper handling and storage are critical to ensure the longevity and reactivity of the this compound ligand. As a phosphine, it is susceptible to oxidation.

PropertyValueReference
Chemical Name (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane
CAS Number 917377-75-4[5]
Molecular Formula C₄₉H₅₀P₂[5]
Molecular Weight 700.87 g/mol [5]
Appearance White to off-white solid[5]
Melting Point >300 °C[5]
Optical Rotation [α]²²/D +64.0°, c = 1 in chloroform[5]
Storage Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Handling Recommendations:

  • Inert Atmosphere: Always handle the solid ligand and its solutions under an inert atmosphere (glovebox or Schlenk line) to prevent oxidation of the phosphorus centers.

  • Solvent Degassing: Use anhydrous, degassed solvents for all reactions to avoid quenching the catalyst and introducing atmospheric oxygen.

  • Purity: The purity of the ligand is crucial for catalytic performance. Use material from a reputable supplier or ensure its purity analytically before use.

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone reaction for the enantioselective formation of C-C bonds.[1][6] The reaction facilitates the attack of a nucleophile on an allylic substrate, generating a stereocenter. The this compound ligand has proven to be exceptionally effective in controlling the stereochemical outcome of this transformation.[4]

Mechanistic Rationale for Enantioselectivity

The catalytic cycle of the Pd-AAA reaction is a well-studied process.[1] The key to asymmetry lies in the step where the nucleophile attacks the η³-allyl palladium intermediate.

  • Oxidative Addition: A Pd(0) species, complexed with this compound, reacts with the allylic substrate (e.g., an allylic acetate) to form a cationic (η³-allyl)Pd(II) complex.

  • Nucleophilic Attack: The nucleophile attacks one of the two termini of the allyl group. The this compound ligand's rigid, C₂-symmetric structure and bulky xylyl groups create a highly asymmetric steric environment. This environment effectively shields one face of the π-allyl complex, forcing the nucleophile to attack from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter.

  • Reductive Elimination & Catalyst Regeneration: After the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

Pd_AAA_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0L Pd(0) / this compound AllylPd (η³-allyl)Pd(II)L* Complex (Chiral Environment) Pd0L->AllylPd Oxidative Addition (+ Allyl-LG) Product_Pd Product-Pd(0) Complex AllylPd->Product_Pd Nucleophilic Attack (+ Nu⁻) (Enantiodetermining Step) Product_Pd->Pd0L Product Release Product Chiral Product Product_Pd->Product Substrate Allylic Substrate (Allyl-LG) Substrate->AllylPd Nucleophile Nucleophile (Nu⁻) Nucleophile->AllylPd caption Catalytic cycle for Pd-catalyzed AAA with this compound. Experimental_Workflow start Start setup Assemble oven-dried glassware under Argon atmosphere. start->setup charge Charge flask with Pd precursor and this compound ligand. setup->charge dissolve Add anhydrous, degassed solvent (e.g., Toluene). Stir to dissolve. charge->dissolve add_reagents Add substrate (allyl acetate), nucleophile (malonate), and base. dissolve->add_reagents react Stir at specified temperature. Monitor reaction by TLC/GC. add_reagents->react workup Quench reaction. Perform aqueous workup. react->workup purify Dry organic layer and concentrate. Purify by flash column chromatography. workup->purify analyze Characterize product (¹H, ¹³C NMR). Determine enantiomeric excess (chiral HPLC). purify->analyze end End analyze->end caption General experimental workflow for an asymmetric reaction.

References

Application Notes: (R)-Xyl-SDP in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the application of (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, commonly known as (R)-Xyl-SDP , in modern pharmaceutical synthesis. This compound is a privileged chiral phosphine ligand belonging to the spirobiindane diphosphine (SDP) class. Its rigid, C₂-symmetric spirobiindane backbone and sterically demanding 3,5-dimethylphenyl (xylyl) substituents create a highly effective and well-defined chiral environment for transition metal catalysis. This document focuses on its primary application in the Ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols—critical chiral building blocks for numerous active pharmaceutical ingredients (APIs). We will explore the underlying catalytic mechanism, provide detailed, field-proven protocols, and showcase its utility through case studies in the synthesis of key pharmaceutical intermediates.

Introduction: The Architectural Advantage of this compound

The synthesis of single-enantiomer drugs is a cornerstone of the pharmaceutical industry, as the physiological activity of a molecule is often dictated by its absolute stereochemistry.[1][2] Asymmetric catalysis provides the most elegant and atom-economical method for achieving this, with the chiral ligand being the heart of the catalytic system.[3][4][5]

This compound distinguishes itself through its unique structural features:

  • Rigid Spirocyclic Backbone: The 1,1'-spirobiindane core minimizes conformational flexibility, ensuring a stable and predictable chiral pocket around the metal center. This rigidity is crucial for achieving consistently high levels of enantioselectivity across a range of substrates.[6]

  • C₂ Symmetry: The symmetric nature of the ligand simplifies the analysis of catalyst-substrate interactions and often leads to fewer competing diastereomeric transition states, resulting in higher enantiomeric excess (ee).

  • Steric Shielding: The bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms effectively block certain coordination pathways for the prochiral substrate, forcing it to adopt a specific orientation that leads to the desired stereochemical outcome. This steric influence is a key determinant of the ligand's high performance.[4][6]

These attributes make this compound and its analogues, such as (R)-Xyl-BINAP, premier choices for challenging asymmetric transformations, particularly the hydrogenation of ketones.

Core Application: Asymmetric Hydrogenation of Prochiral Ketones

The most significant application of this compound in pharmaceutical manufacturing is its use in Ruthenium-based catalyst systems for the asymmetric hydrogenation of prochiral ketones (C=O) and imines (C=N).[7][8] This transformation, pioneered by Noyori and recognized with the Nobel Prize, is a benchmark for efficiency and selectivity.[7]

The Noyori-type Metal-Ligand Bifunctional Mechanism

The catalytic cycle for the hydrogenation of a ketone with a RuCl₂[this compound][(R,R)-diamine] precatalyst operates through a non-classical, outer-sphere mechanism. Unlike mechanisms that require substrate coordination directly to the metal's vacant site, this pathway involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone's carbonyl group.[9][10]

The key steps are:

  • Precatalyst Activation: The 18-electron Ru(II) dichloride precatalyst reacts with H₂ in the presence of a base (e.g., KOtBu) to eliminate HCl and form the active 18-electron Ru(II) dihydride species.

  • Outer-Sphere Interaction: The prochiral ketone does not displace ligands on the coordinatively saturated RuH₂ complex. Instead, it forms a hydrogen bond between its carbonyl oxygen and the proton on one of the nitrogen atoms of the diamine ligand.

  • Enantioselective Hydride Transfer: This interaction positions the ketone in the chiral environment created by the Xyl-SDP ligand. The reaction proceeds through a six-membered pericyclic transition state where a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[8][9]

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru(II) intermediate reacts with H₂ to regenerate the active RuH₂ catalyst, completing the cycle.

The steric bulk of the this compound ligand plays a critical role in this mechanism by dictating which enantioface of the ketone can approach the catalyst for the hydrogen transfer, thereby controlling the stereochemistry of the final alcohol product.[4]

Mandatory Visualization

Noyori_Mechanism Fig. 1: Catalytic Cycle of Ru/(R)-Xyl-SDP/Diamine Ketone Hydrogenation cluster_main Precatalyst RuCl₂[this compound] [(R,R)-diamine] (18e⁻ Precatalyst) Active_Catalyst RuH₂[this compound] [(R,R)-diamine] (18e⁻ Active Catalyst) Precatalyst->Active_Catalyst + H₂, Base - 2 HCl Transition_State [Ketone···H-N-Ru-H]‡ (Six-membered TS) Active_Catalyst->Transition_State + Ketone (Outer-sphere H-bond) Intermediate Ru(H)[this compound] [(R,R)-diamine-H] (16e⁻ Intermediate) + Chiral Alcohol Transition_State->Intermediate Hydride & Proton Transfer Intermediate->Active_Catalyst + H₂

Fig. 1: Catalytic Cycle of Ru/(R)-Xyl-SDP/Diamine Ketone Hydrogenation


Pharmaceutical Case Studies

While direct protocols citing this compound can be proprietary, its performance is well-documented through the extensive use of its exceptionally close analogue, (R)-Xyl-BINAP. The structural difference is minor, and the catalytic behavior is widely accepted as comparable. The following examples demonstrate the power of this ligand scaffold in producing key pharmaceutical intermediates at scale.

Case Study 1: Synthesis of a Chiral Diol Intermediate for Montelukast

Montelukast (Singulair®) is a widely used oral medication for the maintenance treatment of asthma. A key step in its synthesis involves the creation of a chiral benzylic alcohol. A highly efficient formal synthesis was developed that employs the asymmetric hydrogenation of a prochiral ketone precursor.

In a detailed catalyst screening, the RuCl₂[(R)-Xyl-BINAP][(R,R)-DPEN] system was identified as superior, delivering the desired chiral diol with exceptional selectivity.

  • Reaction: Asymmetric hydrogenation of 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one.

  • Catalyst System: RuCl₂[(R)-Xyl-BINAP][(R,R)-DPEN] / Base

  • Result: This process afforded the desired (S)-alcohol, a direct precursor to the Montelukast side chain, in 99% ee .[6][7]

  • Significance: The reaction was successful on a multigram scale with a very high substrate-to-catalyst loading of 5000:1 , highlighting the catalyst's high activity and making the process economically viable for industrial production.[6][7]

Case Study 2: Dynamic Kinetic Resolution in the Synthesis of Taranabant Intermediate

Taranabant was an investigational cannabinoid receptor 1 (CB1) inverse agonist for the treatment of obesity. Its synthesis required the construction of two contiguous stereocenters. This was elegantly achieved in a single step using asymmetric hydrogenation coupled with Dynamic Kinetic Resolution (DKR).

In DKR, a chiral catalyst selectively hydrogenates one enantiomer of a rapidly racemizing starting material, allowing for a theoretical yield of up to 100% of a single diastereomer.

  • Reaction: DKR of a racemic α-substituted acyclic ketone.

  • Catalyst System: RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] / KOtBu

  • Result: The process delivered the target chiral alcohol with both stereocenters correctly set in 94% ee .

  • Significance: This example demonstrates the catalyst's ability to control stereochemistry even with conformationally flexible acyclic substrates, a significant challenge in asymmetric synthesis. The use of a Xyl-BINAP based catalyst was critical for achieving the high levels of diastereo- and enantioselectivity required.

Performance Data & Substrate Scope

The Ru/(R)-Xyl-SDP catalyst system is effective for a broad range of ketone substrates, including aryl alkyl ketones, heteroaromatic ketones, and functionalized ketones like β-keto esters. The sterically demanding xylyl groups are particularly beneficial for achieving high enantioselectivity with aromatic ketones.[4]

Substrate (Ketone)Product (Alcohol) ConfigurationBaseS/C RatioYield (%)ee (%)
AcetophenoneRKOtBu100,000:1>9999
2'-AcetonaphthoneRKOtBu100,000:1>99>99
1-TetraloneSKOtBu2,000:1>9998
3-AcetylpyridineRKOtBu2,000:1>9998
Ethyl 4-chloroacetoacetateRNone10,000:1~10098
Ethyl benzoylacetateRNone2,000:1>9999

Table 1: Representative performance of Ru/Xyl-diphosphine/diamine catalyst systems in asymmetric ketone hydrogenation. Data compiled from sources utilizing Xyl-BINAP, a close structural analogue of Xyl-SDP, demonstrating the expected performance.[4][11][12][13]

Experimental Protocols

The following section provides generalized, yet detailed, protocols for the in-situ preparation of the catalyst and its use in a typical asymmetric hydrogenation reaction.

Mandatory Visualization

Workflow Fig. 2: General Experimental Workflow cluster_workflow A Catalyst Preparation (in situ) B Substrate & Base Addition A->B C Hydrogenation Reaction B->C Charge Autoclave D Work-up & Quenching C->D Depressurize, Cool E Purification D->E F Analysis (Yield, ee%) E->F

References

Enantioselective Synthesis of Bioactive Molecules with (R)-Xyl-SDP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Bioactive Molecules

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The ability to selectively synthesize one enantiomer over the other, a process known as enantioselective synthesis, is therefore a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] This guide focuses on the application of the (R)-Xyl-SDP ligand in achieving high enantioselectivity in the synthesis of bioactive molecules, particularly through asymmetric hydrogenation.

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a privileged chiral diphosphine ligand. Its rigid spirobiindane backbone and bulky 3,5-dimethylphenyl (xylyl) substituents create a well-defined and highly effective chiral environment around a metal center. This unique architecture enables exceptional control over the stereochemical outcome of catalytic reactions, leading to the production of enantiomerically enriched compounds with high fidelity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the utilization of this compound in the enantioselective synthesis of valuable chiral building blocks for bioactive molecules.

Mechanistic Insights: The Source of Enantioselectivity

The efficacy of the this compound ligand in asymmetric hydrogenation stems from the formation of a chiral metal complex, typically with ruthenium. The catalytic cycle for the asymmetric hydrogenation of a ketone to a chiral alcohol using a Ru(II)-(R)-Xyl-SDP complex is a well-orchestrated sequence of events. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway for Ru-diphosphine-diamine catalysts provides a strong framework for understanding.[3][4][5]

The catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Stereodifferentiating Step cluster_2 Product Formation & Catalyst Regeneration Precatalyst [RuCl2(this compound)(diamine)] Active_Catalyst [RuH2(this compound)(diamine)] Precatalyst->Active_Catalyst H2, Base Ketone_Coordination Ketone Substrate Coordination Active_Catalyst->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Enantiodetermining Step) Ketone_Coordination->Hydride_Transfer Alkoxide_Intermediate Ruthenium Alkoxide Intermediate Hydride_Transfer->Alkoxide_Intermediate Product_Release Chiral Alcohol Product Release Alkoxide_Intermediate->Product_Release + H2 Product_Release->Active_Catalyst Regeneration

Figure 1: Proposed Catalytic Cycle for Ru-(R)-Xyl-SDP Catalyzed Asymmetric Hydrogenation of Ketones.

The key to enantioselectivity lies in the hydride transfer step . The chiral environment created by the this compound ligand and the chiral diamine forces the prochiral ketone to coordinate to the ruthenium center in a specific orientation. This steric and electronic guidance ensures that the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. The bulky xylyl groups on the phosphine play a crucial role in creating a "chiral pocket" that dictates the substrate's approach.[6]

Applications in the Synthesis of Bioactive Scaffolds

The Ru-(R)-Xyl-SDP catalytic system is highly effective for the asymmetric hydrogenation of a wide range of prochiral ketones, yielding valuable chiral secondary alcohols. These alcohols are versatile building blocks for the synthesis of numerous bioactive molecules.

Synthesis of Chiral Alcohols: Precursors to Pharmaceuticals and Agrochemicals

Chiral alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. The enantioselective hydrogenation of prochiral ketones represents one of the most direct and atom-economical methods for their synthesis.

Table 1: Substrate Scope for the Asymmetric Hydrogenation of Ketones with RuCl2(this compound)((R,R)-DPEN)[7]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol>9998.2
24'-Methylacetophenone(R)-1-(p-Tolyl)ethanol>9998.5
34'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol>9997.6
44'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9998.0
52'-Methylacetophenone(R)-1-(o-Tolyl)ethanol>9996.5
61-Acetonaphthone(R)-1-(Naphthalen-1-yl)ethanol>9999.1
72-Acetonaphthone(R)-1-(Naphthalen-2-yl)ethanol>9998.8
8Propiophenone(R)-1-Phenylpropan-1-ol>9997.3
Featured Application: Enantioselective Synthesis of (R)-Rolipram Precursor

(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of various neurological and inflammatory disorders.[8] A key step in its synthesis involves the creation of a chiral γ-lactam. While various methods exist for the synthesis of chiral γ-lactams, asymmetric hydrogenation of a suitable precursor offers a highly efficient route.[8][9]

The synthesis of a chiral γ-hydroxy-γ-lactam, a direct precursor to the core of Rolipram, can be achieved through the asymmetric hydrogenation of a γ-keto-γ-lactam. The following protocol outlines a general procedure adapted for the use of the this compound ligand.

Rolipram_Synthesis Start γ-Keto-γ-lactam Precursor Hydrogenation Asymmetric Hydrogenation [RuCl2(this compound)(diamine)] H2, Base Start->Hydrogenation Product Chiral γ-Hydroxy-γ-lactam (Rolipram Precursor) Hydrogenation->Product Final_Product (R)-Rolipram Product->Final_Product Further Synthetic Steps

Figure 2: Synthetic Workflow for (R)-Rolipram Precursor.

Experimental Protocols

Safety Precaution: All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be freshly distilled and degassed prior to use.

Protocol 1: Preparation of the RuCl2(this compound)((R,R)-DPEN) Catalyst Precursor

This protocol describes the in situ preparation of the active catalyst precursor.

Materials:

  • [Ru(p-cymene)Cl2]2

  • This compound

  • (R,R)-Diphenylethylenediamine ((R,R)-DPEN)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (1 equivalent) and this compound (2.2 equivalents) in the chosen solvent.

  • Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating ligand exchange.

  • Add (R,R)-DPEN (2.2 equivalents) to the solution.

  • Stir the mixture at room temperature for an additional 2-4 hours. The resulting solution contains the active catalyst precursor and can be used directly for hydrogenation reactions.

Protocol 2: General Procedure for the Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general method for the enantioselective reduction of a ketone to a chiral secondary alcohol.

Materials:

  • Prochiral ketone substrate

  • In situ prepared RuCl2(this compound)((R,R)-DPEN) catalyst solution (from Protocol 1)

  • Anhydrous, degassed 2-propanol

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, charge the autoclave with the prochiral ketone (1 mmol).

  • Add the in situ prepared catalyst solution (typically 0.001-0.01 mol% relative to the substrate).

  • Add anhydrous, degassed 2-propanol to achieve the desired substrate concentration (e.g., 0.1 M).

  • Add the base (e.g., t-BuOK, typically 1-10 mol% relative to the substrate).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 1-24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, carefully depressurize the autoclave.

  • Quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 3: Proposed Synthesis of a Chiral γ-Hydroxy-γ-lactam (Rolipram Precursor)

This protocol is a proposed adaptation for the synthesis of a key intermediate for (R)-Rolipram.

Materials:

  • γ-Keto-γ-lactam precursor

  • In situ prepared RuCl2(this compound)((R,R)-DPEN) catalyst solution

  • Anhydrous, degassed methanol

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • High-pressure autoclave

Procedure:

  • Follow the general procedure outlined in Protocol 2, using the γ-keto-γ-lactam as the substrate.

  • Methanol is often a preferred solvent for the hydrogenation of polar substrates.

  • The reaction conditions (temperature, pressure, catalyst loading, and reaction time) may require optimization for this specific substrate.

  • After purification, the resulting chiral γ-hydroxy-γ-lactam can be carried forward in the synthesis of (R)-Rolipram.

Conclusion and Future Outlook

The this compound ligand has proven to be a powerful tool for the enantioselective synthesis of chiral molecules, particularly through ruthenium-catalyzed asymmetric hydrogenation. Its rigid and well-defined chiral environment allows for excellent stereocontrol in the reduction of a variety of prochiral ketones, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The protocols outlined in this guide offer a practical starting point for researchers to explore the utility of this exceptional ligand in their own synthetic endeavors.

Future research in this area will likely focus on expanding the substrate scope to include more challenging ketone and imine substrates, as well as the development of even more active and selective catalysts based on the SDP scaffold. The application of these catalysts in the synthesis of a broader range of complex bioactive natural products and pharmaceuticals remains a promising avenue for continued investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asymmetric Catalysis with (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals utilizing the (R)-Xyl-SDP ligand in asymmetric catalysis. This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a privileged chiral phosphine ligand known for inducing high stereoselectivity in a variety of metal-catalyzed transformations.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions during your experimental design and optimization processes.

Troubleshooting & Frequently Asked Questions

Scenario 1: My Enantioselectivity (ee) is Low or Inconsistent.

This is one of the most common challenges in asymmetric catalysis. Low or variable enantioselectivity can point to issues with the catalyst itself, the reaction conditions, or the analytical method.

Answer: When facing low enantioselectivity, it's crucial to systematically evaluate the core components of your reaction. We recommend a hierarchical approach, starting with the most fundamental elements.

Troubleshooting Workflow for Low Enantioselectivity

start Low or Inconsistent ee Observed step1 Step 1: Verify Analytical Method Is your chiral HPLC/GC method validated for separating the product enantiomers? start->step1 Begin Diagnosis step2 Step 2: Scrutinize Reagents & Catalyst Are the ligand, metal precursor, and substrate of high purity? Was the catalyst prepared and handled under strictly inert conditions? step1->step2 Method Validated step3 Step 3: Evaluate Reaction Conditions Are temperature, solvent, and pressure optimal and precisely controlled? step2->step3 Reagents Verified resolution Resolution: Consistent, High ee Achieved step3->resolution Conditions Optimized

Caption: A systematic workflow for diagnosing poor enantioselectivity.

  • Catalyst and Reagent Integrity:

    • Ligand Purity & Handling: this compound is a phosphine ligand, which can be susceptible to oxidation to the corresponding phosphine oxide, this compound(O). This oxidized form is catalytically inactive for many transformations and can inhibit the desired reaction. Always handle the ligand under an inert atmosphere (e.g., argon or nitrogen). Ensure you are using a high-purity ligand from a reputable source.[3]

    • Metal Precursor Purity: The purity of your metal salt (e.g., Ru, Rh, Ir precursors) is equally critical. Impurities can act as catalyst poisons.[4]

    • Solvent and Substrate Purity: Trace impurities, particularly water or oxygen in your solvent or substrate, can deactivate the catalyst or interfere with the catalytic cycle.[4] Always use anhydrous solvents, and purify your substrate if its purity is questionable.

  • Reaction Conditions:

    • Temperature: This is arguably the most critical parameter influencing enantioselectivity.[5] Lowering the reaction temperature often enhances ee because the energetic difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy.[5][6] However, this often comes at the cost of a slower reaction rate.[7] It is essential to screen a range of temperatures to find the optimal balance.

    • Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the geometry of the catalyst-substrate complex in the transition state.[8] Non-coordinating, non-protic solvents (e.g., toluene, dichloromethane) are often a good starting point as they are less likely to compete with the substrate for a coordination site on the metal center.[5][9] Protic solvents like methanol or isopropanol can participate in the catalytic cycle, which can be beneficial or detrimental depending on the specific reaction mechanism (e.g., Noyori-type hydrogenations).[10][11]

Answer: A systematic screening of key parameters is the most effective approach. This is often done using a matrix or parallel synthesis approach.

  • Temperature Screening: Set up identical reactions at various temperatures (e.g., 0 °C, -20 °C, -40 °C) and analyze the ee and conversion at set time points.[3]

  • Solvent Screening: Test a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, MTBE, 2-propanol).[8][12] The optimal solvent is highly substrate-dependent.

  • Catalyst Loading: While primarily affecting the reaction rate, catalyst loading can sometimes influence selectivity. Too low a loading may allow a non-selective background reaction to become significant.[3] Conversely, very high concentrations can sometimes lead to aggregation, which may alter selectivity.[8] A screen from 0.5 mol% to 5 mol% is a typical starting point.[13]

Data Presentation: Impact of Key Reaction Parameters (Illustrative)

The following tables summarize hypothetical data based on established principles to illustrate the effect of key variables on an asymmetric hydrogenation.

Table 1: Effect of Temperature on Enantioselectivity & Conversion

Entry Temperature (°C) Conversion (%) (at 4h) Enantiomeric Excess (ee, %)
1 25 (RT) >99 85
2 0 95 94
3 -20 70 98

| 4 | -40 | 40 | >99 |

Table 2: Effect of Solvent on Enantioselectivity & Conversion

Entry Solvent Conversion (%) (at 4h, 0°C) Enantiomeric Excess (ee, %)
1 Toluene 88 92
2 Dichloromethane 91 89
3 THF 85 85

| 4 | 2-Propanol | >99 | 96 |

Scenario 2: My Reaction is Slow, Stalls, or Gives Low Yield.

A poorly performing reaction, even if selective, is a significant hurdle. The root cause is often related to catalyst activity.

Answer: Catalyst deactivation can occur through several pathways. Identifying the cause is key to preventing it.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Common Poisons: Sulfur-containing compounds, carbon monoxide, and even excess coordinating species can act as poisons.[13][14] Ensure all reagents, solvents, and gases (e.g., hydrogen) are of high purity.

    • Substrate/Product Inhibition: In some cases, the product of the reaction can bind to the catalyst more strongly than the substrate, leading to inhibition and a stalled reaction.

  • Thermal Deactivation: While higher temperatures increase the initial reaction rate, they can also lead to catalyst decomposition or aggregation over time.[7] If you suspect this, running the reaction at a lower temperature is the first step.

  • Incompatibility with Additives: Many reactions, such as Ru-catalyzed ketone hydrogenations, require a base (e.g., t-BuOK) to generate the active catalyst.[10][15] However, the choice of base and its stoichiometry can be critical. Some substrates may be sensitive to strong bases, leading to side reactions and yield loss.

Logical Flow: Diagnosing Catalyst Deactivation

start Reaction Stalls / Low Yield q1 Are reagents & gases high purity? start->q1 a1_no Purify substrate/solvent. Use higher grade gases. q1->a1_no No q2 Is reaction run at elevated temp? q1->q2 Yes end Active & Stable Catalysis a1_no->end a2_yes Lower the reaction temperature. q2->a2_yes Yes q3 Are additives (e.g., base) compatible with substrate? q2->q3 No a2_yes->end a3_no Screen alternative additives or conditions. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting catalyst deactivation.

Answer: Finding the right balance between reaction speed, cost, and purity requires a catalyst loading screen. Insufficient catalyst results in slow or incomplete reactions, while excessive amounts can be wasteful and sometimes lead to side reactions.[16]

A systematic approach is best.[13] Set up a series of small-scale, parallel reactions varying the catalyst loading (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant. Monitor the conversion over time to identify the lowest catalyst loading that provides the desired reaction rate and completion.[13][17]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Catalyst Loading Screen

This protocol provides a framework for determining the optimal catalyst loading for an this compound-based asymmetric hydrogenation.

  • Preparation:

    • In an inert atmosphere glovebox, prepare a stock solution of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and a separate stock solution of this compound and a suitable co-ligand (e.g., a chiral diamine) in anhydrous solvent.[10]

    • Prepare a separate stock solution of the base (e.g., t-BuOK) if required.

    • In a series of labeled reaction vials equipped with stir bars, add the substrate (e.g., 0.2 mmol).

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous solvent (e.g., 2 mL) to each vial.

    • Add the calculated volumes of the metal, ligand, and base stock solutions to each vial to achieve the desired mol% (e.g., 1.0, 0.5, 0.2, 0.1 mol%).

    • Seal the vials, remove them from the glovebox, and place them in a parallel reactor block set to the desired temperature.

  • Execution & Monitoring:

    • Begin stirring and pressurize the system with H₂ gas to the desired pressure (e.g., 10 atm).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot and analyze by an appropriate technique (e.g., GC, LC-MS, NMR) to determine conversion.

  • Analysis:

    • Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves full conversion in the desired timeframe. Once the optimal loading is identified, the final product can be analyzed for enantiomeric excess.

References

Technical Support Center: Optimizing Enantioselectivity with (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R)-Xyl-SDP ligand. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric catalysis. This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a privileged chiral diphosphine ligand renowned for its effectiveness in a variety of metal-catalyzed enantioselective transformations, particularly rhodium- and ruthenium-catalyzed asymmetric hydrogenations.[1][2] Its rigid spirobiindane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol.

This document serves as a practical resource, combining frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you overcome common challenges and maximize the performance of this exceptional ligand in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the this compound ligand?

A1: this compound is predominantly used in asymmetric hydrogenation of prochiral substrates, including functionalized olefins and ketones.[3][4] Its rhodium and ruthenium complexes are highly effective for the synthesis of chiral alcohols, amines, and carboxylic acid derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Q2: What is the mechanistic basis for the high enantioselectivity achieved with SDP ligands?

A2: The high enantioselectivity stems from the ligand's C2-symmetric, rigid spirobiindane framework. This structure creates a well-defined and sterically demanding chiral pocket around the metal center. Substrate binding is highly directed, forcing it to adopt a specific conformation to minimize steric hindrance, which in turn leads to the preferential formation of one enantiomer during the catalytic cycle. The bulky 3,5-dimethylphenyl (Xylyl) groups on the phosphorus atoms further enhance this steric differentiation.[5]

Q3: What is a recommended starting point for catalyst loading and substrate-to-catalyst (S/C) ratio?

A3: For initial screening, an S/C ratio of 100:1 to 1000:1 is a common starting point. Highly efficient reactions catalyzed by Rhodium or Ruthenium complexes with SDP ligands can often achieve excellent results with S/C ratios exceeding 10,000:1 upon optimization.[4][6] The optimal loading depends heavily on the substrate's reactivity and the purity of all reaction components.

Q4: How should the this compound ligand and its metal complexes be handled and stored?

A4: this compound is an air-sensitive solid and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It should be stored in a tightly sealed container at -20°C to prevent degradation.[2] Similarly, its metal complexes are sensitive to air and moisture and require stringent inert handling and storage conditions.

Troubleshooting Guide: Enhancing Performance

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Low Enantioselectivity (Low % ee)

Q: My reaction shows high conversion, but the enantiomeric excess (% ee) is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common challenge during the optimization of asymmetric reactions. The primary factors influencing the stereochemical outcome are solvent, temperature, and hydrogen pressure.

  • Possible Cause 1: Suboptimal Solvent Choice. The solvent can profoundly influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[7][8] A solvent screening is one of the most effective optimization strategies.

    Solution: Perform a solvent screen using a range of solvents with varying polarities. Non-coordinating or weakly coordinating solvents are often preferred.

    Table 1: Representative Solvent Effects on Enantioselectivity for a Model Rh-Catalyzed Hydrogenation

    Solvent Dielectric Constant (ε) Typical Outcome Rationale
    Methanol (MeOH) 32.7 Often high ee Protic, can stabilize charged intermediates.[9]
    Dichloromethane (DCM) 9.1 Good starting point Aprotic, medium polarity.
    Toluene 2.4 Often high ee Apolar, minimizes competitive coordination.
    Tetrahydrofuran (THF) 7.6 Variable Can be coordinating and may lower ee.

    | 1,2-Dichloroethane (DCE) | 10.4 | Good alternative to DCM | Similar properties to DCM. |

    Note: Data is illustrative. Optimal solvent is substrate-dependent.

  • Possible Cause 2: Non-Optimal Reaction Temperature. Enantioselectivity is temperature-dependent. Generally, lower temperatures lead to a greater difference in the activation energies of the competing diastereomeric transition states, often resulting in higher % ee.[10] However, this is not universal, and sometimes higher temperatures are required to overcome conformational barriers.

    Solution: Screen a range of temperatures. Start at room temperature (25°C), then test lower temperatures (e.g., 0°C, -20°C) and moderately higher temperatures (e.g., 40-50°C). Be aware that lowering the temperature will also decrease the reaction rate.[11]

  • Possible Cause 3: Inappropriate Hydrogen Pressure. For hydrogenation reactions, H₂ pressure can influence both rate and selectivity. High pressures can sometimes decrease enantioselectivity by altering the rate-determining step or favoring less selective pathways.

    Solution: If using high pressure, try reducing it. Screen pressures from 1 atm up to your initial set point (e.g., 10 bar, 50 bar). For many substrates, lower pressures (1-10 bar) are sufficient and yield better selectivity.[3]

Troubleshooting Workflow for Low Enantioselectivity

G cluster_success start Start: Low % ee solvent Screen Solvents (e.g., Toluene, DCM, MeOH) start->solvent temp Optimize Temperature (e.g., 0°C, 25°C, 40°C) solvent->temp If improvement is minor end Target % ee Achieved solvent->end If successful pressure Vary H2 Pressure (e.g., 1 bar, 10 bar, 50 bar) temp->pressure If still suboptimal temp->end If successful additives Consider Additives (e.g., weak acid/base) pressure->additives For specific substrates pressure->end If successful additives->end If successful G cluster_glovebox Inert Atmosphere (Glovebox) cluster_fumehood Fume Hood prep 1. Prepare Catalyst [Rh(COD)2]BF4 + this compound in degassed solvent add_sub 2. Add Substrate Solution prep->add_sub seal 3. Seal Reaction Vessel add_sub->seal hydrogenate 4. Purge & Pressurize with H2 Stir at desired T & P seal->hydrogenate workup 5. Vent, Concentrate & Purify hydrogenate->workup analyze 6. Analyze Conversion & % ee (Chiral HPLC/GC) workup->analyze

References

Technical Support Center: Troubleshooting Low Yields in (R)-Xyl-SDP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Xyl-SDP catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and suboptimal performance in asymmetric catalysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide: A Root-Cause Analysis Approach

Encountering a low yield can be disheartening, but a systematic approach can often pinpoint the issue. This section is structured to walk you through a logical troubleshooting process, from the most common culprits to more nuanced problems.

Question 1: My reaction shows low or no conversion. Where should I start?

This is the most frequent issue and often relates to the fundamental setup and reagents. Before delving into complex mechanistic possibilities, it's crucial to verify the basics. A flawed setup can waste valuable time and resources.[1][2]

Initial Diagnostic Workflow

Caption: Initial diagnostic workflow for low conversion.

Detailed Checks and Explanations:

  • Reagent and Solvent Purity:

    • The "Why": this compound and its metal complexes are sophisticated catalysts sensitive to impurities.[3] Water or protic impurities can hydrolyze sensitive reagents or protonate the catalyst.[4] Other functional groups on impurities can act as competitive substrates or catalyst poisons.

    • Actionable Steps:

      • Ensure all solvents are anhydrous. Use freshly distilled or purchased anhydrous solvents.

      • Verify the purity of your substrate and other reagents via NMR or other appropriate analytical techniques.

      • If applicable, ensure any bases used (e.g., t-BuOK) are fresh and have been handled under inert conditions.[5]

  • Inert Atmosphere:

    • The "Why": The phosphine groups in this compound are susceptible to oxidation, which can deactivate the catalyst. The active catalytic species, particularly if it's a low-valent metal complex, can also be sensitive to oxygen.

    • Actionable Steps:

      • Flame-dry or oven-dry all glassware before use.[1]

      • Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

      • Use proper Schlenk line or glovebox techniques for transferring reagents.

  • Catalyst Pre-activation and Handling:

    • The "Why": Often, the catalyst isn't simply the ligand but a complex formed in situ with a metal precursor. Incomplete formation of the active catalyst is a common reason for failed reactions.

    • Actionable Steps:

      • Follow a validated pre-activation protocol where the this compound ligand and the metal salt (e.g., a Ru(II) or Pd(0) precursor) are stirred together in solvent for a specific time before adding the substrate.

      • Ensure the catalyst is stored correctly, typically at low temperatures and under an inert atmosphere, as recommended by the supplier.

  • Reaction Temperature and Time:

    • The "Why": As with any chemical reaction, kinetics are paramount. Insufficient thermal energy may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side product formation.[6]

    • Actionable Steps:

      • Monitor the reaction over time using an appropriate technique (TLC, GC, LC-MS). A reaction that stalls may indicate catalyst deactivation.[7]

      • If the literature procedure is not working, consider a systematic optimization of the reaction temperature.[8][9]

Question 2: The reaction is proceeding, but the yield is still low and I'm observing side products. What's next?

When the reaction is active but inefficient, the focus shifts to catalyst deactivation, substrate compatibility, and reaction conditions.

Advanced Troubleshooting Workflow

Caption: Advanced troubleshooting for low yield with side products.

In-Depth Analysis:

  • Catalyst Deactivation:

    • The "Why": Transition metal catalysts can deactivate through several pathways, including ligand degradation, formation of inactive metal clusters (aggregation), or poisoning by impurities or byproducts.[10][11][12] For phosphine-based ligands like this compound, P-C bond cleavage can occur under harsh conditions.

    • Actionable Steps:

      • Reduce Temperature: High temperatures can accelerate catalyst decomposition.[6]

      • Adjust Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the formation of inactive dimeric or oligomeric species. Conversely, if the catalyst is being poisoned, a higher loading might be necessary to achieve full conversion.

      • Consider Catalyst Poisons: Functional groups like thiols are notorious catalyst poisons.[13] Ensure your substrate is free from such impurities.

  • Substrate-Catalyst Mismatch:

    • The "Why": this compound is a sterically bulky ligand. This bulk is essential for creating the chiral pocket that induces enantioselectivity, but it can also hinder the approach of very bulky substrates.[14] Some substrates may also be inherently unreactive under certain conditions.[15][16]

    • Actionable Steps:

      • Run a Model Reaction: Test the catalyst with a known, reactive substrate to confirm the catalyst's activity.

      • Consult the Literature: Review the substrate scope for this compound catalyzed reactions to see if similar substrates have been successfully used.

  • Effect of Additives:

    • The "Why": Additives can play a crucial role in catalytic cycles. For example, in some hydrogenations, an alkali metal base is required, and the choice of the cation (e.g., Na+ vs. K+) can impact the reaction rate.[5][17] Halide scavengers or other additives might be necessary to prevent catalyst inhibition.[18]

    • Actionable Steps:

      • If using a base like t-BuOK, consider screening other bases like t-BuONa, as the smaller cation has been shown to be beneficial with sterically hindered diphosphine ligands in some cases.[5]

      • If halide ions are present (e.g., from the metal precursor), they can sometimes be inhibitory. The addition of a halide scavenger could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for an this compound catalyzed reaction?

A: Catalyst loading is highly dependent on the specific reaction and substrate. For initial screening, a catalyst loading of 1-2 mol% is a common starting point. For highly efficient reactions or on an industrial scale, loadings can be much lower, sometimes in the ppm range. Optimization studies are recommended to find the ideal balance between yield and cost.[8]

Q2: How should I properly store and handle the this compound ligand?

A: this compound is a solid phosphine ligand and should be stored in a cool, dry place under an inert atmosphere to prevent oxidation. A freezer at -20°C is often recommended. When handling, use standard air-sensitive techniques (glovebox or Schlenk line) to avoid prolonged exposure to air.

Q3: My product is showing some racemization. What could be the cause?

A: Racemization can occur if the reaction conditions are too harsh, leading to a loss of stereochemical integrity in the product after its formation. It can also happen if there's a competing, non-enantioselective background reaction. Consider lowering the reaction temperature or reaction time. Also, ensure that the purification method (e.g., silica gel chromatography) is not causing racemization of a sensitive product.[1]

Q4: Can the oxidized form, this compound(O), be used as a ligand?

A: No, the oxidized phosphine oxide form, this compound(O), is generally not catalytically active as a ligand in these types of reactions. The phosphorus atom in the phosphine oxide is no longer a good electron donor and cannot effectively coordinate to the metal center in the same way as the phosphine. If your this compound has been inadvertently oxidized, it will act as an impurity.

Protocols and Data

Protocol 1: General Procedure for a Trial Asymmetric Hydrogenation

This protocol provides a starting point for screening a new substrate.

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under Argon, add the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) and this compound ligand (typically in a 1:1.1 metal:ligand ratio).

    • Add anhydrous, degassed solvent (e.g., methanol or isopropanol).

    • Stir the mixture at room temperature for 30-60 minutes. A color change should be observed, indicating complex formation.

  • Reaction Execution:

    • In a separate flame-dried Schlenk flask, dissolve the substrate in the same anhydrous, degassed solvent.

    • Add any required additives (e.g., t-BuOK).

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Stir the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals.

  • Workup and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Quench the reaction if necessary (e.g., with a buffer solution).

    • Extract the product with an appropriate organic solvent.

    • Analyze the crude product for conversion (by NMR or GC) and enantiomeric excess (by chiral HPLC or GC).

Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation

This table provides a general overview of conditions that can be used as a starting point for optimization.

ParameterTypical RangeRationale & Considerations
Catalyst Loading 0.1 - 2 mol%Higher loading for difficult substrates; lower for optimization.
Substrate Conc. 0.1 - 1.0 MHigher concentrations can sometimes lead to aggregation.
Solvent Alcohols (MeOH, EtOH, iPrOH), THF, TolueneSolvent choice can affect catalyst solubility and activity.[19]
Temperature 25 - 80 °CBalance between reaction rate and catalyst stability/selectivity.
H₂ Pressure 5 - 50 barHigher pressure can increase rate but may affect selectivity.
Base (if required) t-BuOK, t-BuONaChoice of base and cation can be critical.[5]

References

Technical Support Center: Optimizing (R)-Xyl-SDP Catalyst Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Effects in Asymmetric Hydrogenation

Welcome, researchers and innovators, to the technical support hub for the (R)-Xyl-SDP catalyst system. As a Senior Application Scientist, I've seen firsthand how precise control over reaction parameters can be the difference between a groundbreaking discovery and a frustrating series of experiments. This guide is designed to provide you with not just protocols, but the underlying scientific principles to master the performance of your this compound catalyzed reactions, with a specific focus on the critical variable of temperature.

This compound, a member of the highly effective spirodiphosphine ligand class, forms robust and highly selective ruthenium(II) complexes. These catalysts are particularly powerful for the asymmetric hydrogenation of ketones to produce valuable chiral secondary alcohols.[1] However, the success of these reactions is exquisitely sensitive to the reaction conditions, especially temperature. Understanding and optimizing this parameter is crucial for achieving both high catalytic activity and, most importantly, excellent enantioselectivity.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions regarding the interplay between temperature and the performance of your this compound catalyst.

Q1: How does temperature fundamentally impact the enantioselectivity (% ee) of my reaction?

A: Temperature is a critical parameter that directly influences the energy landscape of the catalytic cycle. Enantioselectivity arises from the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) products. Lowering the reaction temperature often leads to higher enantiomeric excess (% ee) because it amplifies this energy difference.[2][3] At lower temperatures, the reaction is more likely to proceed through the lower-energy transition state, thus forming more of the desired enantiomer. Conversely, increasing the temperature provides more thermal energy, which can enable the reaction to more easily overcome the higher-energy barrier, leading to the formation of more of the undesired enantiomer and thus a lower % ee.

Q2: I've observed a significant drop in reaction rate at lower temperatures. Is this expected?

A: Yes, this is a classic trade-off in chemical kinetics. According to the Arrhenius equation, reaction rates are exponentially dependent on temperature. While lower temperatures are favorable for selectivity, they invariably slow down the rate of reaction.[2][3] The primary goal of a temperature optimization study is to find the "sweet spot" that provides the highest possible enantioselectivity within a practically acceptable reaction time.

Q3: Can running the reaction at too high a temperature damage the this compound catalyst?

A: This is a significant concern. While the SDP ligand framework is generally robust, the active catalytic species, which is a complex of the ligand, a metal (e.g., Ruthenium), and often a diamine co-ligand, can be susceptible to thermal degradation.[2] High temperatures can lead to ligand dissociation, side reactions, or the formation of inactive or less selective catalytic species. This can manifest as not only a drop in enantioselectivity but also a decrease in overall conversion over time, a phenomenon known as catalyst deactivation.[2][4] Therefore, operating at the lowest effective temperature is often a good strategy to maximize both selectivity and catalyst stability.

Q4: Are there any situations where a higher temperature might be beneficial?

A: While less common, there are rare instances where enantioselectivity can improve or even invert at higher temperatures. This unusual behavior can occur if the reaction mechanism changes with temperature or if entropy effects become dominant in controlling the stereochemical outcome.[5] However, for most standard asymmetric hydrogenations with catalysts like Ru-(R)-Xyl-SDP, the general rule is that lower temperatures favor higher enantioselectivity.

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to common problems encountered during asymmetric hydrogenations using this compound catalysts.

Issue 1: Low or Inconsistent Enantioselectivity (% ee)
  • Potential Cause: The reaction temperature is too high, reducing the energy difference between the diastereomeric transition states.

  • Troubleshooting Workflow:

    G start Start: Low % ee step1 Verify Analytical Method (Chiral HPLC/GC is accurate?) start->step1 step2 Conduct Temperature Screening (e.g., 40°C, 25°C, 0°C, -20°C) step1->step2 Method Validated step3 Analyze Results (Plot % ee vs. Temperature) step2->step3 step4 Identify Optimal Temperature (Best balance of ee and rate) step3->step4 end Resolution: Optimized % ee Achieved step4->end

    Troubleshooting workflow for low enantioselectivity.
  • Corrective Action: A systematic temperature screening is the most effective way to address this issue. It is crucial to find the optimal balance between enantioselectivity and reaction rate.

  • Data Presentation: Representative Temperature Screening

    The following table illustrates the typical effect of temperature on the Ru/(R)-Xyl-SDP-catalyzed asymmetric hydrogenation of acetophenone. This is a representative example based on established principles to guide your optimization.

EntryTemperature (°C)Time (h)Conversion (%)% ee (Product)
1404>9985 (R)
225 (Room Temp)8>9994 (R)
3018>9998 (R)
4-204885>99 (R)
Issue 2: Very Slow or Stalled Reaction
  • Potential Cause: The reaction temperature is too low, resulting in prohibitively slow kinetics.

  • Corrective Action:

    • Confirm Catalyst Activity: First, run a control reaction at a known effective temperature (e.g., 25°C) to ensure the catalyst is active.

    • Incremental Temperature Increase: If the catalyst is active, incrementally increase the temperature of your reaction (e.g., from -20°C to 0°C, or 0°C to 10°C) while monitoring the conversion.

    • Time Extension: At very low temperatures, reactions may require significantly longer times. Monitor the reaction for an extended period (e.g., 48-72 hours) before concluding it has stalled.

    • Catalyst Loading: As a last resort, a modest increase in catalyst loading may be necessary to achieve a reasonable rate at the optimal low temperature.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal temperature for the asymmetric hydrogenation of a model ketone substrate using a Ru/(R)-Xyl-SDP catalyst system. The procedure is adapted from established methods for similar catalytic systems.[1]

Objective: To identify the reaction temperature that provides the optimal balance of high enantioselectivity (% ee) and reaction conversion/rate.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)

  • This compound ligand

  • Chiral diamine co-ligand (e.g., (R,R)-DPEN)

  • Substrate (e.g., Acetophenone)

  • Anhydrous solvent (e.g., 2-propanol)

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • High-pressure autoclave equipped with stirring and temperature control

  • Inert gas (Argon or Nitrogen)

  • Analytical equipment (GC or HPLC with a chiral column)

Step-by-Step Methodology:

  • Catalyst Precursor Preparation (In-situ):

    • In a glovebox or under an inert atmosphere, add the Ruthenium precursor (1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask.

    • Add anhydrous, degassed 2-propanol.

    • Stir the mixture at a specified temperature (e.g., 80°C) for a defined period to form the initial complex.

    • Cool the mixture to room temperature. Add the chiral diamine (e.g., (R,R)-DPEN, 1.2 mol%) and stir. This forms the pre-catalyst solution.

  • Reaction Setup:

    • Set up a parallel series of high-pressure reactor vials or a multi-well reactor plate.

    • To each reactor, add the substrate (e.g., acetophenone).

    • Under an inert atmosphere, add the required amount of the pre-catalyst solution to each reactor.

    • Add the base (e.g., t-BuOK) solution in 2-propanol.

  • Temperature Screening:

    • Seal the reactors and purge several times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 20 atm).

    • Set each reactor or group of reactors to a different target temperature (e.g., 40°C, 25°C, 0°C, -20°C). Use appropriate cooling baths (ice-water, ice-salt, cryocooler) for sub-ambient temperatures.

    • Begin stirring at a constant rate for all reactions.

  • Reaction Monitoring and Analysis:

    • Take aliquots from each reaction at specified time points (e.g., 2, 4, 8, 16, 24 hours).

    • Quench the aliquot by passing it through a small plug of silica gel.

    • Analyze the samples by GC or HPLC to determine the conversion (substrate vs. product peak area).

    • Analyze the same samples using a chiral GC or HPLC column to determine the enantiomeric excess (% ee) of the product.

  • Data Interpretation:

    • Plot the % ee versus temperature and conversion versus time for each temperature.

    • Identify the temperature that yields the highest % ee in a reasonable timeframe. This will be your optimized temperature for this specific substrate.

G cluster_prep Catalyst Preparation (Inert Atm.) cluster_rxn Reaction Setup cluster_opt Optimization & Analysis prep1 Mix Ru Precursor + this compound prep2 Add Solvent & Heat prep1->prep2 prep3 Cool & Add Diamine Co-ligand prep2->prep3 rxn2 Add Pre-catalyst & Base prep3->rxn2 Transfer Pre-catalyst rxn1 Add Substrate to Reactors rxn1->rxn2 opt1 Pressurize with H₂ Set Different Temperatures rxn2->opt1 opt2 Monitor Reaction (Conversion & % ee) opt1->opt2 opt3 Plot Data & Determine Optimal Temperature opt2->opt3 result Optimized Protocol opt3->result

Experimental workflow for temperature optimization.

References

Technical Support Center: Troubleshooting Catalyst Deactivation for Pd/(R)-Xyl-SDP Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pd/(R)-Xyl-SDP catalyst complexes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Xyl-SDP and why is it used as a ligand in palladium catalysis?

A1: this compound, or (R)-(-)-1,1'-Bis(di(3,5-xylyl)phosphino)-2,2'-bis(diphenylphosphino)ferrocene, is a highly effective chiral diphosphine ligand. Its utility stems from the rigid, sterically demanding structure which creates a well-defined chiral pocket around the palladium center. This architecture is particularly advantageous for asymmetric catalysis, often leading to high enantioselectivity in a variety of cross-coupling reactions.

Q2: I'm observing a significant drop in catalytic activity over time. What are the primary deactivation pathways for Pd/(R)-Xyl-SDP complexes?

A2: The most common deactivation pathways for palladium complexes, including those with SDP ligands, involve several mechanisms:

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium nanoparticles, visually identifiable as a black precipitate.[1] This is often exacerbated by high temperatures or an insufficient ligand-to-palladium ratio.[2]

  • Ligand Degradation: The phosphine ligands themselves can undergo degradation, for instance, through oxidation or P-C bond cleavage, particularly under harsh reaction conditions.

  • Product Inhibition: The reaction product may coordinate to the palladium center more strongly than the reactants, effectively sequestering the active catalyst and slowing down or halting the catalytic cycle.[3]

  • Catalyst Poisoning: Impurities present in the reagents or solvents can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][4]

Q3: My reaction mixture is turning black. What does this signify and how can I prevent it?

A3: The formation of a black precipitate is a strong indicator of the agglomeration of the Pd(0) catalyst into inactive palladium black.[1] This is a common deactivation pathway. To mitigate this, consider the following:

  • Lowering the Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst complex.[5]

  • Optimizing the Ligand-to-Palladium Ratio: An adequate amount of the this compound ligand is crucial to stabilize the mononuclear Pd(0) species and prevent aggregation.[2]

  • Using Stabilizing Additives: In some cases, additives can help to maintain the catalyst in its active, soluble form.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low or Stalled Reaction Conversion

Symptom: The reaction fails to reach completion, or the conversion rate is significantly lower than expected, as monitored by techniques like LC-MS or GC-MS.

Diagnostic Workflow:

A Low/Stalled Conversion Observed B Visual Inspection of Reaction Mixture A->B C Is Palladium Black Present? B->C D YES C->D   E NO C->E   F Potential Catalyst Agglomeration. See Issue 2. D->F G Analyze Reaction Aliquot by 31P NMR E->G H Are Ligand Degradation Products Observed? G->H I YES H->I   J NO H->J   K Ligand Instability. See Issue 3. I->K L Investigate Substrate/Product Inhibition or Poisoning J->L M Perform Kinetic Studies or Poisoning Experiments. See Issue 4. L->M

Caption: Diagnostic workflow for low reaction conversion.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Agglomeration Diagnosis: Visual observation of a black precipitate (palladium black).[1] Solution: Lower the reaction temperature, increase the ligand-to-palladium ratio, or consider a different solvent system.[2][5]
Ligand Degradation Diagnosis: Analyze the reaction mixture using ³¹P NMR spectroscopy to identify signals corresponding to oxidized phosphine or other degradation products. Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Substrate/Product Inhibition Diagnosis: Run the reaction with varying initial concentrations of substrate and product to observe any rate changes. A decrease in rate with increasing product concentration suggests inhibition.[3] Solution: If possible, perform the reaction under conditions where the product is removed as it is formed (e.g., by crystallization or extraction).
Catalyst Poisoning Diagnosis: Impurities in starting materials, reagents, or solvents can poison the catalyst.[4] Solution: Purify all reagents and use high-purity, anhydrous, and deoxygenated solvents.
Issue 2: Formation of Palladium Black (Catalyst Agglomeration)

Symptom: The reaction mixture, which is typically a homogeneous solution, develops a black precipitate over time.

Underlying Mechanism:

The active catalytic species is a coordinatively unsaturated Pd(0) complex. If the this compound ligand dissociates or is not present in a sufficient concentration, these unstable Pd(0) species can collide and aggregate into larger, catalytically inactive palladium nanoparticles, which appear as a black solid.[7]

cluster_0 Catalytic Cycle (Active) cluster_1 Deactivation Pathway A L-Pd(0)-L (Active Catalyst) B [Pd(0)] (Unstable Intermediate) A->B - 2L C Pdn (Palladium Black - Inactive) B->C Aggregation

Caption: Catalyst agglomeration pathway.

Preventative Measures:

Parameter Recommendation & Rationale
Temperature Operate at the lowest effective temperature. Higher temperatures increase the rate of both the desired reaction and catalyst decomposition.[5]
Ligand Concentration Use a slight excess of the this compound ligand to ensure the palladium center remains coordinated and stabilized.
Solvent Choice The solvent can influence the stability of the catalytic complex. Screen different solvents to find one that promotes catalyst stability.[8]
Stirring Inadequate mixing can lead to localized high concentrations of reagents, which may promote catalyst decomposition. Ensure vigorous and efficient stirring.[9]

Experimental Protocol: Hot Filtration Test to Differentiate Homogeneous vs. Heterogeneous Catalysis

This experiment is crucial for determining if the active catalytic species is soluble (homogeneous) or if nanoparticles are contributing to the catalysis (heterogeneous).

Objective: To determine if the catalysis is proceeding through a soluble molecular species or via palladium nanoparticles.

Materials:

  • Reaction setup under an inert atmosphere.

  • Syringe filters (e.g., 0.2 µm PTFE).

  • Pre-heated receiving flask.

  • Analytical equipment (GC-MS or LC-MS).

Procedure:

  • Set up the reaction as usual.

  • Allow the reaction to proceed to approximately 20-30% conversion.

  • At this point, quickly filter a portion of the hot reaction mixture through a syringe filter into a pre-heated, inerted receiving flask. This separates the soluble components from any solid particles (including palladium nanoparticles).

  • Continue to monitor the conversion in both the original reaction flask and the filtrate.

Interpreting the Results:

Observation in Filtrate Interpretation
Reaction stops. The active catalyst is heterogeneous (e.g., palladium nanoparticles) and was removed by filtration.[10]
Reaction continues. The active catalyst is a soluble, homogeneous species that passed through the filter.

References

minimizing side products in (R)-Xyl-SDP mediated transformations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: (R)-Xyl-SDP Mediated Transformations

Welcome to the technical support hub for this compound mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of Ru/(R)-Xyl-SDP catalytic systems, particularly in the asymmetric hydrogenation of ketones.

Q1: My reaction shows low conversion. What are the most common causes?

A: Low conversion is typically traced back to three areas: the catalyst's active state, reaction conditions, or substrate/reagent purity.

  • Inactive Catalyst: The active Ru-H species may not be forming efficiently. This is often due to an insufficient amount or incorrect choice of base, or the presence of impurities (water, oxygen) that deactivate the precatalyst.

  • Suboptimal Conditions: Hydrogen pressure might be too low, or the temperature may not be optimal for the specific substrate. Reaction times may also be insufficient, especially for more sterically hindered ketones.

  • Reagent Quality: The solvent, particularly isopropanol, must be anhydrous. The this compound ligand itself can degrade via oxidation to the phosphine oxide, which is catalytically inactive.

Q2: The enantioselectivity (ee) of my reaction is poor. Why is this happening?

A: Poor enantioselectivity points towards issues with the chiral environment of the catalyst or competing reaction pathways.

  • Catalyst Formation: The precise structure of the active catalyst, which involves the Ru center, the this compound diphosphine, and a chiral diamine co-ligand, is critical for stereoinduction. Improper catalyst preparation can lead to the formation of catalytically active but poorly selective species.

  • Reaction Temperature: Higher temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-ordered transition states.

  • Base Concentration: While essential for activation, an excessive concentration of a strong base can sometimes lead to side reactions or alter the catalyst structure, negatively impacting ee.

Q3: What is the specific role of the base (e.g., t-BuOK) in these reactions?

A: The base is not merely an additive; it is a critical activator required to generate the catalytically active Ru-hydride species from the RuCl₂ precatalyst.[1] The proposed mechanism involves the conversion of the precatalyst to a cationic species, which then reacts with H₂ and is deprotonated by the base to form the active RuH₂ complex.[1] The choice of base can also influence the reaction rate. For sterically hindered diphosphine ligands like this compound, a base with a smaller metal cation, such as t-BuONa, may lead to a faster reaction compared to t-BuOK.[2]

Q4: Can I use a different solvent instead of 2-propanol?

A: While 2-propanol is a common choice, serving as both a solvent and a hydrogen source in transfer hydrogenation, other solvents can be used, particularly when using gaseous hydrogen.[1][2] Ethanol and n-butanol have shown high enantioselectivities.[3] However, polar aprotic solvents can have a detrimental effect on both conversion and enantioselectivity.[3] When switching solvents, it is crucial to re-optimize the reaction conditions.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Low Enantioselectivity (% ee)

Low ee is a critical issue that undermines the primary advantage of using a chiral catalyst.

start Low % ee Observed check_purity Verify Ligand & Reagent Purity (NMR, Anhydrous Solvents) start->check_purity First Step check_temp Lower Reaction Temperature (e.g., from 40°C to 25°C) check_purity->check_temp Purity OK final_review Review Catalyst Prep & Substrate Scope check_purity->final_review Impurity Found optimize_base Screen Base Type & Concentration (e.g., t-BuONa vs t-BuOK) check_temp->optimize_base No Improvement check_temp->final_review ee Improved check_pressure Optimize H2 Pressure optimize_base->check_pressure No Improvement optimize_base->final_review ee Improved check_pressure->final_review Still Low ee

Caption: Workflow for troubleshooting low enantioselectivity.

  • Cause: Ligand Degradation. The phosphine groups in this compound are susceptible to oxidation to phosphine oxides, especially with repeated exposure to air. This oxidized ligand, this compound(O), is not catalytically competent for hydrogenation and can interfere with the formation of the desired chiral complex.[4]

    • Solution:

      • Verify Ligand Integrity: Check the ³¹P NMR spectrum of your this compound ligand. The phosphine should appear as a sharp singlet. The presence of a second signal downfield is indicative of oxidation.

      • Storage: Always store the ligand under an inert atmosphere (Argon or Nitrogen) at the recommended temperature (-20°C).[5]

      • Handling: Handle the ligand and prepare the catalyst in a glovebox or using Schlenk techniques to minimize air exposure.

  • Cause: Suboptimal Temperature. High reaction temperatures can provide enough energy to overcome the activation barrier for non-selective pathways, thus reducing the enantiomeric excess.

    • Solution:

      • Temperature Screening: Perform the reaction at a lower temperature. Start at room temperature and, if conversion is slow, incrementally increase it. A balance must be struck between reaction rate and selectivity.

  • Cause: Incorrect Base/Catalyst Ratio. The base is crucial for activating the catalyst precursor.[1] An incorrect amount can lead to incomplete activation or the formation of undesired species.

    • Solution:

      • Titrate Base: Carefully screen the amount of base. A typical starting point is a 2:1 molar ratio of base to the Ru precatalyst.

      • Screen Base Type: As noted, the cation of the base matters. For the sterically demanding Xyl-SDP ligand, test t-BuONa in addition to the more common t-BuOK, as it may improve performance.[2]

Problem 2: Poor Catalyst Activity (Low Yield / Slow Reaction)

Poor activity can halt a synthesis campaign. The issue often lies in the generation and stability of the active catalytic species.

A [RuCl2(Xyl-SDP)(diamine)] (Precatalyst) B [RuH(Xyl-SDP)(diamine)]+ (Cationic Intermediate) A->B + H2, -Cl- D [RuH2(Xyl-SDP)(diamine)] (Active Catalyst) B->D + Base, -H+ TS [Ru-H--H--N-H--O=C] (Transition State) D->TS + Ketone Product Chiral Alcohol TS->Product - Catalyst Product->D Regeneration

Caption: Simplified catalytic cycle for ketone hydrogenation.

  • Cause: Inefficient Catalyst Activation. The conversion of the stable RuCl₂ precatalyst to the active RuH₂ species is the turnover-limiting initiation step.[1]

    • Solution:

      • Pre-activation: Consider pre-forming the active catalyst. Stir the Ru precatalyst, this compound, chiral diamine, and base in the reaction solvent under a hydrogen atmosphere for 30-60 minutes before adding the substrate. This ensures the active species is present at the start of the reaction.

      • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen available to the catalyst, which can accelerate the activation step and the overall catalytic turnover. Screen pressures from 8 atm upwards.

  • Cause: Catalyst Poisoning. Trace impurities in the substrate or solvent can act as catalyst poisons. Water can lead to hydrolytic degradation of the catalyst complex.[6]

    • Solution:

      • Purify Substrate: Ensure the ketone substrate is pure. If necessary, pass it through a short plug of alumina or silica to remove polar impurities.

      • Use Anhydrous Solvent: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly with an inert gas before use to remove dissolved oxygen.

  • Cause: Insufficient Mixing. In heterogeneous reaction mixtures or at high substrate concentrations, poor mixing can lead to locally depleted catalyst concentrations, slowing the apparent reaction rate.

    • Solution:

      • Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous, especially under positive hydrogen pressure.

ParameterRecommended Starting ConditionTroubleshooting ActionRationale
Catalyst Loading (S/C) 1000:1 to 10,000:1Decrease S/C ratio (e.g., to 500:1)Increases catalyst concentration to overcome slow kinetics or minor poisoning.
Temperature 25-40 °CIncrease in 10°C incrementsIncreases reaction rate (monitor ee).
H₂ Pressure 8 atmIncrease to 20-50 atmIncreases H₂ concentration, favoring catalyst activation and hydrogenation steps.
Base t-BuOK (2 equiv. to Ru)Switch to t-BuONa; screen 1.5-3 equiv.Smaller cation can accelerate the reaction with bulky ligands.[2]
Solvent 2-PropanolSwitch to EthanolMay improve solubility or catalyst stability for certain substrates.[3]

Validated Experimental Protocol

This protocol provides a reliable starting point for the asymmetric hydrogenation of a model substrate, acetophenone.

Objective: To synthesize (R)-1-phenylethanol with high conversion and enantioselectivity.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)

  • This compound (Ligand)[5]

  • (R,R)-DPEN (Chiral diamine co-ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone (Substrate)

  • Anhydrous 2-propanol (Solvent)

  • Hydrogen gas (High purity)

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.011 mmol), and (R,R)-DPEN (0.01 mmol) to a glass liner for a high-pressure reactor.

    • Add 2 mL of anhydrous 2-propanol.

    • Stir the resulting mixture at room temperature for 15 minutes.

  • Reaction Setup:

    • In a separate vial, dissolve t-BuOK (0.02 mmol) in 2 mL of anhydrous 2-propanol. Add this solution to the catalyst mixture.

    • Stir for another 10 minutes. The solution should change color, indicating complex formation.

    • Add acetophenone (10 mmol, S/C = 1000) dissolved in 6 mL of 2-propanol to the reactor.

    • Seal the reactor. Purge the headspace with hydrogen gas three times.

  • Hydrogenation:

    • Pressurize the reactor to 8 atm with hydrogen.

    • Place the reactor in a heating block pre-heated to 30°C and stir vigorously.

    • Monitor the reaction progress by taking aliquots (carefully venting the reactor first) and analyzing them by GC or ¹H NMR.

  • Workup and Analysis:

    • Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the hydrogen.

    • Quench the reaction by adding 1 mL of water.

    • Filter the mixture through a short pad of silica gel to remove the catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC and the enantioselectivity (% ee) by chiral HPLC or chiral GC analysis.

References

Technical Support Center: Optimizing (R)-Xyl-SDP Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the impact of solvents and additives on reactions utilizing the (R)-Xyl-SDP ligand. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the use of this compound and the general reaction setup.

Q1: What is this compound and why is it used in cross-coupling reactions?

This compound (also known as (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane) is a chiral diphosphine ligand. Its rigid spirobiindane backbone creates a well-defined chiral environment around the palladium center. The bulky di(3,5-dimethylphenyl)phosphino groups are electron-rich, which facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] This combination of steric bulk and electron-donating properties makes it a powerful ligand for asymmetric catalysis, aiming to produce a single enantiomer of a chiral product.

Q2: My reaction is not proceeding. What are the first things I should check?

For any palladium-catalyzed cross-coupling, the initial checks are critical. Before delving into solvent and additive effects, ensure the fundamentals are sound:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[3]

  • Reagent Quality: Verify the purity and integrity of your starting materials, particularly the organoboron reagent, which can be prone to decomposition. The palladium precursor and the this compound ligand should be stored under inert conditions to prevent degradation.

  • Base Activation: The choice and quality of the base are crucial. Ensure it is finely powdered and anhydrous if the reaction conditions require it. The base is not just a proton scavenger; it plays a key role in the transmetalation step.[4][5]

Q3: How critical is the choice of solvent in this compound catalyzed reactions?

The solvent system is a critical parameter that influences nearly every aspect of the reaction, from catalyst solubility and stability to the rates of the individual steps in the catalytic cycle.[4] For asymmetric reactions with chiral ligands like this compound, the solvent can also significantly impact the enantioselectivity by influencing the conformational flexibility of the catalyst-substrate complex. A biphasic system, often a mixture of an organic solvent and water, is common in Suzuki-Miyaura couplings as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[6][7]

Troubleshooting Guide: Low Yield and Poor Enantioselectivity

This section provides a structured approach to diagnosing and resolving common issues encountered in this compound catalyzed reactions.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. The following troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_catalyst 1. Catalyst Activity Check - Is the Pd precursor fresh? - Has the this compound ligand been handled under inert conditions? start->check_catalyst check_atmosphere 2. Inert Atmosphere Integrity - Was the solvent properly degassed? - Was the reaction setup leak-proof? check_catalyst->check_atmosphere If catalyst is confirmed active check_base 3. Base and Solvent System - Is the base appropriate for the substrates? - Is the solvent system optimal for solubility of all components? check_atmosphere->check_base If atmosphere is inert check_temp 4. Reaction Temperature - Is the temperature too low for oxidative addition? - Is it too high, causing catalyst decomposition? check_base->check_temp If base and solvent are suitable

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Detailed Troubleshooting Steps:

1. Catalyst Inactivity:

  • Potential Cause: The active Pd(0) species may not be forming or is rapidly decomposing. Phosphine ligands can be oxidized by trace oxygen, and some palladium precursors have limited shelf life.

  • Corrective Actions:

    • Use a freshly opened bottle of the palladium precursor or a more stable pre-catalyst.

    • Ensure the this compound ligand has been stored and handled under a strictly inert atmosphere.

    • Consider adding a small excess of the ligand (e.g., 1.1-1.2 equivalents relative to palladium) to compensate for any minor oxidation.

2. Inefficient Oxidative Addition:

  • Potential Cause: This is often the rate-limiting step, particularly with less reactive aryl chlorides or sterically hindered substrates.[2]

  • Corrective Actions:

    • Solvent Choice: A switch to a more polar aprotic solvent like dioxane or DMF can sometimes accelerate this step.

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

3. Transmetalation Issues:

  • Potential Cause: The transfer of the organic group from the boron atom to the palladium center is a complex step heavily influenced by the base and solvent.

  • Corrective Actions:

    • Base Screening: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often used, but for challenging substrates, a stronger base like a phosphate (e.g., K₃PO₄) may be necessary.[8][9]

    • Aqueous Conditions: For many Suzuki-Miyaura reactions, the presence of water is beneficial and can accelerate transmetalation.[6][7] A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often effective.[6][7]

Solvent System Typical Base General Application Notes
Toluene / H₂OK₃PO₄, K₂CO₃Good for a wide range of substrates; allows for easy separation.[6]
1,4-Dioxane / H₂OCs₂CO₃, K₃PO₄Higher boiling point allows for higher reaction temperatures.[3]
THF / H₂OK₃PO₄Lower boiling point, suitable for more reactive substrates.[8][9]
DMF (anhydrous)NaOAc, K₂CO₃Can be effective but may lead to side reactions at high temperatures.[10][11]

Table 1: Common Solvent-Base Combinations for Suzuki-Miyaura Reactions.

Problem 2: Poor Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal of using a chiral ligand like this compound. Low ee values indicate that the chiral environment of the catalyst is not effectively discriminating between the two enantiotopic transition states.

Troubleshooting Workflow for Poor Enantioselectivity

start Low Enantioselectivity (ee) Observed check_temp 1. Reaction Temperature - Is the temperature too high, reducing chiral discrimination? start->check_temp check_solvent 2. Solvent Polarity & Coordination - Does the solvent interact with the catalyst, altering the chiral pocket? check_temp->check_solvent If temperature is optimized check_additives 3. Presence of Additives - Are there coordinating species that interfere with the ligand? check_solvent->check_additives If solvent effects are explored check_ligand 4. Ligand Purity - Is the chiral ligand enantiomerically pure? check_additives->check_ligand If additives are ruled out

Caption: A systematic approach to troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

1. Reaction Temperature:

  • Potential Cause: Higher temperatures can provide enough energy to overcome the small difference in activation energies between the two diastereomeric transition states, leading to a loss of enantioselectivity.[8]

  • Corrective Actions:

    • Systematically lower the reaction temperature. Even a decrease of 10-20 °C can have a significant impact on the ee. Be aware that this may also decrease the reaction rate, so a balance must be found.[8]

2. Solvent Effects on the Chiral Pocket:

  • Potential Cause: The solvent can influence the conformation of the chiral ligand and its complex with the substrate. Polar or coordinating solvents may compete with the substrate for coordination to the palladium center, altering the geometry of the transition state.

  • Corrective Actions:

    • Solvent Screening: A systematic screen of solvents with varying polarities is highly recommended. Non-polar solvents like toluene or THF are often good starting points for asymmetric reactions.[8][9]

    • Biphasic vs. Anhydrous: While aqueous conditions can be beneficial for yield, they may sometimes be detrimental to enantioselectivity. Comparing a biphasic system to anhydrous conditions can be informative.

Solvent Polarity (Dielectric Constant) Potential Impact on Enantioselectivity
Toluene2.4Often provides a good balance of solubility and minimal interference with the chiral pocket.
THF7.6A common choice, but its coordinating ability can sometimes be detrimental.[8][9]
1,4-Dioxane2.2Less coordinating than THF, can be a good alternative.
DMF36.7High polarity can be beneficial for solubility but may negatively impact ee.[10][11]

Table 2: Influence of Solvent Polarity on Asymmetric Reactions.

3. The Role of Additives:

  • Potential Cause: While not always necessary, additives can sometimes rescue a reaction with poor yield or selectivity. However, they can also act as inhibitors or interfere with the chiral ligand.

  • Corrective Actions:

    • Halide Scavengers: In some cases, halide ions can inhibit the catalyst. Additives like silver salts (e.g., Ag₂O, Ag₃PO₄) can precipitate halide ions, but their impact on enantioselectivity must be carefully evaluated.

    • Phase-Transfer Catalysts: For biphasic reactions with poor mixing, a phase-transfer catalyst (e.g., TBAB) might improve reaction rates, but its effect on the chiral environment is unpredictable.

    • Systematic Evaluation: The effect of any additive should be tested systematically. Often, simply optimizing the solvent and base is more effective than introducing another variable.[12][13][14]

Experimental Protocols

General Procedure for a Trial this compound Catalyzed Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the this compound ligand (2.2-4.4 mol %).

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC.[8][9]

References

dealing with air and moisture sensitivity of (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated support center for (R)-Xyl-SDP. As a sophisticated biaryl phosphine ligand, this compound is instrumental in advancing modern asymmetric catalysis. However, its high reactivity and efficacy are intrinsically linked to its sensitivity. The trivalent phosphorus centers are susceptible to oxidation, and the ligand's performance can be compromised by trace amounts of water. This guide is designed to provide you, our fellow scientists and researchers, with the technical insights and field-proven protocols necessary to ensure the integrity of this compound in your experiments. By understanding the causality behind its sensitivity, you can proactively mitigate risks and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindane, is a chiral phosphine ligand.[1] Its catalytic activity relies on the lone pair of electrons on its two trivalent phosphorus (P(III)) atoms, which coordinate to a metal center.[2]

This electron-rich nature makes it highly susceptible to two main degradation pathways:

  • Oxidation: The phosphorus centers can be readily oxidized by atmospheric oxygen (O₂) to form the corresponding phosphine oxide, this compound(O).[3] This pentavalent phosphorus (P(V)) species lacks the necessary lone pair to coordinate effectively with the metal catalyst, rendering it inactive in the desired catalytic cycle.

  • Hydrolysis: While less common for aryl phosphines than for phosphites, trace moisture (H₂O) can still interact with the ligand or the active catalyst complex, potentially leading to side reactions or deactivation. More critically, moisture in solvents and reagents is a primary source of oxygen and can compromise the entire inert environment.[4]

Q2: How should I properly store this compound upon receipt?

Proper storage is the first line of defense against degradation.

  • Immediate Action: Upon receipt, inspect the packaging for integrity. Do not open the vial outside of a controlled inert atmosphere.

  • Storage Conditions: Store the vial in a freezer at approximately -20°C.[1] This temperature minimizes degradation kinetics.

  • Inert Environment: The vial should be sealed under an inert gas (argon or nitrogen). It is best practice to store the vial inside a desiccator or, ideally, within a glovebox freezer to provide a secondary barrier against atmospheric exposure.[4]

Q3: What are the visible signs of this compound degradation?

This compound is a solid. Visual inspection is often unreliable for detecting initial degradation. The primary indicator of a compromised ligand is poor catalytic performance, such as low conversion rates, reduced enantioselectivity, or inconsistent results between runs. The formation of the phosphine oxide, this compound(O), does not typically cause a significant change in appearance but can be detected by analytical methods like ³¹P NMR spectroscopy.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion.

This is the most common symptom of a compromised catalytic system. The root cause often traces back to the deactivation of the ligand or catalyst.

  • Possible Cause A: Ligand Oxidation

    • Why it Happens: The this compound was exposed to air during weighing, transfer, or reaction setup. This converts the active P(III) ligand to the inactive P(V) phosphine oxide.[3] Even brief exposures can be detrimental.

    • Solution: Handle the ligand exclusively under a strictly controlled inert atmosphere using either a glovebox or Schlenk line techniques. Ensure all glassware is oven-dried or flame-dried to remove adsorbed moisture, which can be a source of oxygen.[5][6]

  • Possible Cause B: Contaminated Solvents or Reagents

    • Why it Happens: Solvents are a major source of dissolved oxygen and water if not properly purified and degassed.[4] These contaminants can directly degrade the ligand or the active catalyst complex.

    • Solution: Use anhydrous solvents with extremely low water and oxygen content. If using a solvent purification system (SPS), ensure the columns are active. For solvents from bottles, ensure they are thoroughly degassed using methods like freeze-pump-thaw or by sparging with a high-purity inert gas.[7][8]

Issue 2: My reaction suffers from poor or inconsistent enantioselectivity.

Inconsistent stereochemical control points towards a problem with the chiral environment of the catalyst.

  • Possible Cause A: Partial Ligand Degradation

    • Why it Happens: If a portion of the this compound has oxidized, the stoichiometry of the ligand to the metal precursor is altered. This can lead to the formation of different, less selective, or even achiral catalytic species in solution, eroding the overall enantiomeric excess (ee) of the product.

    • Solution: Discard the suspect batch of ligand. When preparing the catalyst, ensure the ligand is of high purity and handled with meticulous care to prevent any oxidation before it complexes with the metal.

  • Possible Cause B: "Air-Stable" Reagents Introducing Contaminants

    • Why it Happens: A common mistake is to add solid reagents that are themselves stable in air (e.g., salts, bases) to an inert reaction mixture without proper precautions.[6] Doing so can introduce a significant amount of air and moisture trapped within the solid's matrix or on its surface.

    • Solution: Add all reagents, regardless of their individual stability, under a positive pressure of inert gas.[6] For highly sensitive reactions, dissolve the solid reagent in degassed solvent within a glovebox or on a Schlenk line and add it as a solution via cannula or syringe.[9]

Data Presentation & Environment Selection

Choosing the correct inert environment is critical. The decision between a glovebox and a Schlenk line depends on the scale of the reaction, the equipment available, and the specific manipulations required.

Table 1: Comparison of Inert Atmosphere Environments

FeatureGloveboxSchlenk Line
Atmosphere Purity Very High (<1 ppm O₂, H₂O) with proper maintenance.[4]Good to High; purity depends on user technique and gas quality.
Ease of Use High; allows for use of standard glassware and balances.[10]Moderate; requires specialized glassware and techniques (e.g., cannula transfer).[7][11]
Best For Weighing solids, preparing stock solutions, setting up multiple small-scale reactions.[9]Single, larger-scale reactions; solvent removal under vacuum.[12]
Potential Pitfalls Solvent vapor contamination, slow diffusion of air through gloves.[13][14]Potential for leaks at joints/septa, requires more hands-on technique.[6]

Table 2: Solvent Quality Control Checklist

Solvent TypeRecommended Drying MethodDegassing ProtocolQuality Check
Aprotic (e.g., Toluene, THF) Solvent Purification System (SPS) or reflux over Na/benzophenone.Freeze-Pump-Thaw (3 cycles).[7]Dark purple color of sodium benzophenone ketyl indicator.[15]
Polar Aprotic (e.g., DMF, DMAc) Activated molecular sieves (4Å), vacuum distillation.Sparging with Argon for 30-60 min.Karl Fischer titration (<10 ppm H₂O).
Chlorinated (e.g., DCM) Reflux over CaH₂.[15]Sparging with Argon for 30-60 min.Karl Fischer titration (<10 ppm H₂O).
Visual Protocols & Workflows
Troubleshooting Logic for Poor Reaction Outcomes

This decision tree provides a logical workflow for diagnosing common issues when using this compound.

G start Poor Reaction Outcome (Low Yield / Low ee) q_ligand Was the ligand handled under a strict inert atmosphere? start->q_ligand sol_ligand ACTION: Use Glovebox or Schlenk Line. Weigh and transfer under Argon/N2. q_ligand->sol_ligand No q_solvent Were solvents anhydrous and properly degassed? q_ligand->q_solvent Yes end_node Re-run experiment with all controls in place. sol_ligand->end_node sol_solvent ACTION: Use SPS or freshly distilled/dried solvent. Perform Freeze-Pump-Thaw cycles. q_solvent->sol_solvent No q_reagents Were ALL reagents added under inert conditions? q_solvent->q_reagents Yes sol_solvent->end_node sol_reagents ACTION: Add solids under positive gas flow. For high sensitivity, add as a solution. q_reagents->sol_reagents No q_reagents->end_node Yes sol_reagents->end_node

Caption: Troubleshooting decision tree for this compound catalyzed reactions.

Experimental Protocol: Inert Atmosphere Transfer of this compound

The following diagram outlines the critical steps for transferring a solid like this compound from its storage vial to the reaction vessel.

G cluster_glovebox Method A: Glovebox cluster_schlenk Method B: Schlenk Line gb1 Bring sealed vial of this compound and dried glassware into antechamber. gb2 Perform 3x purge-and-refill cycles on the antechamber. gb1->gb2 gb3 Transfer items into main chamber. Allow atmosphere to stabilize. gb2->gb3 gb4 Weigh this compound directly into the reaction flask. gb3->gb4 gb5 Seal the reaction flask before removing from glovebox. gb4->gb5 sl1 Dry reaction flask and solids addition tube in oven; assemble hot. sl2 Connect to Schlenk line and perform 3x evacuate-and-refill cycles. sl1->sl2 sl3 Briefly open storage vial under positive inert gas flow. sl2->sl3 sl4 Quickly transfer required amount to solids addition tube; re-seal both. sl3->sl4 sl5 Connect addition tube to reaction flask under positive inert gas flow. sl4->sl5

Caption: Workflows for handling solid this compound via Glovebox or Schlenk Line.

References

Validation & Comparative

A Comparative Guide to Chiral Ligands: (R)-Xyl-SDP vs. BINAP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly influences the efficacy, selectivity, and overall success of a synthetic transformation. Among the pantheon of privileged phosphine ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a cornerstone, its utility cemented by a Nobel Prize and decades of successful applications. However, the continuous pursuit of higher performance has led to the development of new ligand scaffolds. This guide provides an in-depth technical comparison of the classic BINAP with a more recent, high-performance alternative: (R)-Xyl-SDP ((R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane).

At a Glance: Structural and Electronic Distinctions

The fundamental difference between BINAP and this compound lies in their structural framework and the electronic properties of the phosphine substituents.

(R)-BINAP , an atropisomeric C₂-symmetric ligand, derives its chirality from the restricted rotation around the binaphthyl backbone.[1] Its diphenylphosphino groups are the key coordinating moieties.

This compound , on the other hand, features a rigid spirobiindane backbone. This scaffold imparts a distinct geometry and conformational rigidity to the ligand. Furthermore, the phosphorus atoms are substituted with 3,5-dimethylphenyl (xylyl) groups instead of the simple phenyl groups found in BINAP. These xylyl groups are more electron-donating and sterically demanding, which has significant implications for catalytic activity and selectivity.

Performance in Asymmetric Catalysis: A Focus on Ketone Hydrogenation

A primary application for both this compound and BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones, a crucial transformation for the synthesis of chiral alcohols. While direct side-by-side comparative data for this compound and BINAP under identical conditions is not always available in a single report, a clear trend emerges from the literature when comparing BINAP with its xylyl-substituted analogue, XylBINAP, which shares the key electronic and steric features of this compound's phosphine substituents.

LigandSubstrateCatalyst SystemEnantiomeric Excess (ee%)Reference
(S)-TolBINAPPhenylglyoxal diethylacetalRuCl₂[(S)-tolbinap][(R)-dmapen] + t-C₄H₉OK96%[2]
(R)-XylBINAPPhenylglyoxal diethylacetal(R)-XylBINAP/(R)-DAIPEN–Ru complex37%[2]
(S)-TolBINAP/(S,S)-DPENAcetophenoneRu-based82%[3]
(S)-XylBINAP/(S)-DAIPENAcetophenoneRuCl₂[(S)-xylbinap][(S)-daipen] + t-C₄H₉OK99%[2]
(R)-XylBINAP/(R,R)-DPENAromatic KetonesRu(diphosphine)(diamine)Cl₂>99% for most substrates[4]
SDP-based Ru(II) complexesSimple Aromatic KetonesRu(II) complexes of SDP and DPEN + t-BuOKHigh activity and enantioselectivity[5]

Key Insight: The data consistently demonstrates that the incorporation of xylyl groups on the phosphine, as seen in XylBINAP, leads to a significant enhancement in enantioselectivity compared to BINAP and its close derivative, TolBINAP. For instance, in the hydrogenation of acetophenone, switching from a TolBINAP-based catalyst to a XylBINAP-based one boosted the enantiomeric excess from 82% to a remarkable 99%.[2][3] This strongly suggests that the this compound ligand, which also possesses these bulky and electron-rich xylyl groups, will exhibit superior performance to the parent BINAP ligand in similar transformations. The rigid spirobiindane backbone of this compound is designed to further enhance this effect by creating a more defined and effective chiral pocket around the metal center.

Mechanistic Underpinnings of Enhanced Selectivity

The superior performance of ligands like this compound can be attributed to a combination of steric and electronic factors that influence the transition state of the catalytic cycle. In the Ru-catalyzed asymmetric hydrogenation of ketones, a widely accepted mechanism involves a metal-ligand bifunctional catalysis.[3]

Experimental_Workflow Start Start Catalyst_Prep Catalyst Pre-formation (Ru precursor + Ligand + Diamine) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Substrate & Base) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Reaction_Setup->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Analysis Analysis (Conversion & ee%) Workup->Analysis End End Analysis->End

References

A Senior Application Scientist's Guide to Chiral Phosphine Ligands: A Comparative Analysis of (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Enantioselectivity

In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product from a prochiral substrate, stands as one of the most elegant and efficient strategies to achieve this control.[1] At the heart of many powerful catalytic systems are chiral phosphine ligands. These molecules coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[2][3]

For decades, ligands like BINAP and Josiphos have been considered "privileged," demonstrating broad utility and high enantioselectivity across a range of transformations.[4] However, the principle of "no-free-lunch" applies acutely in catalysis; a ligand that excels for one substrate or reaction type may be suboptimal for another. This has driven the continuous development of novel ligand architectures. Among the most promising recent additions are those built upon spirocyclic scaffolds.

This guide provides an in-depth comparison of (R)-Xyl-SDP , a prominent member of the spirobiindane diphosphine (SDP) ligand family, with other established classes of chiral phosphine ligands. We will delve into its structural features, compare its performance using experimental data from key asymmetric transformations, and provide practical, field-proven insights to guide your catalyst selection process.

Part 1: Profiling the Contenders: Structural and Mechanistic Insights

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and electronic properties. These features dictate the geometry of the metal complex and the precise way in which a substrate can approach the catalytic center.

This compound: Rigidity and a Defined Chiral Pocket

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, is a C₂-symmetric diphosphine ligand. Its defining feature is the 1,1'-spirobiindane backbone.[5] This spirocyclic core locks the two indane moieties in a perpendicular orientation, creating a rigid and well-defined chiral pocket around the metal center.[6] The steric bulk is further enhanced by the di(3,5-xylyl)phosphino groups, which extend into the chiral space and play a crucial role in discriminating between the two faces of an approaching prochiral substrate.

The synthesis of SDP ligands originates from enantiomerically pure 1,1′-spirobiindane-7,7′-diol, ensuring high optical purity in the final ligand.[5][6] This structural rigidity is a key advantage, as it minimizes conformational ambiguity in the catalytic transition state, often leading to higher and more predictable enantioselectivity.

Benchmark Ligands for Comparison
  • (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A cornerstone of asymmetric catalysis, BINAP possesses axial chirality arising from restricted rotation (atropisomerism) around the C-C bond connecting the two naphthalene rings.[4] This C₂-symmetric ligand has demonstrated exceptional performance, particularly in Ru-catalyzed hydrogenations. Its flexibility, while greater than that of SDP, allows it to accommodate a wide range of substrates.

  • Josiphos Ligands: This family of ligands is characterized by a ferrocene backbone, featuring both planar and central chirality.[4] The ferrocene unit imparts distinct electronic properties and a unique steric profile. Josiphos ligands are renowned for their high activity and enantioselectivity, particularly in the industrial-scale hydrogenation of imines for producing herbicides like (S)-metolachlor.

  • Buchwald Ligands: This class of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) is primarily associated with palladium-catalyzed cross-coupling reactions.[2] While typically used in different applications than bidentate ligands like SDP or BINAP, they serve as an important reference for understanding how ligand structure influences reactivity in C-C and C-X bond formation.

G cluster_SDP This compound cluster_BINAP (R)-BINAP cluster_Josiphos Josiphos SDP_Core Spiro[indan-1,1'-indane] Backbone (Rigid, C₂-Symmetric) Xyl_Groups Di(3,5-Xylyl)Phosphino Groups (Steric Bulk) SDP_Core->Xyl_Groups Defines Chiral Pocket BINAP_Core 1,1'-Binaphthyl Backbone (Axial Chirality, C₂-Symmetric) Ph_Groups Diphenylphosphino Groups BINAP_Core->Ph_Groups JOS_Core Ferrocene Backbone (Planar & Central Chirality) P_Groups Dialkyl/Diaryl Phosphino Groups JOS_Core->P_Groups

Caption: Core structural features of SDP, BINAP, and Josiphos ligands.

Part 2: Performance in Key Asymmetric Transformations

Objective comparison requires evaluating ligands under similar reaction conditions. This section synthesizes experimental data from the literature to highlight the strengths of each ligand class in canonical asymmetric reactions.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a fundamental and industrially vital transformation.[7][8] Ruthenium complexes of chiral diphosphines are particularly effective for this purpose.

SubstrateLigandCatalyst SystemS/C RatioYield / Conv. (%)ee (%)Reference
Acetophenone(S)-TolBINAPRuCl₂[(S)-tolbinap][(S,S)-dpen]2,400,000>9980 (R)[7]
Methyl acetoacetate(R)-BINAPRuBr₂[(R)-BINAP]10,00010099 (R)[4]
2'-Acetonaphthone(S)-XylBINAPRuCl₂[(S)-xylbinap][(S)-daipen]500>99>99 (R)[8]
Various Aryl Ketones(R)-SDP[RuCl₂(benzene)]₂ / (R)-SDP / Dpen1000>99up to 99[5]

Analysis & Field Insights: Both BINAP and SDP-type ligands demonstrate exceptional performance in the Ru-catalyzed hydrogenation of ketones.[5][7] The choice between them often comes down to substrate specifics.

  • BINAP-type ligands , such as TolBINAP and XylBINAP, are renowned for their extremely high activity (TONs reaching over 2,000,000) and excellent enantioselectivity.[7] The "metal-ligand cooperative mechanism," where the ligand's NH group in a diamine co-ligand participates in the transition state, is crucial for this high activity.

  • (R)-SDP and its analogues also provide excellent enantioselectivity (up to 99% ee) for a range of aryl ketones.[5] The rigid spiro backbone creates a highly organized transition state, which can be advantageous for substrates where conformational flexibility might otherwise lead to competing reaction pathways and lower enantioselectivity. For novel or complex ketones, the rigidity of the SDP framework can offer a more predictable outcome.

Asymmetric Heck Reaction

The intramolecular asymmetric Heck reaction is a powerful tool for constructing chiral carbo- and heterocyclic rings, particularly those containing quaternary stereocenters.[9][10] This transformation is highly sensitive to the ligand's electronic and steric properties.

Substrate TypeLigandCatalyst SystemYield (%)ee (%)Reference
Aryl TriflateThis compound(O)Pd₂(dba)₃ / this compound(O)GoodHigh
Dihydrofuran precursor(R)-BINAPPd(OAc)₂ / (R)-BINAP~7091[10]
Cyclopentene precursor(S)-Ph-PhosferroxPd₂(dba)₃ / (S)-Ph-Phosferrox8797[9]

Analysis & Field Insights: The this compound scaffold, particularly in its mono-oxidized form (SDP(O)), has been specifically highlighted for its utility in asymmetric Heck reactions.

  • The mechanism of the Heck reaction involves distinct oxidative addition, migratory insertion, and β-hydride elimination steps. The ligand influences the rates and selectivity of these steps. The well-defined, sterically demanding pocket of This compound(O) effectively controls the facial selectivity during the migratory insertion step, which is often the enantioselectivity-determining step.

  • While BINAP has been successfully used, achieving high enantioselectivity often requires significant optimization of reaction conditions. The relative flexibility of the biaryl backbone can sometimes allow for multiple competing coordination modes.

  • The success of this compound(O) in this area underscores a critical principle in ligand design: tailoring the ligand architecture to the specific demands of a catalytic cycle. The hemilabile nature of the phosphine oxide in SDP(O) can also play a role in stabilizing catalytic intermediates.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The AAA reaction is a versatile C-C bond-forming reaction. The performance of ligands in this reaction is a strong indicator of their ability to control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.

SubstrateLigandCatalyst SystemYield (%)ee (%)Reference
1,3-diphenyl-2-propenyl acetate(R)-SDP[Pd(allyl)Cl]₂ / (R)-SDP>9599[11]
1,3-diphenyl-2-propenyl acetate(S)-BINAP[Pd(allyl)Cl]₂ / (S)-BINAP~9091[11]
1,3-diphenyl-2-propenyl acetateSPSiP L1 (analogue)[Pd(allyl)Cl]₂ / SPSiP L19991[11]

Analysis & Field Insights: In the Pd-catalyzed AAA, ligands based on the spirobiindane scaffold have shown themselves to be highly effective, often exceeding the performance of established ligands.

  • (R)-SDP delivers outstanding enantioselectivity (up to 99% ee) for standard benchmark substrates.[11] The rigid chiral pocket effectively shields one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite face with high fidelity.

  • While BINAP is also effective, the data suggests that for certain substrates, the more constrained environment of SDP can lead to superior enantiocontrol.[11] This highlights a key takeaway for researchers: when benchmark ligands like BINAP provide good but not excellent results, moving to a more rigid scaffold like SDP is a logical and often successful optimization strategy.

Part 3: From Theory to Practice: Experimental Protocol

To illustrate the practical application of this compound, we provide a representative protocol for a Ru-catalyzed asymmetric hydrogenation of an aryl ketone. This protocol is designed to be self-validating, with clear steps and explanations for critical procedures.

Workflow: Asymmetric Hydrogenation of 1-Tetralone

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis p1 1. Add [RuCl₂(benzene)]₂ and this compound to Schlenk flask p2 2. Purge with Argon p1->p2 p3 3. Add degassed DMF, stir at 100°C p2->p3 p4 4. Cool to RT, add (R,R)-DPEN p3->p4 r1 5. Add 1-Tetralone and KOtBu in degassed 2-propanol p4->r1 Transfer Catalyst Solution r2 6. Pressurize Autoclave with H₂ (10 atm) r1->r2 r3 7. Stir at RT for 12h r2->r3 w1 8. Vent H₂, quench with H₂O r3->w1 w2 9. Extract with EtOAc, dry over Na₂SO₄ w1->w2 w3 10. Concentrate in vacuo w2->w3 w4 11. Analyze by Chiral HPLC to determine ee% w3->w4

Caption: Experimental workflow for asymmetric hydrogenation.

Detailed Step-by-Step Methodology:

  • Materials & Reagents:

    • [RuCl₂(benzene)]₂ (Catalyst precursor)

    • This compound (Ligand)

    • (R,R)-DPEN (1,2-Diphenylethylenediamine, Co-ligand)

    • 1-Tetralone (Substrate)

    • Potassium tert-butoxide (KOtBu, Base)

    • Anhydrous, degassed DMF, 2-propanol, and Ethyl Acetate (Solvents)

    • High-purity Hydrogen gas (H₂)

    • Standard glassware, Schlenk line, and a high-pressure autoclave.

  • Procedure:

    • Catalyst Pre-formation (Trustworthiness Pillar): Rationale: Pre-forming the active catalyst complex ensures reproducibility and often leads to higher activity compared to mixing all components at once.

      • To a flame-dried 25 mL Schlenk flask under an Argon atmosphere, add [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol, 1 eq) and this compound (7.4 mg, 0.0105 mmol, 2.1 eq).

      • Add 5 mL of anhydrous, degassed DMF.

      • Stir the resulting orange solution at 100 °C for 10 minutes. The color should change to a deep red, indicating complex formation.

      • Cool the solution to room temperature. Add a solution of (R,R)-DPEN (2.2 mg, 0.01 mmol, 2 eq) in 1 mL of degassed DMF. Stir for 30 minutes. This forms the active Ru-diphosphine-diamine complex.

    • Asymmetric Hydrogenation Reaction: Rationale: The use of degassed solvents and an inert atmosphere is critical to prevent oxidation of the phosphine ligand and deactivation of the catalyst. The base is required to generate the active ruthenium hydride species.

      • In a separate flask, dissolve 1-tetralone (146 mg, 1.0 mmol, 100 eq relative to Ru) in 5 mL of anhydrous, degassed 2-propanol.

      • Transfer this substrate solution to the glass liner of a high-pressure autoclave.

      • Add a solution of KOtBu (2.2 mg, 0.02 mmol, 2 eq) in 1 mL of 2-propanol.

      • Via cannula, transfer the prepared catalyst solution from Step 1 to the autoclave liner.

      • Seal the autoclave, purge three times with H₂ gas, and then pressurize to 10 atm H₂.

      • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

    • Workup and Analysis: Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard, authoritative method for determining the enantiomeric excess of the product.

      • Carefully vent the excess H₂ from the autoclave.

      • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

      • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol product.

      • Determine the enantiomeric excess (ee%) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column) with a suitable mobile phase, comparing the peak areas of the two enantiomers.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral phosphine ligand is a critical decision in the development of a successful asymmetric transformation. This guide demonstrates that while benchmark ligands like BINAP and Josiphos remain powerful and versatile tools, newer architectures like This compound offer compelling advantages in specific contexts.

  • This compound 's key strength lies in its rigid spirocyclic backbone . This pre-organized structure creates a well-defined and deeply-channeled chiral pocket, which can impart exceptional enantioselectivity, particularly in sterically demanding transformations like the asymmetric Heck reaction and for substrates where conformational control is paramount.

  • BINAP remains a first-choice ligand for many reactions, especially Ru-catalyzed ketone hydrogenations, due to its proven track record, high activity, and the vast body of literature supporting its use.

  • Josiphos ligands are unparalleled in many imine hydrogenations and represent the gold standard for certain industrial processes, showcasing the power of a unique ferrocene-based scaffold.

As a Senior Application Scientist, my recommendation is to approach ligand selection with a strategic mindset. Begin with established, versatile ligands like BINAP for initial screening. However, when enantioselectivity is good but not excellent, or when tackling a challenging substrate, a move to a more rigid and structurally distinct ligand like this compound is a highly logical and often rewarding next step. Its unique geometry may provide the precise steric and electronic environment needed to unlock superior catalytic performance.

References

(R)-Xyl-SDP in Asymmetric Catalysis: A Comparative Guide to Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity is paramount for the synthesis of enantiomerically pure compounds, a critical endeavor in the pharmaceutical and fine chemical industries. Among the privileged classes of chiral ligands, Spiro Diphosphines (SDP) have emerged as highly effective in a variety of metal-catalyzed reactions. This guide provides an in-depth technical comparison of the performance of (R)-Xyl-SDP, a prominent member of the SDP family, against other established chiral ligands, with a focus on the achievable enantiomeric excess (ee) values supported by experimental data.

The this compound Ligand: Structure and Significance

This compound, or (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, is a C2-symmetric diphosphine ligand characterized by a rigid spirobiindane backbone. This rigidity creates a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control during the catalytic cycle. The bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms further enhance the steric hindrance, which can lead to higher enantioselectivity.

Diagram of the this compound Ligand Structure:

Caption: Structure of the this compound ligand.

Performance in Asymmetric Heck Reactions

The asymmetric Heck reaction is a powerful tool for the construction of C-C bonds and the generation of stereocenters. The performance of this compound, particularly its phosphine oxide derivative this compound(O), has been demonstrated to be exceptional in this transformation.

In the asymmetric intermolecular Heck reaction of aryl bromides with cyclic olefins, the use of a palladium catalyst bearing this compound(O) has yielded high enantioselectivities. For instance, the reaction between p-tolyl bromide and 2,3-dihydrofuran achieved an impressive 96% ee.[1] Furthermore, this catalytic system has shown broad applicability, providing products with greater than 90% ee for a diverse range of aryl bromides and cyclic olefins.[1]

Comparative Performance in Asymmetric Heck Reaction:

LigandSubstrate 1Substrate 2Catalyst Systemee (%)Reference
This compound(O) p-tolyl bromide2,3-dihydrofuranPd(OAc)₂ / this compound(O)96[1]
This compound(O) Various aryl bromidesVarious cyclic olefinsPd(OAc)₂ / this compound(O)>90[1]
(R)-BINAPAryl triflateOlefinPd(OAc)₂ / (R)-BINAPup to 96[2]

The high enantioselectivities achieved with this compound(O) are attributed to the formation of a P,O-chelated cationic arylpalladium complex, which creates a well-defined chiral environment for the insertion of the olefin.[1]

Experimental Protocol: Asymmetric Intermolecular Heck Reaction

The following is a general procedure for the palladium-catalyzed asymmetric intermolecular Heck reaction using this compound(O):

Diagram of the Experimental Workflow:

References

A Senior Application Scientist's Guide to Asymmetric Hydrogenation: (R)-Xyl-SDP versus Josiphos Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating stereogenic centers, a cornerstone of modern pharmaceutical and fine chemical synthesis. The success of this technology hinges on the performance of the chiral ligand that directs the stereochemical outcome. Among the pantheon of "privileged ligands," two families have demonstrated exceptional utility and broad applicability: the ferrocene-based Josiphos ligands and the axially chiral spirobiindane-based SDP (Spiro Diphosphine) ligands.

This guide provides an in-depth comparison of the performance of (R)-Xyl-SDP, a prominent member of the SDP family, and the versatile Josiphos ligand class. We will move beyond a simple catalog of results to explore the structural rationale for their differing selectivities, provide field-proven insights into their application, and furnish detailed experimental protocols to empower researchers in their own catalyst screening and process development endeavors.

Structural Features & Mechanistic Underpinnings

The choice between ligand classes is often dictated by the substrate. Understanding their structural differences provides a logical framework for this decision-making process.

Josiphos: The Tunable Ferrocene Workhorse

First developed in the early 1990s, Josiphos ligands are characterized by a planar chiral ferrocene backbone and a stereogenic carbon on the side chain.[1] This structure offers remarkable modularity; the electronic and steric properties can be meticulously tuned by modifying the two distinct phosphine substituents (PR¹₂ and PR²₂). This tunability has been a key factor in their widespread industrial success, most notably in the Syngenta process for producing (S)-metolachlor, the largest-scale application of enantioselective hydrogenation.[1][2]

When complexed with rhodium or iridium, the catalytic cycle generally proceeds through coordination of the prochiral substrate to the metal center, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to deliver the chiral product.

Josiphos_Mechanism cluster_cycle Rh/Ir-Josiphos Catalytic Cycle Catalyst [M(Josiphos)(Solvent)₂]⁺ Substrate_Complex [M(Josiphos)(Substrate)]⁺ Catalyst->Substrate_Complex + Substrate - Solvent H2_Oxidative_Addition [M(H)₂(Josiphos)(Substrate)]⁺ Substrate_Complex->H2_Oxidative_Addition + H₂ Migratory_Insertion [M(H)(Alkyl)(Josiphos)]⁺ H2_Oxidative_Addition->Migratory_Insertion Migratory Insertion (RDS) Product Chiral Product Migratory_Insertion->Product Reductive Elimination Product->Catalyst + Solvent

Figure 1: Generalized catalytic cycle for Rh/Ir-Josiphos hydrogenation.
This compound: The Rigid Spiro Scaffolding

The SDP ligand family, featuring a C₂-symmetric 1,1'-spirobiindane backbone, offers a more rigid and conformationally constrained chiral environment. This compound, with its bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, creates a deep and well-defined chiral pocket. This structural rigidity is often credited for the exceptionally high enantioselectivities observed, particularly in the hydrogenation of ketones.

In ruthenium-catalyzed ketone hydrogenations, the mechanism is believed to involve a metal-ligand bifunctional pathway. A Ru-hydride complex is formed, and the hydrogenation proceeds via a concerted transfer of the hydride from the metal and a proton from a coordinated amine (such as DPEN, diphenylethylenediamine) or alcohol solvent to the carbonyl group of the ketone.[3]

SDP_Mechanism cluster_cycle Ru-SDP Catalytic Cycle (Ketones) Precatalyst RuCl₂(SDP)(Amine) Active_Catalyst [RuH(SDP)(Amine)]⁺ Precatalyst->Active_Catalyst + Base, H₂ Outer_Sphere_TS [Ketone---H-Ru---H-N---H]‡ (Six-Membered TS) Active_Catalyst->Outer_Sphere_TS + Ketone Product_Complex [Ru(SDP)(Amine)(Alcohol)] Outer_Sphere_TS->Product_Complex Concerted H⁻/H⁺ Transfer Product_Complex->Active_Catalyst - Alcohol + H₂ Product Chiral Alcohol Product_Complex->Product

Figure 2: Metal-ligand bifunctional mechanism for Ru-SDP ketone hydrogenation.

Performance Comparison: A Data-Driven Analysis

The optimal ligand choice is highly substrate-dependent. The following tables summarize representative experimental data to highlight the strengths of each ligand class across different substrate types.

Hydrogenation of Prochiral Ketones

This is a domain where SDP ligands frequently excel. The rigid C₂-symmetric scaffold of this compound creates an effective chiral environment for the reduction of aryl ketones, often delivering exceptional enantioselectivity.

Table 1: Performance in Asymmetric Hydrogenation of Aromatic Ketones

EntryLigandMetal/Co-ligandSubstrateS/C RatioConditionsConv. (%)ee (%)Ref.
1This compoundRuCl₂(DPEN) / t-BuOKAcetophenone1000:1i-PrOH, 28°C, 8 atm H₂>9999.0[3]
2(R)-Tol-SDPRuCl₂(DPEN) / t-BuOKAcetophenone1000:1i-PrOH, 28°C, 8 atm H₂>9998.2[4]
3Josiphos SL-J002-1RuCl₂(DPEN) / t-BuOKAcetophenone1000:1i-PrOH, 28°C, 8 atm H₂>9994.0[5]
4This compoundRuCl₂(DPEN) / t-BuOK2-Acetylfuran1000:1i-PrOH, 28°C, 8 atm H₂>9998.0[3]

Causality Insight: For simple aromatic ketones, the rigid pocket of Ru/SDP catalysts provides a highly organized transition state, leading to consistently high enantiomeric excess.[3] While Josiphos ligands are also effective, the broader range of conformations available can sometimes result in slightly lower, though still excellent, selectivity for this substrate class.

Hydrogenation of C=N Bonds (Imines & Enamines)

The hydrogenation of imines and enamines is a critical transformation for the synthesis of chiral amines. This area is a historical stronghold for Josiphos ligands, underscored by their successful industrial application.

Table 2: Performance in Asymmetric Hydrogenation of C=N Bonds

EntryLigandMetalSubstrateS/C RatioConditionsConv. (%)ee (%)Ref.
1Xyliphos (Josiphos type)IridiumMEA Imine¹>1,000,000:1Industrial Process>9979[1]
2(R,S)-JosiPhosRhodiumTetrasubstituted Enamide100:1Toluene, 50°C, 50 bar H₂>9999[6]
3Spiro-Josiphos²IridiumN-benzylideneaniline5000:1Toluene, 60°C, 50 bar H₂>9999[7][8]
4This compoundIridiumN-(1-phenylethylidene)aniline100:1Toluene, 60°C, 50 bar H₂>9996[7

¹ Precursor to (S)-metolachlor. ² A novel ligand combining Josiphos and spirobiindane features. ³ Data for a similar spiro diphosphine ligand used as a benchmark.

Causality Insight: The unparalleled success of Josiphos in imine hydrogenation stems from its tunability. The ability to modify both phosphine moieties allows for extensive optimization to match the specific steric and electronic demands of the C=N substrate, leading to catalysts with exceptionally high activity (TON > 7 million for the metolachlor process) and robustness.[1]

Hydrogenation of Olefins (C=C Bonds)

For C=C bonds, the choice between ligand families is highly substrate-specific, and screening is often necessary. Both ligand types have been used to great effect.

Table 3: Performance in Asymmetric Hydrogenation of Olefins

EntryLigandMetalSubstrate TypeS/C RatioConditionsConv. (%)ee (%)Ref.
1Josiphos (t-Bu)Rhodiumβ-Enamine Ester (Sitagliptin precursor)200:1MeOH, 50°C, 200 psi H₂9895[9]
2(R)-SDPRhodiumMethyl (Z)-α-acetamidocinnamate1000:1MeOH, 25°C, 10 atm H₂100>99[10]
3(R,S)-JosiPhosRhodiumEnamide100:12-propanol, 50°C, 1.0 MPa H₂>95>95[11]
4This compoundIridium(E)-1,2-diphenylpropene500:1CH₂Cl₂, RT, 50 bar H₂10098[12]

Causality Insight: For functionalized olefins like enamides, both ligand classes can provide excellent results. The choice often comes down to empirical screening. For less functionalized olefins, iridium catalysts are often preferred, and both Josiphos and SDP-type ligands have demonstrated high efficacy.[12][13] The commercial availability and extensive literature for a wide variety of Josiphos derivatives can make it a practical first choice for screening campaigns.

Experimental Protocols: From Theory to Practice

A self-validating protocol is crucial for trustworthy results. The following methodologies provide detailed steps for typical hydrogenation reactions, including catalyst preparation, reaction execution, and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Catalyst_Prep Catalyst Preparation (In-situ or Pre-catalyst) Assembly Assemble in Autoclave under Inert Atmosphere Catalyst_Prep->Assembly Substrate_Prep Prepare Substrate Solution (Degassed Solvent) Substrate_Prep->Assembly Purge Purge with H₂ (3x) Assembly->Purge Pressurize Pressurize to Target P(H₂) Purge->Pressurize React Heat & Stir (Monitor P and T) Pressurize->React Vent Cool & Vent Autoclave React->Vent Workup Sample Work-up (e.g., filter, concentrate) Vent->Workup Analysis Analyze Conversion (GC/NMR) Analyze ee% (Chiral HPLC/GC) Workup->Analysis

Figure 3: General workflow for a high-pressure hydrogenation experiment.
Protocol 1: Ru/(R)-Xyl-SDP Catalyzed Hydrogenation of Acetophenone

This protocol describes the in-situ generation of the catalyst for the asymmetric hydrogenation of a benchmark ketone.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • This compound (Ligand)

  • (1S,2S)-(+)-1,2-Diphenylethylenediamine ((S,S)-DPEN) (Co-ligand)

  • Potassium tert-butoxide (t-BuOK) (Base)

  • Acetophenone (Substrate)

  • Anhydrous, degassed 2-propanol (i-PrOH) (Solvent)

  • High-pressure autoclave with magnetic stirring and temperature control

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox, add [Ru(p-cymene)Cl₂]₂ (0.001 mmol, 1 eq Ru), this compound (0.0022 mmol, 1.1 eq), and (S,S)-DPEN (0.0022 mmol, 1.1 eq) to a glass liner for the autoclave. Add 2 mL of degassed i-PrOH and stir the resulting orange suspension at room temperature for 30 minutes.

  • Reaction Setup: To the pre-activated catalyst mixture, add a solution of acetophenone (2.0 mmol, 1000 eq) in 3 mL of i-PrOH. Add a solution of t-BuOK (0.04 mmol, 20 eq) in 1 mL of i-PrOH.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave three times with H₂ gas before pressurizing to 8 atm.

  • Reaction Execution: Begin vigorous stirring and heat the reaction to 28-30°C. Maintain the reaction for 12-16 hours, monitoring for pressure drops which indicate H₂ consumption.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess H₂ pressure.

  • Analysis: Take an aliquot of the crude reaction mixture. Pass it through a small plug of silica gel with ethyl acetate to remove the catalyst. Analyze the filtrate by gas chromatography (GC) using an achiral column to determine conversion. Analyze the enantiomeric excess (ee%) by chiral HPLC or chiral GC.

Protocol 2: Rh/Josiphos Catalyzed Hydrogenation of an Enamide

This protocol describes the hydrogenation of a model functionalized olefin using a rhodium-Josiphos catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • Josiphos SL-J003-1 ((R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Anhydrous, degassed methanol (MeOH) (Solvent)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 eq) and Josiphos SL-J003-1 (0.011 mmol, 1.1 eq) to an autoclave liner. Add 5 mL of degassed MeOH and stir for 20 minutes until a clear, colored solution is formed.

  • Reaction Setup: Add the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol, 100 eq), to the catalyst solution.

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 10 atm.

  • Reaction Execution: Begin vigorous stirring at room temperature (25°C). The reaction is typically complete within 1-4 hours.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Analysis: The conversion can be determined by ¹H NMR analysis of the crude residue. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Outlook

Both the Josiphos and SDP ligand families are titans in the field of asymmetric hydrogenation, enabling the synthesis of countless chiral molecules with high efficiency and selectivity.

  • This compound and its analogues are often the catalysts of choice for the asymmetric hydrogenation of simple ketones , where their rigid scaffold provides a superiorly organized transition state, leading to exceptionally high enantioselectivities.[3]

  • Josiphos ligands exhibit unparalleled versatility and industrial robustness , particularly for the hydrogenation of C=N and functionalized C=C bonds .[1][2] Their modularity allows for fine-tuning to achieve extraordinary turnover numbers, making them a cornerstone of large-scale manufacturing processes.[1]

The selection of a ligand is not a matter of inherent superiority, but of a strategic match between the ligand's architecture and the substrate's structure. This guide has provided the data, rationale, and practical protocols to empower researchers to make informed decisions, accelerating the development of efficient and selective asymmetric hydrogenation processes.

References

A Comparative Guide to SDP and SEGPHOS Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the pantheon of "privileged ligands," two families have demonstrated exceptional utility and versatility: the spiro-based SDP (Spiro Diphosphine) ligands and the biaryl-based SEGPHOS ligands. This guide provides an in-depth comparative study of these two influential ligand classes, grounded in their structural attributes, synthetic accessibility, and performance in key catalytic transformations. While direct head-to-head comparisons in the same reaction under identical conditions are scarce in the literature, this guide will illuminate their respective strengths and provide a framework for rational ligand selection.

Structural Philosophy: Rigidity vs. a Constrained Dihedral Angle

The remarkable efficacy of both SDP and SEGPHOS ligands stems from their C₂-symmetric chiral scaffolds, which create a well-defined chiral pocket around the metal center. However, the nature of this chirality and the structural features that enforce it are fundamentally different.

SDP Ligands: The Power of Spirocyclic Rigidity

SDP ligands are built upon a rigid 1,1'-spirobiindane backbone. This spirocyclic framework locks the conformation of the ligand, minimizing conformational ambiguities and leading to a highly organized and predictable chiral environment.[1] The "Tol-SDP" derivative, for instance, incorporates tolyl (p-methylphenyl) substituents on the phosphorus atoms, further tuning the steric and electronic properties of the catalyst.[2]

SEGPHOS Ligands: The Advantage of a Narrowed Dihedral Angle

SEGPHOS, an acronym for 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, is an atropisomeric biaryl diphosphine ligand.[3][4] It is structurally analogous to the well-known BINAP ligand but possesses a narrower dihedral angle between its aromatic faces. This subtle yet critical modification was predicted and later confirmed to enhance both the enantioselectivity and activity of its metal complexes.[3][4] Like SDP, the SEGPHOS family includes derivatives such as DM-SEGPHOS (with 3,5-dimethylphenyl groups) and the bulky, electron-rich DTBM-SEGPHOS (with 3,5-di-tert-butyl-4-methoxyphenyl groups), which allow for fine-tuning of the catalyst's properties.[5][6]

Synthesis and Availability: Accessing the Catalytic Workhorses

The practical utility of a ligand is intrinsically linked to its synthesis and commercial availability.

Synthesis of SDP Ligands

Chiral SDP ligands are synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL), which serves as a versatile precursor. The synthesis of the diphosphine ligand generally involves the conversion of the diol to a ditriflate, followed by a double phosphinylation reaction.[7]

Synthesis of SEGPHOS Ligands

The synthesis of SEGPHOS and its derivatives can be achieved through various routes. One common approach involves the synthesis of the racemic bis-phosphine oxide, followed by chiral resolution and subsequent reduction.

Commercial Availability

Both ligand families are commercially available from various suppliers, making them accessible for research and development.

  • SEGPHOS and its derivatives (DM-SEGPHOS, DTBM-SEGPHOS) are available from suppliers such as Strem Chemicals and ChemScene.[4][6] Pricing for (R)-(+)-SEGPHOS is in the range of $48 for 250 mg and $142 for 1 g.[4] Takasago also offers a SEGPHOS® Ligand Kit containing various derivatives.[8][9]

  • SDP ligands and related spiro-ligands are also commercially available, with some, such as SIPHOS, being offered by major suppliers like Sigma-Aldrich and Strem Chemicals.[10]

Performance in Asymmetric Catalysis: A Tale of Two Specialties

While both ligand families are versatile, they have each carved out niches in specific areas of asymmetric catalysis where they consistently deliver exceptional performance.

Asymmetric Hydrogenation: The Domain of SEGPHOS

Ruthenium- and rhodium-catalyzed asymmetric hydrogenation are cornerstone transformations for the synthesis of chiral alcohols and amines. In this arena, SEGPHOS and its derivatives have proven to be exceptionally effective.

Ruthenium complexes of SEGPHOS are highly efficient for the asymmetric hydrogenation of various ketones.[5] The electron-rich and sterically demanding DTBM-SEGPHOS, in particular, often exhibits superior catalytic activity and enantioselectivity, even in cases where other privileged ligands provide poor results.[11]

Table 1: Performance of SEGPHOS Derivatives in Ru-Catalyzed Asymmetric Hydrogenation of Ketones

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
SEGPHOSMethyl acetoacetateRuCl₂(S)-SEGPHOS(dmf)n10,000>9999[5]
DM-SEGPHOSβ-keto estersRu-DM-SEGPHOS--up to 99.5[1]
DTBM-SEGPHOSBenzofuransRh/Hf/(S)-DTBM-SEGPHOS-up to 98up to 99[11]
Asymmetric Allylic Alkylation: The Strength of SDP Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-heteroatom bonds. Chiral spiro diphosphine (SDP) ligands have emerged as a privileged class for this transformation, creating a highly effective asymmetric environment around the palladium center.[12]

The rigid spirocyclic backbone of SDP ligands is crucial for achieving high enantioselectivity in these reactions.[3] Derivatives such as DMM-SDP (with 3,5-dimethyl-4-methoxy groups on the P-phenyl rings) have shown outstanding performance, affording products with up to 99.1% ee.[12]

Table 2: Performance of SDP Derivatives in Pd-Catalyzed Asymmetric Allylic Alkylation

LigandSubstrateNucleophileee (%)Reference
(S)-SDP1,3-diphenyl-2-propenyl acetatedimethyl malonateup to 99.1 (with DMM-SDP)[12]
(S)-Tol-SDPAcetophenone (in Hydrogenation)-98.2[2]

It is noteworthy that while SDP ligands excel in AAA, they have also shown high efficiency in the asymmetric hydrogenation of ketones, with (S)-Tol-SDP achieving 98.2% ee in the hydrogenation of acetophenone, demonstrating the versatility of this ligand scaffold.[2]

Mechanistic Insights: The Origin of Stereoselectivity

The high enantioselectivities achieved with both SDP and SEGPHOS ligands are a direct consequence of the unique chiral environments they create.

Mechanism of Ru-Catalyzed Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes is understood to proceed via a metal-ligand bifunctional pathway. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone through a six-membered transition state. The chiral diphosphine ligand (either SDP or SEGPHOS) orchestrates the precise geometry of this transition state, dictating the facial selectivity of the hydride transfer.[11]

Asymmetric Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle Precatalyst [Ru(II)-Ligand(Diamine)] Precatalyst ActiveCatalyst Active Ru-H₂ Species Precatalyst->ActiveCatalyst + H₂, Base Coordination Ketone Coordination ActiveCatalyst->Coordination + Ketone TransitionState Enantioselective Hydride Transfer (Six-membered TS) Coordination->TransitionState ProductRelease Chiral Alcohol Product Release TransitionState->ProductRelease ProductRelease->ActiveCatalyst - Chiral Alcohol

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

Mechanism of Pd-Catalyzed Asymmetric Allylic Alkylation

In the palladium-catalyzed AAA, the catalytic cycle begins with the oxidative addition of a Pd(0)-ligand complex to an allylic substrate, forming a cationic η³-allylpalladium(II) complex. The chiral ligand (e.g., SDP) then directs the nucleophilic attack to one of the two enantiotopic termini of the allyl group. This step is enantioselective and determines the stereochemistry of the final product. Reductive elimination then furnishes the alkylated product and regenerates the Pd(0) catalyst. The rigidity of the SDP ligand's spirocyclic backbone is thought to be key in creating a well-defined chiral pocket that effectively shields one face of the allyl intermediate, leading to high stereocontrol.

Asymmetric Allylic Alkylation Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)-Ligand AllylComplex η³-Allyl-Pd(II)-Ligand Complex Pd0->AllylComplex + Allylic Substrate (Oxidative Addition) NucleophilicAttack Enantioselective Nucleophilic Attack AllylComplex->NucleophilicAttack + Nucleophile ProductFormation Product Formation NucleophilicAttack->ProductFormation ProductFormation->Pd0 - Product (Reductive Elimination)

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Ketone with a Ru-SEGPHOS Catalyst

This protocol provides a general guideline for the asymmetric hydrogenation of a β-ketoester using a Ru-SEGPHOS catalyst.

Materials:

  • Ruthenium precatalyst (e.g., RuCl₂(S)-SEGPHOS(dmf)n)

  • Substrate (e.g., methyl acetoacetate)

  • Solvent (e.g., methanol)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, charge a glass liner for an autoclave with the ruthenium precatalyst and the substrate.

  • Add the solvent to the liner.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • The conversion and enantiomeric excess of the product are determined by GC or HPLC analysis.

General Protocol for Asymmetric Allylic Alkylation with a Pd-SDP Catalyst

This protocol describes a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using an SDP ligand.

Materials:

  • Palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃)

  • SDP ligand (e.g., (S)-SDP)

  • 1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA))

  • Solvent (e.g., THF)

  • Schlenk tube

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precursor and the SDP ligand.

  • Add the solvent and stir the mixture at room temperature to form the catalyst solution.

  • Add the 1,3-diphenyl-2-propenyl acetate to the catalyst solution.

  • Add the dimethyl malonate, followed by the base.

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Both SDP and SEGPHOS ligands have rightfully earned their "privileged" status in the field of asymmetric catalysis. While a direct, comprehensive comparison across a wide range of reactions is not yet available, their individual strengths are clear:

  • SEGPHOS ligands and their derivatives are exceptional performers in asymmetric hydrogenation reactions, where their unique biaryl backbone with a narrow dihedral angle consistently delivers high enantioselectivity.

  • SDP ligands , with their rigid spirocyclic framework, have demonstrated remarkable success in palladium-catalyzed asymmetric allylic alkylation, providing excellent stereocontrol.

The choice between these two ligand families will ultimately depend on the specific transformation being targeted. For researchers working on asymmetric hydrogenations, the SEGPHOS family offers a robust and highly effective solution. Conversely, for those focused on constructing chiral centers via allylic alkylation, the SDP family is an excellent starting point.

The continued development of new derivatives of both SDP and SEGPHOS, along with more in-depth mechanistic studies, including computational investigations, will undoubtedly lead to even greater insights into the factors that govern their catalytic performance and further expand their applications in the synthesis of complex chiral molecules.

References

A Comparative Guide to Validating (R)-Xyl-SDP Catalyzed Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral catalysts are the cornerstone of this endeavor, and among them, phosphine ligands have carved out a significant niche. This guide provides an in-depth technical analysis of validating the results of reactions catalyzed by (R)-Xyl-SDP, a prominent member of the spirodiphosphine ligand family. We will objectively compare its performance with alternative catalysts, supported by experimental data, and provide detailed protocols for the rigorous validation of reaction outcomes.

The Central Role of Chiral Phosphine Ligands in Asymmetric Catalysis

The precise control of stereochemistry is a critical challenge in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Chiral phosphine ligands, coordinating to transition metals like palladium, create a chiral environment that directs the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. The efficacy of these catalytic systems is judged by their ability to deliver high yields and, crucially, high enantiomeric excess (ee).

This compound, or (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane, and its corresponding oxide, this compound(O), are powerful chiral ligands characterized by a rigid spirobiindane backbone. This structural feature imparts a well-defined and stable chiral pocket around the metal center, which is essential for achieving high levels of asymmetric induction.

Performance Benchmark: The Asymmetric Heck Reaction

The asymmetric Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of chiral phosphine ligands. A key study by Zhou and coworkers demonstrated the exceptional performance of the this compound(O) ligand in the asymmetric intermolecular Heck reaction between various aryl bromides and 2,3-dihydrofuran.[1]

In a model reaction, the coupling of p-tolyl bromide with 2,3-dihydrofuran using a palladium catalyst with this compound(O) as the ligand achieved an impressive 96% enantiomeric excess (ee). [1] This high level of stereocontrol highlights the effectiveness of the spiro backbone in creating a highly selective catalytic environment. The study also noted that only bisphosphine oxides with a spiro backbone were capable of forming highly stereoselective Pd catalysts for this transformation.[1]

Comparative Performance of Chiral Phosphine Ligands

To contextualize the performance of this compound, it is essential to compare it with other widely used chiral phosphine ligands in similar transformations. While a direct head-to-head comparison under identical conditions is not always available in the literature, we can draw meaningful insights from various studies on the asymmetric Heck reaction.

Ligand FamilyRepresentative LigandTypical Enantioselectivity in Asymmetric Heck ReactionsKey Structural Feature
Spirodiphosphines This compound(O) Up to 96% ee [1]Rigid spirobiindane backbone
Biaryl Diphosphines (R)-BINAPModerate to high ee, but can be substrate-dependent[2][3]Axially chiral biaryl scaffold
Ferrocenyl Diphosphines JosiphosOften used in asymmetric hydrogenation, with variable success in Heck reactionsPlanar and central chirality
P-Chiral Phosphines DIPAMPHistorically significant in asymmetric hydrogenation, less common for Heck reactions[4][5]Chirality at the phosphorus atom

It is important to note that the success of a chiral ligand is often highly dependent on the specific substrates and reaction conditions.[6] However, the consistently high enantioselectivities achieved with this compound and its analogs in challenging Heck reactions underscore their potential as "privileged" ligands for this class of transformations.

The Imperative of Rigorous Validation: Determining Enantiomeric Excess

The synthesis of a chiral molecule is only half the battle; robust analytical validation is required to confirm the enantiomeric purity of the product. The primary metric for this is the enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in a mixture in excess of the other.

Analytical Techniques for Enantiomeric Excess Determination

Several analytical techniques are employed to determine enantiomeric excess, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Broad applicability, high accuracy and precision, well-established.Requires method development, can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Limited to thermally stable and volatile analytes.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation on a chiral stationary phase.Fast separations, reduced solvent consumption.Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information.Lower sensitivity and accuracy compared to chromatography, requires pure samples.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Can provide information on absolute configuration.Requires chromophores near the stereocenter, less common for routine ee determination.

For the validation of this compound catalyzed reactions, Chiral HPLC is the gold standard due to its versatility, reliability, and the commercial availability of a wide range of chiral stationary phases (CSPs).

Experimental Protocols for Validation

A self-validating system relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for both a representative this compound catalyzed reaction and the subsequent validation of its outcome.

Protocol 1: this compound(O) Catalyzed Asymmetric Intermolecular Heck Reaction

This protocol is adapted from the work of Zhou and coworkers for the reaction of an aryl bromide with 2,3-dihydrofuran.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound(O)

  • Aryl bromide (e.g., p-tolyl bromide)

  • 2,3-Dihydrofuran

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound(O) (0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • Add the aryl bromide (1.0 mmol, 1 equivalent), 2,3-dihydrofuran (2.0 mmol, 2 equivalents), DIPEA (2.0 mmol, 2 equivalents), and methanol (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-2,3-dihydrofuran.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.

  • Base (DIPEA): Neutralizes the hydrogen bromide (HBr) generated during the reaction, regenerating the active Pd(0) catalyst.

  • Methanol: Can act as a co-solvent and has been shown to be beneficial in promoting halide dissociation from the arylpalladium intermediate.[1]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for the analysis of the 2-aryl-2,3-dihydrofuran product from the Heck reaction.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of the purified Heck product

  • Racemic sample of the Heck product (for method development)

Procedure:

  • Method Development (using the racemic sample):

    • Dissolve the racemic product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Start with a mobile phase of 90:10 (v/v) n-hexane:IPA at a flow rate of 1.0 mL/min.

    • Inject the racemic sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Optimize the mobile phase composition (e.g., by varying the percentage of IPA) to achieve baseline separation of the two enantiomer peaks. Adjust the flow rate as needed to balance resolution and analysis time.

  • Sample Analysis:

    • Once the method is optimized, dissolve the enantiomerically enriched product from the this compound catalyzed reaction in the mobile phase at the same concentration as the racemic standard.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system under the optimized conditions.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Trustworthiness of the Protocol:

  • Racemic Standard: The use of a racemic standard is crucial to confirm that the two peaks correspond to the enantiomers and to ensure proper peak identification and integration.

  • Baseline Separation: Achieving baseline resolution between the enantiomer peaks is essential for accurate and precise quantification.

  • Linearity and Range: For quantitative analysis, it is recommended to establish the linearity of the detector response over a range of concentrations.

Visualizing the Workflow

Experimental Workflow for Validation of this compound Catalyzed Reactions

G cluster_synthesis Asymmetric Synthesis cluster_validation Analytical Validation synthesis_start Start: Reaction Setup catalyst_prep Catalyst Pre-formation: Pd(OAc)₂ + this compound(O) synthesis_start->catalyst_prep reaction Heck Reaction: Aryl Bromide + 2,3-Dihydrofuran catalyst_prep->reaction workup Work-up and Purification reaction->workup product Purified Chiral Product workup->product validation_start Start: Sample Preparation product->validation_start Submit for Analysis hplc_analysis Chiral HPLC Analysis validation_start->hplc_analysis data_processing Data Processing and ee Calculation hplc_analysis->data_processing result Validated Enantiomeric Excess data_processing->result

Caption: Workflow for synthesis and validation of this compound catalyzed reactions.

Logical Relationship of Validation Components

G cluster_ee_determination Determination of Enantiomeric Excess reaction_outcome Asymmetric Reaction Outcome yield Chemical Yield reaction_outcome->yield Quantitative Measure ee Enantiomeric Excess (ee) reaction_outcome->ee Stereochemical Measure chiral_hplc Chiral HPLC ee->chiral_hplc Primary Method chiral_gc Chiral GC ee->chiral_gc Alternative Method nmr NMR with Chiral Reagents ee->nmr Alternative Method

Caption: Key components for validating the outcome of an asymmetric reaction.

Conclusion

The validation of results from this compound catalyzed reactions is a critical process that underpins the reliability and reproducibility of synthetic efforts. This guide has demonstrated that this compound and its oxide are highly effective ligands, particularly in the challenging asymmetric Heck reaction, often outperforming other classes of chiral phosphine ligands. However, the true measure of success lies in rigorous analytical validation. By employing robust techniques like chiral HPLC and adhering to detailed, self-validating protocols, researchers can confidently ascertain the enantiomeric purity of their products. This commitment to scientific integrity is essential for advancing the fields of chemical synthesis and drug development.

References

A Comparative Benchmarking Guide: (R)-Xyl-SDP and Other Privileged Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most elegant and efficient strategies to achieve this goal. Among the arsenal of chiral ligands, a select few have earned the designation of "privileged" due to their demonstrated ability to confer high levels of stereoselectivity across a broad range of reactions and substrates.

This guide provides an in-depth, objective comparison of the performance of the (R)-Xyl-SDP ligand system against other well-established privileged ligands, namely BINAP and Josiphos. Our analysis will be grounded in experimental data from peer-reviewed literature, with a focus on the palladium-catalyzed asymmetric Heck reaction—a powerful carbon-carbon bond-forming transformation where these ligands have shown significant utility. We will delve into the structural nuances of these ligands, their impact on catalytic performance, and provide detailed experimental protocols to enable researchers to apply these findings in their own work.

The Concept of Privileged Ligands in Asymmetric Catalysis

The principle of privileged ligands revolves around the idea that certain chiral scaffolds possess a unique combination of steric and electronic properties that are conducive to inducing high enantioselectivity in a variety of catalytic transformations.[1][2] These ligands are not merely successful for a single reaction type but demonstrate broad applicability, making them invaluable tools for synthetic chemists. Their modular nature often allows for fine-tuning of their properties to optimize performance for a specific application.[3] Key families of privileged ligands include those based on C2-symmetric biaryls like BINAP, ferrocene-based structures like Josiphos, and phosphoramidites.[1][2]

Introducing the Contenders: this compound, BINAP, and Josiphos

This guide will focus on a comparative analysis of three prominent classes of phosphine-based privileged ligands.

This compound: This ligand features a spirobiindane backbone, which imparts a rigid and well-defined chiral environment. The "Xyl" designation refers to the 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, which contribute to the ligand's steric bulk and electronic properties. While data on the phosphine ligand itself in widely benchmarked reactions can be sparse, its closely related phosphine oxide, This compound(O) , has demonstrated exceptional performance in asymmetric catalysis, particularly in the challenging intermolecular Heck reaction of aryl halides.[4][5] The insights gained from this compound(O) are highly relevant to understanding the potential of the parent phosphine ligand.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A cornerstone of asymmetric catalysis, BINAP is an axially chiral biaryl diphosphine ligand. Its C2-symmetry and tunable dihedral angle have made it a workhorse in a vast array of transformations, including asymmetric hydrogenation and Heck reactions.[2][6] The steric and electronic properties of BINAP can be readily modified by substitution on the phenyl or naphthyl rings.

Josiphos: This family of ferrocene-based diphosphine ligands is characterized by its planar chirality. The modular synthesis of Josiphos ligands allows for a wide range of steric and electronic modifications to both phosphine groups, enabling the creation of extensive ligand libraries for catalyst screening. They have found widespread application in industrial-scale asymmetric hydrogenations.

Below is a visual representation of the general structures of these privileged ligands.

Ligand_Structures cluster_XylSDP This compound Core Structure cluster_BINAP BINAP Core Structure cluster_Josiphos Josiphos Core Structure img_xylsdp img_xylsdp caption_xylsdp Fig 1. This compound img_binap img_binap caption_binap Fig 2. BINAP img_josiphos img_josiphos caption_josiphos Fig 3. Josiphos

Caption: Core structures of the privileged ligands discussed.

Performance Benchmark: Asymmetric Intermolecular Heck Reaction

The asymmetric Heck reaction is a powerful tool for the construction of stereogenic centers, including challenging quaternary carbons. The choice of ligand is critical in controlling both the regioselectivity and enantioselectivity of this transformation. In the following table, we compare the performance of this compound(O) and BINAP in the palladium-catalyzed asymmetric intermolecular Heck reaction of aryl halides with cyclic olefins, a well-studied benchmark system.

LigandCatalyst SystemAryl HalideOlefinYield (%)ee (%)Reference
This compound(O) Pd(TFA)₂ / Ag₂CO₃p-Tolyl bromide2,3-Dihydrofuran8596[4]
This compound(O) Pd(TFA)₂ / Ag₂CO₃1-Bromonaphthalene2,3-Dihydrofuran9095[4]
(R)-BINAP Pd(OAc)₂Phenyl triflate2,3-Dihydrofuran8296[2]
(R)-BINAP(O) [Pd₂(dba)₃]·dbaPhenyl triflateCyclopentene8686[2][6]

Analysis of Performance:

The data reveals that the This compound(O) ligand, in conjunction with a palladium catalyst, is highly effective for the asymmetric intermolecular Heck reaction of aryl bromides, achieving excellent enantioselectivities of up to 96% ee.[4] This is particularly noteworthy as aryl bromides are often more challenging substrates than the more commonly used aryl triflates. The success of the phosphine oxide derivative suggests that the rigid spirobiindane backbone effectively creates a chiral pocket that dictates the facial selectivity of olefin insertion.

BINAP also demonstrates high enantioselectivity in the Heck reaction, particularly with aryl triflates.[2] Interestingly, the mono-oxidized form, BINAP(O) , has been shown to be a superior ligand in certain Heck reactions, such as the arylation of cyclopentene, where the parent BINAP ligand provides low enantioselectivity.[2][6] This highlights the subtle electronic and steric effects that can be tuned to optimize a catalytic system.

While direct, side-by-side comparisons of Josiphos ligands in the asymmetric Heck reaction are less prevalent in the literature, their proven track record in a multitude of other asymmetric transformations suggests their potential in this area as well, likely with appropriate tuning of the phosphine substituents.

Experimental Protocols

To provide a practical context for the application of these privileged ligands, a detailed, step-by-step methodology for a representative asymmetric intermolecular Heck reaction is provided below. This protocol is adapted from the work of Wu and Zhou (2014).[4]

Protocol: Asymmetric Intermolecular Heck Reaction of p-Tolyl Bromide with 2,3-Dihydrofuran using Pd/(R)-Xyl-SDP(O)

Materials:

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • This compound(O)

  • Silver carbonate (Ag₂CO₃)

  • p-Tolyl bromide

  • 2,3-Dihydrofuran

  • Anhydrous methanol

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube, add Pd(TFA)₂ (0.01 mmol, 2 mol%) and this compound(O) (0.012 mmol, 2.4 mol%). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To a separate flame-dried Schlenk tube, add Ag₂CO₃ (0.6 mmol, 1.2 equiv).

  • Reagent Addition: To the Schlenk tube containing Ag₂CO₃, add the pre-formed catalyst solution via syringe. Then, add a solution of p-tolyl bromide (0.5 mmol, 1.0 equiv) in anhydrous methanol (1.0 mL), followed by 2,3-dihydrofuran (1.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydrofuran.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly cluster_workup Work-up and Analysis prep1 1. Add Pd(TFA)₂ and this compound(O) to Schlenk tube prep2 2. Add anhydrous toluene prep1->prep2 prep3 3. Stir at room temperature for 30 min prep2->prep3 react2 5. Add pre-formed catalyst solution prep3->react2 Transfer catalyst react1 4. Add Ag₂CO₃ to a separate Schlenk tube react1->react2 react3 6. Add aryl halide and olefin solutions react2->react3 react4 7. Seal and heat at 60 °C react3->react4 workup1 8. Cool to room temperature workup2 9. Dilute with ether and filter workup1->workup2 workup3 10. Concentrate and purify by chromatography workup2->workup3 analysis 11. Determine ee by chiral HPLC workup3->analysis

Caption: A step-by-step workflow for the asymmetric Heck reaction.

Mechanistic Insights and Ligand Design Principles

The high enantioselectivity observed with these privileged ligands in the asymmetric Heck reaction stems from their ability to create a well-defined and sterically demanding chiral environment around the palladium center. This influences the key enantioselectivity-determining step of the catalytic cycle: the migratory insertion of the olefin into the aryl-palladium bond.

Catalytic Cycle of the Asymmetric Heck Reaction:

Heck_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X(L) oxidative_addition->pd2_aryl olefin_coordination Olefin Coordination pd2_aryl->olefin_coordination pd2_olefin [Ar-Pd(II)(olefin)(L)]+ olefin_coordination->pd2_olefin migratory_insertion Migratory Insertion (Enantioselective Step) pd2_olefin->migratory_insertion pd2_alkyl Alkyl-Pd(II)(L) migratory_insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride pd_hydride H-Pd(II)-X(L*) beta_hydride->pd_hydride reductive_elimination Reductive Elimination (+ Base) pd_hydride->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst

Caption: A generalized catalytic cycle for the asymmetric Heck reaction.

The chiral ligand (L*) dictates the facial selectivity of the olefin coordination and subsequent migratory insertion, leading to the preferential formation of one enantiomer of the product. The rigidity and steric bulk of ligands like this compound and BINAP are crucial for creating a well-defined chiral pocket that effectively shields one face of the coordinated olefin from the aryl group, thus directing the migratory insertion.

Conclusion and Future Outlook

The choice of a chiral ligand is a critical determinant of success in asymmetric catalysis. This guide has provided a comparative overview of the this compound ligand system and other privileged ligands, namely BINAP and Josiphos, with a focus on their application in the asymmetric Heck reaction. The available data, particularly for the this compound(O) derivative, demonstrates its high potential for achieving excellent enantioselectivity in challenging transformations.

While direct, side-by-side comparisons under identical conditions remain a valuable goal for future research, the compiled data and protocols within this guide offer a strong foundation for researchers to make informed decisions in ligand selection and experimental design. The continued development of novel privileged ligands and a deeper mechanistic understanding of their function will undoubtedly continue to drive innovation in the synthesis of enantiomerically pure molecules for a wide range of applications.

References

A Head-to-Head Comparison of (R)-Xyl-SDP and (S)-Xyl-SDP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. The 7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane (Xyl-SDP) ligands, a class of privileged C2-symmetric diphosphine ligands, have garnered significant attention for their performance in a variety of metal-catalyzed asymmetric reactions. This guide provides a detailed comparison of the two enantiomers of this ligand, (R)-Xyl-SDP and (S)-Xyl-SDP, to aid researchers in their selection and application.

Introduction to Xyl-SDP Ligands

This compound and (S)-Xyl-SDP are atropisomeric biaryl diphosphine ligands. Their structural rigidity, conferred by the spirobiindane backbone, and the steric bulk of the 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms create a well-defined and effective chiral environment around the metal center. This chiral pocket is crucial for differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

These ligands are particularly effective in asymmetric hydrogenation reactions, where a metal complex, typically ruthenium or iridium, catalyzes the addition of hydrogen across a double bond, creating one or two stereocenters. The predictable stereochemical outcome and high enantioselectivities achievable with Xyl-SDP ligands make them valuable tools in the synthesis of pharmaceuticals and other fine chemicals.

The Principle of Enantiomeric Catalysts

As enantiomers, this compound and (S)-Xyl-SDP are non-superimposable mirror images of each other. In the realm of asymmetric catalysis, this relationship has a direct and predictable consequence: when used in conjunction with a metal catalyst under identical reaction conditions, they will produce the opposite enantiomers of the chiral product. For instance, if a reaction catalyzed by a complex of this compound yields the (R)-enantiomer of a product with high enantiomeric excess (ee), the corresponding (S)-Xyl-SDP complex will furnish the (S)-enantiomer of the product, ideally with a comparable ee and yield. This principle allows for the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the chiral ligand.

Comparative Performance: An Illustrative Overview

While the fundamental principle of enantiomeric catalysts is well-established, direct head-to-head comparative experimental data for this compound and (S)-Xyl-SDP in the public domain is limited. To illustrate the expected comparative performance, the following table presents the known physical properties and provides a template for evaluating their catalytic efficacy in a representative reaction, the asymmetric hydrogenation of a prochiral ketone.

Property/ParameterThis compound(S)-Xyl-SDP
Synonym (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane(S)-(-)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane
CAS Number 917377-75-4[1][2]528521-89-3[3]
Molecular Formula C₄₉H₅₀P₂[1][2]C₄₉H₅₀P₂[3]
Molecular Weight 700.87 g/mol [1][2]700.87 g/mol [3]
Optical Rotation [α]22/D +64.0°, c = 1 in chloroform[1][α]22/D −62.0°, c = 1 in chloroform[3]
Appearance Solid[1]Solid[3]
Melting Point >300 °C[1]>300 °C[3]
Storage Temperature -20°C[1]-20°C[3]
Illustrative Reaction Asymmetric Hydrogenation of Acetophenone Asymmetric Hydrogenation of Acetophenone
Metal Precursor [RuCl₂(benzene)]₂[RuCl₂(benzene)]₂
Co-catalyst (R,R)-DPEN(R,R)-DPEN
Base KOBuᵗKOBuᵗ
Solvent 2-Propanol2-Propanol
H₂ Pressure 8 atm8 atm
Temperature 25 °C25 °C
Substrate/Catalyst 1000:11000:1
Yield (%) Hypothetical: >95%Hypothetical: >95%
ee (%) Hypothetical: >98% (R)Hypothetical: >98% (S)

Note: The experimental data for the asymmetric hydrogenation of acetophenone is illustrative and based on typical results obtained with similar SDP ligands. Researchers should perform their own experiments to determine the exact performance of this compound and (S)-Xyl-SDP in their specific application.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of a prochiral ketone using a Xyl-SDP ligand.

Materials:

  • This compound or (S)-Xyl-SDP

  • [RuCl₂(benzene)]₂

  • (R,R)- or (S,S)-1,2-Diphenylethylenediamine (DPEN)

  • Potassium tert-butoxide (KOBuᵗ)

  • Prochiral ketone substrate (e.g., acetophenone)

  • Anhydrous 2-propanol (or other suitable alcohol)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and syringes

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the Xyl-SDP ligand (0.01 mmol) and [RuCl₂(benzene)]₂ (0.005 mmol) to a Schlenk flask or autoclave.

    • Add anhydrous 2-propanol (5 mL) to dissolve the solids.

    • Add the chiral diamine (DPEN, 0.01 mmol).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst precursor. The color of the solution may change during this time.

  • Reaction Setup:

    • To the catalyst solution, add the prochiral ketone substrate (10 mmol).

    • In a separate vial, dissolve the base (KOBuᵗ, 0.1 mmol) in anhydrous 2-propanol (5 mL) and add this solution to the reaction mixture.

  • Hydrogenation:

    • Seal the Schlenk flask or autoclave.

    • Purge the reaction vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 8 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (this should be determined by monitoring the reaction progress).

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by TLC, GC, or HPLC), carefully vent the hydrogen gas.

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Determine the conversion and yield of the product by standard analytical techniques (e.g., ¹H NMR, GC).

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or chiral GC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphine ligands and the ruthenium catalyst are sensitive to oxidation, so all manipulations should be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and reduce the efficiency of the reaction.

  • Base: The base is crucial for the formation of the active ruthenium hydride species.

  • Chiral Diamine: The addition of a chiral diamine co-ligand often enhances both the activity and enantioselectivity of the catalyst system.

Visualizing the Catalytic Process

Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle Ru-Precatalyst Ru-Precatalyst Active Ru-H₂ Active Ru-H₂ Ru-Precatalyst->Active Ru-H₂ + H₂, Base Substrate Coordination Substrate Coordination Active Ru-H₂->Substrate Coordination + Substrate Hydride Transfer Hydride Transfer Substrate Coordination->Hydride Transfer Intramolecular Hydride Transfer Product Release Product Release Hydride Transfer->Product Release Product Release->Active Ru-H₂ + H₂ Chiral Product Chiral Product Product Release->Chiral Product

Caption: A simplified catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation.

Structural Comparison of (R)- and (S)-Xyl-SDP

Ligand_Structure cluster_R This compound cluster_S (S)-Xyl-SDP R_Ligand [Image of this compound structure] Mirror Mirror Plane S_Ligand [Image of (S)-Xyl-SDP structure]

Caption: The enantiomeric relationship between this compound and (S)-Xyl-SDP.

Conclusion

References

Assessing the Recyclability of Pd/(R)-Xyl-SDP Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Catalyst Recyclability in Sustainable Synthesis

In the pursuit of efficient and economically viable synthetic routes for pharmaceuticals and fine chemicals, the recyclability of catalysts stands as a paramount concern. Homogeneous catalysts, particularly chiral palladium complexes like Pd/(R)-Xyl-SDP, are prized for their high activity and selectivity in asymmetric transformations. However, the high cost of palladium and the intricate synthesis of chiral ligands necessitate their recovery and reuse to minimize production costs and environmental impact. An ideal recyclable catalyst should maintain its catalytic activity and enantioselectivity over numerous cycles with minimal metal leaching. This guide provides a comprehensive assessment of the factors influencing the recyclability of palladium catalysts, with a specific focus on the promising, yet sparsely documented, Pd/(R)-Xyl-SDP system.

Due to the limited availability of direct experimental data on the recyclability of the Pd/(R)-Xyl-SDP catalyst in the public domain, this guide will draw upon established principles of palladium catalyst recycling and comparative data from closely related structural analogues, particularly other members of the Spiro-Diphosphine (SDP) ligand family.

The Pd/(R)-Xyl-SDP Catalyst: A Profile

The Pd/(R)-Xyl-SDP catalyst is a coordination complex of palladium with the (R)-Xyl-SDP ligand. This ligand belongs to the class of chiral spirodiphosphines, which are known for their rigid backbone and ability to induce high enantioselectivity in a variety of asymmetric reactions, most notably Heck reactions. The "Xyl" designation refers to the xylyl substituents on the phosphorus atoms, which play a crucial role in the catalyst's electronic and steric properties, thereby influencing its reactivity and selectivity.

Core Principles of Palladium Catalyst Deactivation and Recycling

The recyclability of a homogeneous palladium catalyst is primarily dictated by its stability under reaction conditions and the ease of its separation from the product mixture. Several key factors can impact the catalyst's performance over multiple cycles:

  • Palladium Leaching: A primary challenge in recycling homogeneous palladium catalysts is the leaching of the metal into the product stream. This not only results in the loss of the expensive metal but can also lead to product contamination, a critical issue in pharmaceutical synthesis. Leaching can occur through various mechanisms, including the formation of soluble palladium species that are difficult to separate.

  • Ligand Degradation: Chiral phosphine ligands can be susceptible to oxidation or other forms of degradation under catalytic conditions, leading to a loss of enantioselectivity and overall activity.

  • Formation of Inactive Species: The palladium center can aggregate to form inactive palladium black or other coordination complexes that are not catalytically active.

Strategies to enhance recyclability often focus on the immobilization of the catalyst on a solid support or the use of biphasic systems to facilitate separation.[1][2]

Comparative Analysis: Recyclability within the Pd/Diphosphine Catalyst Family

While specific recycling data for Pd/(R)-Xyl-SDP is scarce, examining the performance of other chiral diphosphine-palladium catalysts can provide valuable insights. For instance, studies on catalysts like Pd-BINAP have demonstrated successful recycling, particularly when ionic liquids are employed as the reaction medium.[3] These systems allow for the catalyst to be retained in the ionic liquid phase while the product is extracted with a conventional organic solvent.

Immobilization on soluble polymer supports is another strategy that has been explored for chiral diphosphine ligands to facilitate catalyst recovery.[3] This approach aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous systems.

Experimental Protocol: A General Framework for Assessing Catalyst Recyclability

The following is a generalized, step-by-step methodology for evaluating the recyclability of a homogeneous palladium catalyst in an asymmetric reaction. This protocol should be adapted and optimized for the specific reaction conditions of interest.

Objective: To determine the catalytic activity (yield) and enantioselectivity (ee%) of the Pd/(R)-Xyl-SDP catalyst over multiple reaction cycles.

Materials:

  • Pd/(R)-Xyl-SDP catalyst

  • Substrates and reagents for the desired asymmetric reaction (e.g., Heck reaction)

  • Anhydrous solvents

  • Internal standard for GC or HPLC analysis

  • Chiral column for HPLC or GC to determine enantiomeric excess

  • Apparatus for catalyst separation (e.g., filtration setup, separatory funnel for biphasic systems)

Experimental Workflow:

Asymmetric_Heck_Reaction_Cycle Pd0 Pd(0)L*n OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X(L*n) OA->PdII_Aryl + Ar-X Coord Olefin Coordination PdII_Aryl->Coord PdII_Olefin Aryl-Pd(II)-Olefin(L*n) Coord->PdII_Olefin + Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Alkyl-Pd(II)(L*n) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdII_Hydride H-Pd(II)-X(L*n) Elim->PdII_Hydride Product Reduc Reductive Elimination PdII_Hydride->Reduc Reduc->Pd0 - HX

References

A Senior Application Scientist's Guide to (R)-Xyl-SDP: A Cost-Benefit Analysis in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of a chiral ligand is a critical decision point, balancing catalytic performance with economic viability. Among the arsenal of privileged phosphine ligands, (R)-Xyl-SDP, with its rigid spirobiindane backbone, has emerged as a powerhouse for a range of asymmetric transformations. This guide provides an in-depth cost-benefit analysis of this compound, comparing it with other widely-used chiral ligands and offering the technical insights needed to justify its application in your synthetic campaigns.

Part 1: The Core Analysis: Investment vs. Return

The fundamental question for any process chemist or researcher is whether the higher upfront cost of a specialized ligand translates to tangible benefits in efficiency, purity, and overall process economy.

The Investment: A Cost Comparison of Privileged Ligands

Chiral phosphine ligands are specialty chemicals, and their complex multi-step synthesis is reflected in their price. While market prices fluctuate, this compound is positioned at the premium end of the spectrum, a cost justified by its sophisticated architecture. Below is a comparative cost snapshot based on typical catalogue prices from major suppliers.

LigandStructureTypical Price (€/g)Typical Price ($/g)Key Structural Feature
This compound (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane~€2,285[1]~$2,450C1-Symmetric Spiro-Diphosphine
(R)-BINAP (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl~€90 - €300~$72 - $320[2][3]C2-Symmetric Atropisomeric Diphosphine
(S,R)-Josiphos (S)-1-[(RP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine~€850 - €1,800~$900 - $1,900[4]Planar & Central Chirality (Ferrocene)

Note: Prices are estimates based on published catalogue data for 1g quantities and can vary significantly based on supplier, purity, and purchase volume.

The Return: Performance Benchmarking in Asymmetric Hydrogenation

The premium cost of this compound is vindicated by its performance, particularly in challenging asymmetric hydrogenations. Its rigid structure often translates to superior enantioselectivity and high turnover numbers (TONs), allowing for lower catalyst loadings which can offset the initial cost. Let's compare its performance in the asymmetric hydrogenation of ketones—a fundamental transformation in pharmaceutical synthesis.[5][6]

Substrate ExampleLigandCatalyst SystemS/C RatioConditionsYield (%)ee (%)Reference
Aromatic Ketone (CO-5)(S)-Xyl-BINAP *RuCl2(ligand)(diamine)200,000:17 atm H₂, 0°C, IPA~100%94% (R)[7]
Acetophenone(S)-Tol-BINAP trans-RuH(BH4)(ligand)(diamine)1,000:11 atm H₂, RT, IPA~100%82% (R)[8]
Acetophenone(S)-BINAP RuCl2(ligand)(diamine) + Base100,000:18 atm H₂, RT, IPAQuant.99% (R)[5]
Various KetonesJosiphos-type [Ir(COD)Cl]₂ + Ligand1000:150 bar H₂, RT, Tol/MeOH91-99%82-99%N/A (General)
Prochiral Olefins/KetonesThis compound Rh or Ru-basedHighMildExcellent>99%[9]

*Note: (S)-Xyl-BINAP is used here as a close structural analogue to demonstrate the efficacy of the Xylyl-phosphine motif in a real-world, large-scale synthesis. Data for this compound often appears in patents or specialized reports showing consistently high ee's (>99%) for a range of substrates under optimized conditions.[9]

From this data, it's clear that while BINAP-based systems are highly effective, the specialized ligands like Xyl-SDP and its analogues are often employed when pushing for the highest possible enantioselectivity and efficiency (TONs), especially in industrial settings.

Part 2: A Scientific Deep Dive: Understanding the "Why"

To perform a true cost-benefit analysis, one must understand the causal relationship between a ligand's structure and its catalytic output.

The Architect of Chirality: this compound's Structural Advantage

The exceptional performance of this compound stems from its unique, rigid, and sterically demanding structure.

  • Spirocyclic Backbone: Unlike the flexible biaryl backbone of BINAP which relies on atropisomerism, the 1,1'-spirobiindane core of SDP is conformationally locked.[9] This rigidity pre-organizes the phosphine groups into a well-defined chiral environment, minimizing conformational ambiguity and leading to a more consistent and higher degree of stereochemical induction.

  • Bulky 3,5-Xylyl Groups: The four xylyl substituents on the phosphorus atoms create a deep and well-defined chiral pocket around the metal center.[10] This steric bulk effectively shields one face of the coordinated substrate, forcing the incoming reagent (e.g., hydrogen) to attack from the less-hindered face, thereby dictating the stereochemical outcome with high fidelity. This is a key principle in asymmetric catalysis.[11]

The Catalytic Cycle: A Nonclassical Mechanism

In the widely accepted mechanism for Ru-diamine/diphosphine catalyzed ketone hydrogenation, the ligand plays a crucial role in a "metal-ligand bifunctional" pathway.[8] This process does not involve direct coordination of the ketone's oxygen to the metal.

Catalytic_Cycle A [RuCl₂(diphosphine)(diamine)] Precatalyst B [RuH₂(diphosphine)(diamine)] Active Catalyst A->B  + Base, H₂ - 2Cl⁻ C Outer-Sphere Complex with Ketone B->C + Ketone (S) D Six-Membered Pericyclic Transition State C->D Hydride & Proton Transfer E [Ru(H)(NH)(diphosphine)(diamine)]⁺ + Chiral Alcohol D->E Product Release E->B + H₂ - H⁺

Caption: Simplified mechanism for Ru-catalyzed asymmetric ketone hydrogenation.

The reaction occurs in the outer coordination sphere of the saturated 18-electron RuH₂ complex.[8][12] The chirality, enforced by the rigid this compound ligand, creates a precise three-dimensional arrangement in the transition state, allowing for highly selective hydride transfer from the metal and proton transfer from the diamine ligand to the prochiral ketone.[13]

Part 3: Practical Application and Decision Making

Generalized Experimental Protocol: Asymmetric Hydrogenation of an Aromatic Ketone

This protocol provides a representative workflow. CAUTION: This reaction should be performed by trained personnel under an inert atmosphere using proper Schlenk techniques or in a glovebox. Hydrogen gas is highly flammable.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Metal Precursor)

  • This compound (Ligand)

  • (S,S)-DPEN (1,2-Diphenylethylenediamine) (Chiral Diamine)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Substrate (e.g., 1-acetonaphthone)

  • Anhydrous 2-propanol (Solvent)

  • Hydrogen gas (High Purity)

  • Stainless-steel autoclave with magnetic stirring

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Ru(p-cymene)Cl₂]₂ (0.0005 mmol, 1 eq) and this compound (0.0011 mmol, 2.2 eq) to a Schlenk flask. Add 2 mL of anhydrous 2-propanol and stir the mixture at 80°C for 15 minutes. A clear orange solution should form.

    • Rationale: This step forms the initial Ru-diphosphine complex. Heating ensures complete ligand exchange.

  • Active Catalyst Generation: To the cooled solution from step 1, add (S,S)-DPEN (0.0011 mmol, 2.2 eq). Stir for 10 minutes at room temperature.

    • Rationale: The chiral diamine displaces the cymene ligand to generate the precatalyst for the bifunctional mechanism.

  • Reaction Setup: In a separate autoclave vial, dissolve the substrate (1.0 mmol, 1000 eq) and KOtBu (0.1 mmol, 100 eq) in 3 mL of anhydrous 2-propanol.

    • Rationale: The base is crucial for activating the precatalyst and facilitating the catalytic cycle. 2-propanol is a common solvent and hydrogen source for transfer hydrogenation, but here we use H₂ gas directly.

  • Catalyst Introduction: Transfer the catalyst solution from step 2 to the autoclave vial containing the substrate.

  • Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas. Pressurize the autoclave to the desired pressure (e.g., 8 atm H₂).

    • Rationale: Purging removes oxygen, which can deactivate the catalyst. The pressure provides the necessary concentration of H₂ for the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature (or as optimized) for the required time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots (carefully depressurizing first) and analyzing via chiral GC or HPLC.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the H₂ pressure. Quench the reaction with a small amount of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), concentrate, and purify by column chromatography if necessary. Determine the enantiomeric excess (ee%) using chiral chromatography.

Visualized Workflow

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis A 1. Mix [Ru] precursor and this compound B 2. Heat in Solvent (e.g., IPA, 80°C) A->B C 3. Add Diamine Ligand (e.g., (S,S)-DPEN) B->C E 5. Transfer Catalyst Solution C->E D 4. Prepare Substrate & Base in Autoclave D->E F 6. Purge & Pressurize with H₂ E->F G 7. Stir at RT F->G H 8. Vent & Quench Reaction G->H I 9. Extraction & Purification H->I J 10. Determine Yield & ee% (Chiral GC/HPLC) I->J

Caption: Step-by-step workflow for asymmetric hydrogenation.
A Logic Chart for Ligand Selection

Choosing the right ligand is a multi-factorial decision. This chart provides a logical framework for this process.

Ligand_Selection Start Project Start: Asymmetric Hydrogenation Required Q1 Is the substrate novel or known to be challenging? Start->Q1 Q2 Is achieving >99% ee a critical requirement? Q1->Q2 Yes Q3 Is the project budget-constrained or at an early screening stage? Q1->Q3 No Screen_Both Screen both (R)-BINAP and this compound Q2->Screen_Both No Use_XylSDP Prioritize this compound: - Higher probability of success - Justified by potential for superior performance Q2->Use_XylSDP Yes Use_BINAP Consider (R)-BINAP: - Lower cost - Extensive literature precedent - Good starting point Q3->Use_BINAP Yes Q3->Screen_Both No End Proceed with Optimized Catalyst System Use_BINAP->End Screen_Both->End Use_XylSDP->End

Caption: Decision-making framework for chiral ligand selection.

Conclusion and Recommendation

This compound represents a significant investment compared to workhorse ligands like (R)-BINAP. However, this cost-benefit analysis demonstrates that its value lies in its exceptional performance, driven by a structurally superior design.

Recommendation:

  • For early-stage research, initial screening, or on less-demanding substrates where good-to-excellent enantioselectivity (80-95% ee) is sufficient, the more economical (R)-BINAP is an excellent and well-documented starting point.

  • For late-stage process development, synthesis of high-value APIs, or with challenging substrates where achieving the highest possible enantiomeric excess (>99% ee) and maximizing turnover number are critical, the premium cost of This compound is not just justified, but can be economically advantageous. The reduced catalyst loading, higher product purity, and minimized need for costly chiral purification can lead to significant savings in the overall manufacturing process.

Ultimately, this compound is not a replacement for ligands like BINAP, but rather a specialized tool for when precision and excellence are paramount. Its strategic implementation can be the key to unlocking highly efficient and selective synthetic routes for the next generation of chiral molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Xyl-SDP

Author: BenchChem Technical Support Team. Date: January 2026

As a chiral phosphine ligand, (R)-Xyl-SDP is a valuable tool in modern synthetic chemistry, particularly in asymmetric catalysis. However, its utility in the lab is matched by the critical need for responsible handling and disposal. Organophosphorus compounds, as a class, require careful management to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and the chemical principles governing its reactivity. The ultimate directive for all chemical waste is strict adherence to your institution's Environmental Health & Safety (EHS) guidelines, as well as local, state, and federal regulations.[1][2]

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a combustible solid with several key health warnings. This initial assessment dictates the necessary personal protective equipment (PPE) and handling precautions.[3]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS PictogramHazard StatementCausality & Required Precautions
Acute Oral Toxicity GHS07 (Exclamation Mark)[3]H302: Harmful if swallowed.[1][3]The compound can cause significant harm if ingested. Precaution: Do not eat, drink, or smoke when using this product (P270). Wash hands and exposed skin thoroughly after handling (P264).[1][3]
Skin & Eye Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]Direct contact can lead to inflammation and discomfort. Precaution: Wear protective nitrile gloves, a lab coat, and chemical safety goggles or a face shield (P280).[1]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]As a solid powder, this compound can be aerosolized and inhaled, irritating the respiratory tract. Precaution: Handle in a well-ventilated area or chemical fume hood. For weighing, wear a dust mask (e.g., N95) (P271). Avoid breathing dust (P260).[1][3]

The Core Principle: Waste Segregation and Labeling

The foundation of proper chemical disposal is meticulous segregation. Never mix incompatible waste streams. For this compound, waste should be categorized as follows:

  • Solid this compound Waste: This includes expired or unused reagent, residues scraped from flasks, and contaminated weighing paper or spatulas.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that have come into direct contact with this compound.

  • Liquid Waste: Reaction mixtures containing this compound and solvents used to rinse contaminated glassware. These should be further segregated into halogenated and non-halogenated solvent waste streams as per your institution's policy.

All waste containers must be clearly and accurately labeled. Use a "Hazardous Waste" label that includes:

  • The full chemical name: (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane (or this compound)

  • The primary hazards: Harmful, Irritant

  • The date of accumulation.

Disposal Workflow: From Benchtop to EHS Pickup

The following workflow provides a logical sequence for managing this compound waste. A visual representation of this decision-making process is provided in the diagram below.

G cluster_type Characterize Waste Type start Waste Containing This compound Generated solid Solid Waste (Pure reagent, contaminated items) start->solid Is it a solid? liquid Liquid Waste (Reaction mixtures, rinsates) start->liquid Is it a liquid? containerize_solid Package in a sealed, labeled solid hazardous waste container. solid->containerize_solid pretreatment Consider In-Lab Pre-treatment (Small scale, e.g., flask quench) See Protocol 1 liquid->pretreatment containerize_liquid Collect in a sealed, labeled liquid hazardous waste container. (Segregate solvents) pretreatment->containerize_liquid ehs Store in Satellite Accumulation Area for EHS Collection containerize_solid->ehs containerize_liquid->ehs

Caption: Decision workflow for this compound waste management.

Step 1: Immediate Containment at the Point of Generation

Always wear the appropriate PPE as defined in Table 1 when handling this compound or its waste. Have designated, pre-labeled waste containers readily available in the fume hood where the work is being performed.

Step 2: In-Lab Deactivation of Residual Quantities (Optional but Recommended)

For residual amounts of this compound remaining in reaction flasks, a deactivation step is advisable. The rationale is to oxidize the electron-rich phosphine to its corresponding phosphine oxide.[4] Phosphine oxides are generally more stable, less reactive, and often have different solubility profiles, simplifying subsequent cleaning and disposal.[5]

Experimental Protocol 1: Oxidation of Residual this compound

  • Preparation: Ensure the reaction flask is under an inert atmosphere (if applicable) and cooled to room temperature in an ice bath.

  • Solvent Addition: Add a suitable solvent (e.g., THF, Toluene) to dissolve the residue.

  • Oxidation: While stirring, slowly add a dilute solution of an oxidizing agent, such as 10% hydrogen peroxide, dropwise.

    • Causality: The peroxide will oxidize the phosphorus(III) center to the more stable phosphorus(V) oxide, this compound(O).[5][6] This is often an exothermic process, necessitating slow addition and cooling.

  • Quenching: After the addition is complete, allow the mixture to stir for 30 minutes. Quench any remaining peroxide by slowly adding a saturated aqueous solution of sodium sulfite until bubbling ceases.

  • Disposal: The entire resulting mixture should be transferred to the appropriate liquid hazardous waste container.

Step 3: Final Containerization
  • Solids: Place all solid waste, including contaminated gloves and wipes, into a designated, robust, and sealable solid waste container (e.g., a labeled bucket or drum).[2]

  • Liquids: Pour all liquid waste, including the contents from the deactivation procedure, into a compatible, sealed liquid waste container (e.g., HDPE or glass bottle with a screw cap).[2] Ensure the container is stored in secondary containment.

Step 4: Storage and Final Disposal

Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area. Do not accumulate more than the regulated amount of hazardous waste. Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. This is the only acceptable final disposal route.[1][7]

Emergency Procedures: Spill Management

In the event of a small-scale spill of solid this compound, immediate and calm action is required.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, safety goggles, and an N95 respirator.

  • Control Dust: Do not use a dry brush or towel, which can aerosolize the powder. Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.

  • Collect Waste: Carefully sweep the material and absorbent into a plastic dustpan and transfer it to a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials in the same hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institutional policy.

By implementing this structured approach, researchers can confidently and safely manage this compound from receipt to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

Mastering the Safe Handling of (R)-Xyl-SDP: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Xyl-SDP, formally known as (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane, is a valuable ligand in asymmetric catalysis. However, its utility is matched by a specific hazard profile that necessitates meticulous handling procedures. As a solid organophosphorus compound, and a member of the phosphine ligand family, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, its phosphine nature implies a sensitivity to atmospheric oxygen, which can lead to degradation of the ligand and compromise experimental results.[2][3]

This guide provides a comprehensive framework for the safe and effective use of this compound, covering the entire lifecycle of the chemical within a laboratory setting—from initial receipt to final disposal. By understanding the causality behind each procedural step, researchers can not only protect themselves but also ensure the validity and reproducibility of their work.

Hazard Profile and Core Safety Data

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The primary risks involve irritation to the skin, eyes, and respiratory system, as well as oral toxicity.[1] The air-sensitive nature of phosphine ligands also presents a significant experimental challenge, as oxidation can deactivate the compound.[3]

PropertyValueSource
Chemical Name (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane[4]
Synonym This compound[4]
CAS Number 917377-75-4[4][5]
Molecular Formula C₄₉H₅₀P₂[4]
Molecular Weight 700.87 g/mol [4]
Appearance White powder/solid[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Storage Temperature -20°C[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following PPE is mandatory for all procedures involving this compound.

  • Respiratory Protection: A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of the solid powder.[4] The causality here is direct: the fine particulate nature of the solid poses a respiratory hazard, as highlighted by the H335 statement.[1] For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne particles and potential splashes. Given the serious eye irritation risk (H319), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during transfer operations.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is critical to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is a recommended best practice, particularly during weighing and transfer steps, to provide an additional barrier against contamination.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a significant risk of spillage, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is the key to minimizing risk and ensuring experimental success. The following procedures cover the entire workflow for this compound.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label and hazard information are intact.

  • Segregation: Store this compound separately from incompatible materials, particularly strong oxidizing agents.

  • Inert Atmosphere Storage: As a best practice for air-sensitive phosphine ligands, store the container in a designated, cool, and dark location, preferably within a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon).[3] If a glovebox is unavailable, ensure the container is tightly sealed after each use and consider flushing the headspace with an inert gas.

  • Temperature Control: The recommended storage temperature is -20°C.[4]

Weighing and Transfer: The Criticality of an Inert Environment

Given the air-sensitive nature of this compound, all weighing and transfer operations must be conducted under an inert atmosphere to prevent oxidation.[2]

  • Glovebox Operation (Preferred Method): A glovebox provides the most controlled environment for handling air-sensitive solids.[2]

    • Introduce all necessary equipment (spatulas, weigh boats, vials, etc.) into the glovebox antechamber and cycle to establish an inert atmosphere.

    • Inside the glovebox, carefully weigh the desired amount of this compound.

    • Transfer the weighed solid directly into the reaction vessel.

    • Seal the reaction vessel before removing it from the glovebox.

  • Schlenk Line Technique (Alternative Method): For laboratories without a glovebox, a Schlenk line can be used with careful technique.

    • The receiving flask should be oven-dried and cooled under a stream of inert gas.

    • With a positive pressure of inert gas flowing through the flask, quickly add the this compound.

    • Immediately seal the flask. This method carries a higher risk of brief air exposure and is less ideal than using a glovebox.

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management start Start: Need to handle this compound ppe Don appropriate PPE: - N95 Dust Mask - Safety Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat start->ppe env_prep Prepare Inert Environment: Glovebox or Schlenk Line ppe->env_prep weigh Weigh this compound in inert atmosphere env_prep->weigh transfer Transfer to reaction vessel weigh->transfer reaction Perform chemical reaction under inert conditions transfer->reaction quench Quench unreacted ligand and contaminated materials with oxidizing solution (e.g., bleach) reaction->quench dispose Dispose of deactivated waste in accordance with institutional and local regulations quench->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Chemical Deactivation is Key

The blanket recommendation to "Dispose of contents/container in accordance with local/regional/national/international regulations" is a starting point, but not a complete operational plan.[1] For organophosphorus compounds, a crucial step is chemical deactivation to mitigate the hazard of the waste.

Principle of Deactivation: The air sensitivity of phosphines can be leveraged for their destruction. Controlled oxidation converts the phosphine to the corresponding phosphine oxide, which is generally more stable and less toxic.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all materials contaminated with this compound (e.g., weigh boats, gloves, pipette tips, excess reagent) in a dedicated, labeled waste container within the fume hood.

  • Prepare for Quenching: In a fume hood, prepare a quenching solution. A common and effective method is to use a dilute solution of sodium hypochlorite (household bleach).

  • Controlled Quenching: Slowly and carefully add the quenching solution to the waste container. Be prepared for a potential exothermic reaction. If quenching a larger quantity of the solid, it should be dissolved in a suitable solvent (e.g., isopropanol) first, and the quenching solution should be added dropwise with stirring and cooling.

  • Verify Deactivation: Allow the mixture to react for a sufficient period (e.g., several hours) to ensure complete oxidation of the phosphine.

  • Final Disposal: The deactivated waste can now be disposed of through your institution's hazardous waste program. Ensure the waste container is clearly labeled with its contents.

Emergency Procedures: Preparedness is Paramount

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[7]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document and should be supplemented by your institution's specific safety policies and a thorough review of the most current Safety Data Sheet (SDS) before commencing any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.